1-Sec-butylhydrazine hydrochloride
Description
BenchChem offers high-quality 1-Sec-butylhydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Sec-butylhydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
butan-2-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.ClH/c1-3-4(2)6-5;/h4,6H,3,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOHZRUELSGCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Sec-butylhydrazine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-sec-butylhydrazine hydrochloride, a valuable building block in modern organic and medicinal chemistry.[1] As a substituted hydrazine, this compound serves as a critical intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This document details a robust and logical synthetic pathway via reductive amination, outlines detailed protocols for its execution, and establishes a full suite of analytical techniques for its structural verification and purity assessment. The causality behind experimental choices is explained, and rigorous safety protocols for handling hydrazine derivatives are integrated throughout, ensuring a self-validating and safe operational framework for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
Substituted hydrazines are a cornerstone of synthetic chemistry, prized for their utility in constructing a diverse array of heterocyclic compounds and as key intermediates in complex molecule synthesis.[1] 1-sec-butylhydrazine, in its hydrochloride salt form for enhanced stability and handling, offers a unique combination of steric and electronic properties conferred by the sec-butyl group.[1] This makes it a valuable reagent for introducing the sec-butylhydrazinyl moiety into target molecules, enabling further functionalization in drug discovery and agrochemical development programs.[1]
Direct alkylation of hydrazine with secondary alkyl halides is often plagued by a lack of selectivity, leading to mixtures of mono-, di-, and tri-substituted products, which complicates purification and lowers yield. To circumvent these challenges, this guide focuses on a more controlled and strategic approach: the reductive amination of 2-butanone. This pathway proceeds through a stable hydrazone intermediate, allowing for a selective and efficient synthesis of the desired mono-substituted product.
Health, Safety, and Handling Precautions
Trustworthiness Pillar: A Self-Validating System for Safety
Before commencing any experimental work, a thorough understanding and strict implementation of safety protocols are paramount. Hydrazine and its derivatives are classified as hazardous materials and must be handled with extreme caution.
-
Toxicity and Hazards: Hydrazine derivatives are acutely toxic, corrosive, and suspected carcinogens.[2] Both acute and chronic exposure must be avoided. Contact can cause severe irritation and burns to the skin and eyes, while inhalation can damage the respiratory tract, liver, and central nervous system.[2]
-
Personal Protective Equipment (PPE): All handling operations must be performed inside a certified chemical fume hood.[2] Mandatory PPE includes, but is not limited to:
-
Storage: Store 1-sec-butylhydrazine hydrochloride in a tightly sealed container in a cool, dry, well-ventilated area, isolated from oxidizing agents and acids.[3] Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent degradation.[3]
-
Spill Management: In case of a spill, evacuate the area immediately. Do not attempt to clean up a hydrazine spill without proper training and equipment. Absorb small spills with an inert material like sand or vermiculite and place in a sealed container for hazardous waste disposal.[4]
-
Waste Disposal: All hydrazine-containing waste is considered hazardous.[4] It must be collected in clearly labeled, sealed containers.[5] Disposal methods often involve chemical neutralization, such as oxidation with a dilute solution of sodium hypochlorite or hydrogen peroxide, and must be carried out in strict accordance with local, state, and federal regulations.[6]
Synthesis Pathway: Reductive Amination
The chosen synthetic strategy involves a two-step sequence: (1) condensation of 2-butanone with hydrazine to form the corresponding hydrazone, and (2) subsequent reduction of the hydrazone C=N bond to yield 1-sec-butylhydrazine. The final step involves protonation with hydrochloric acid to afford the stable hydrochloride salt.
Caption: Overall workflow for the synthesis of 1-sec-butylhydrazine hydrochloride.
Rationale for Pathway Selection
-
Expertise & Experience: The reductive amination pathway is superior to direct alkylation for introducing a secondary alkyl group onto hydrazine. The initial formation of the hydrazone is typically high-yielding and circumvents the issue of over-alkylation. The subsequent reduction of the C=N double bond is a well-established and reliable transformation.
-
Causality: The reaction between a ketone and hydrazine to form a hydrazone is a classic condensation reaction, driven by the removal of water.[7] The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) in the second step is strategic; it is selective for the protonated imine (or in this case, hydrazonium) intermediate and does not readily reduce the starting ketone, allowing for a one-pot procedure if desired.[8]
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of 2-Butanone Hydrazone (Intermediate)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-butanone (14.4 g, 0.2 mol) and ethanol (100 mL).
-
Reagent Addition: While stirring, add hydrazine hydrate (11.0 g, ~0.22 mol, 1.1 equiv) dropwise to the solution. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Add 100 mL of diethyl ether to the residue and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-butanone hydrazone as a colorless to pale yellow oil. The product is often used in the next step without further purification.
Protocol 3.2.2: Reduction and Salt Formation to 1-sec-butylhydrazine hydrochloride
-
Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 2-butanone hydrazone (from the previous step, ~0.2 mol) in 150 mL of methanol.
-
pH Adjustment: Cool the solution in an ice bath. Adjust the pH to approximately 4-5 by the careful, dropwise addition of concentrated hydrochloric acid while monitoring with pH paper. This step is critical as the reduction is most efficient on the protonated hydrazone (hydrazonium ion).
-
Reduction: In a separate beaker, dissolve sodium cyanoborohydride (NaBH₃CN) (15.1 g, 0.24 mol, 1.2 equiv) in ~50 mL of methanol. Add this solution dropwise to the stirred hydrazone solution, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of 2M aqueous HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove most of the methanol. Add 100 mL of water and wash with dichloromethane (2 x 50 mL) to remove any unreacted starting material or non-basic impurities.
-
Basification & Extraction: Cool the aqueous layer in an ice bath and carefully basify to pH > 12 with solid NaOH or 6M NaOH solution. Extract the liberated free base (1-sec-butylhydrazine) with diethyl ether (3 x 75 mL).
-
Salt Formation & Isolation: Combine the ether extracts and dry over anhydrous potassium carbonate. Filter the solution into a clean flask. While stirring, add a 2M solution of HCl in diethyl ether dropwise until precipitation of the white solid is complete and the solution becomes acidic.
-
Purification: Collect the white precipitate by vacuum filtration, wash the solid with cold diethyl ether, and dry under vacuum to yield 1-sec-butylhydrazine hydrochloride.
Characterization and Data Analysis
The identity and purity of the synthesized 1-sec-butylhydrazine hydrochloride must be confirmed through a combination of spectroscopic and analytical methods.
Caption: Analytical workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The sample should be dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
Table 1: Predicted ¹H and ¹³C NMR Data for 1-sec-butylhydrazine (Note: Chemical shifts (δ) are in ppm. Actual values may vary based on solvent and concentration.)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale / Expected Splitting |
| -CH₃ (terminal) | ~0.9 ppm | ~10-15 ppm | ¹H: Triplet (t), J ≈ 7.5 Hz, coupled to adjacent -CH₂- |
| -CH₂- | ~1.5 ppm | ~25-35 ppm | ¹H: Sextet or multiplet (m), coupled to -CH- and -CH₃ |
| -CH₃ (on methine) | ~1.2 ppm | ~15-25 ppm | ¹H: Doublet (d), J ≈ 6.5 Hz, coupled to -CH- |
| -CH- | ~3.0-3.5 ppm | ~55-65 ppm | ¹H: Multiplet (m), coupled to protons on all adjacent carbons |
| -NH-NH₃⁺ | Broad, variable | N/A | ¹H: Broad singlets, exchangeable with D₂O. Position is highly dependent on solvent, concentration, and pH. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule. The hydrochloride salt will show characteristic absorptions for the ammonium and amine groups.
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2800 (broad) | N-H Stretch | -NH₃⁺ (Ammonium ion) |
| ~2960, ~2870 | C-H Stretch | -CH₃, -CH₂, -CH- (Alkyl) |
| ~1600-1500 | N-H Bend (Asymmetric) | -NH₃⁺ (Ammonium ion) |
| ~1500-1400 | N-H Bend (Symmetric) | -NH₃⁺ (Ammonium ion) |
| ~1465 | C-H Bend | -CH₂-, -CH₃- |
The broad and strong absorption in the 3200-2800 cm⁻¹ region is highly characteristic of an amine salt.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the parent compound (the free base, 1-sec-butylhydrazine, is typically observed). Electron Impact (EI) is a common ionization method.
-
Molecular Ion (M⁺): The free base, C₄H₁₂N₂, has a molecular weight of 88.15 g/mol . A peak at m/z = 88 would correspond to the molecular ion.
-
Major Fragmentation: The most significant fragmentation pathway for aliphatic amines and hydrazines is alpha-cleavage , which is the breaking of a C-C bond adjacent to the nitrogen atom.[9] This cleavage results in the formation of a stable, resonance-stabilized cation.
-
Cleavage of the ethyl group (-CH₂CH₃) would result in a fragment with m/z = 59.
-
Cleavage of the methyl group (-CH₃) would result in a fragment with m/z = 73. The most stable carbocation will typically yield the most abundant fragment (the base peak). In this case, cleavage to lose the ethyl radical and form the [CH(CH₃)NHNH₂]⁺ cation (m/z 59) is expected to be a major fragmentation pathway.
-
Physical Properties
-
Appearance: The final product, 1-sec-butylhydrazine hydrochloride, is expected to be a white to off-white crystalline solid.
-
Melting Point: A sharp melting point range is indicative of high purity. This should be determined using a calibrated melting point apparatus.
Conclusion
This guide has detailed a logical and reliable pathway for the synthesis of 1-sec-butylhydrazine hydrochloride via the reductive amination of 2-butanone. The provided protocols, rooted in established chemical principles, offer a strategic advantage over less selective methods. The comprehensive characterization workflow, employing NMR, FTIR, and MS, provides a robust framework for structural validation and purity confirmation. By integrating stringent safety protocols, this document serves as a self-validating guide for researchers, ensuring that the synthesis of this important chemical intermediate can be conducted with both efficiency and a paramount commitment to laboratory safety.
References
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U.S. Environmental Protection Agency. (1991). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. [Link]
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University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. [Link]
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Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(7), 1097–1099. [Link]
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University of Notre Dame Risk Management & Safety. (n.d.). Hydrazine. [Link]
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Defense Technical Information Center. (1951). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. [Link]
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Wikipedia. (2023). Gabriel synthesis. [Link]
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University of North Carolina Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS. [Link]
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Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP): HYDRAZINE. [Link]
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Bredihhin, A. (2003). Use of mono- and polyanions in the synthesis of multisubstituted hydrazine derivatives. University of Tartu. [Link]
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Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
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SpectraBase. (n.d.). Hydrazine - Optional[1H NMR] - Chemical Shifts. [Link]
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Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]
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NIST. (n.d.). Hydrazine dihydrochloride. NIST Chemistry WebBook. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Lumen Learning. (n.d.). Organic Chemistry II - 21.6. Wolff-Kishner reduction. [Link]
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Chemguide. (n.d.). Mass spectra - fragmentation patterns. [Link]
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Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 195. [Link]
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Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]
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PubChem. (n.d.). tert-Butylhydrazine monohydrochloride. [Link]
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OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. [Link]
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UTL Chemistry USF. (2024, April 9). Short guide to analyze FTIR spectrum with LabSolutions (2/2) [Video]. YouTube. [Link]
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Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]
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The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
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Spectroscopic Characterization of 1-Sec-butylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-sec-butylhydrazine, as its hydrochloride salt, is a chiral hydrazine derivative with significant potential in synthetic chemistry. The presence of a stereocenter in the sec-butyl group introduces chirality, which is a critical consideration in the synthesis of enantiomerically pure drug candidates. The hydrazine moiety is a versatile functional group that participates in a wide array of chemical transformations, including the formation of hydrazones, pyrazoles, and other heterocyclic systems.
Accurate spectroscopic characterization is the cornerstone of chemical synthesis. It provides unambiguous confirmation of the molecular structure, identifies impurities, and ensures the quality of starting materials and intermediates. This guide will serve as a practical resource for researchers working with 1-sec-butylhydrazine hydrochloride, enabling them to effectively utilize spectroscopic methods for its analysis.
Molecular Structure and Expected Spectroscopic Features
The chemical structure of 1-sec-butylhydrazine hydrochloride is presented below. The molecule consists of a chiral sec-butyl group attached to a hydrazine moiety, which is protonated to form the hydrochloride salt.
Figure 1: Chemical structure of 1-sec-butylhydrazine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum of 1-sec-butylhydrazine hydrochloride is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the protonated hydrazine group.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| CH₃ (terminal) | ~0.9 | Triplet | 3H | ~7 Hz |
| CH₂ | ~1.2-1.4 | Multiplet | 2H | |
| CH₃ (on chiral center) | ~1.1 | Doublet | 3H | ~6-7 Hz |
| CH (chiral center) | ~3.0-3.2 | Multiplet | 1H | |
| NH | Broad singlet | 1H | ||
| NH₃⁺ | Broad singlet | 3H |
-
Causality behind Experimental Choices: The choice of solvent is critical for NMR analysis. Deuterated solvents such as DMSO-d₆ or D₂O are commonly used. The broadness of the N-H signals is due to quadrupole broadening and chemical exchange with the solvent.
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| CH₃ (terminal) | ~10-15 |
| CH₂ | ~20-30 |
| CH₃ (on chiral center) | ~15-20 |
| CH (chiral center) | ~55-65 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretching (NH₃⁺) | 3200-2800 | Strong, broad |
| C-H stretching (aliphatic) | 2960-2850 | Strong |
| N-H bending | 1600-1500 | Medium |
| C-H bending | 1470-1370 | Medium |
-
Expertise & Experience: The broad and strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of ammonium salts and is a key diagnostic feature for 1-sec-butylhydrazine hydrochloride.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-sec-butylhydrazine hydrochloride, the analysis would typically be performed on the free base, sec-butylhydrazine, after neutralization.
Mass Spectrum of sec-Butylhydrazine (Free Base):
A mass spectrum for sec-butylhydrazine (CAS 30924-14-2) is available and shows the following key fragments:
| m/z | Relative Intensity | Assignment |
| 88 | Base Peak | [M]⁺ (Molecular Ion) |
| 59 | High | [M - C₂H₅]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 32 | Medium | [N₂H₄]⁺ |
-
Trustworthiness: The fragmentation pattern is consistent with the structure of sec-butylhydrazine. The loss of an ethyl group (29 amu) to give the fragment at m/z 59 is a characteristic cleavage for a sec-butyl group.
Figure 2: Proposed mass spectral fragmentation of sec-butylhydrazine.
Experimental Protocols
Synthesis of 1-Sec-butylhydrazine Hydrochloride
A general and reliable method for the synthesis of alkylhydrazine hydrochlorides involves the alkylation of a protected hydrazine followed by deprotection.
Protocol:
-
Protection: React hydrazine hydrate with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to form tert-butyl carbazate.
-
Alkylation: Alkylate the protected hydrazine with 2-bromobutane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).
-
Deprotection: Remove the Boc protecting group using a strong acid, such as hydrochloric acid in an organic solvent (e.g., dioxane or methanol), to yield 1-sec-butylhydrazine hydrochloride.
-
Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Core Mechanism and Synthetic Utility of 1-sec-Butylhydrazine Hydrochloride in Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-sec-Butylhydrazine and its hydrochloride salt represent a class of versatile alkylhydrazine reagents pivotal to modern organic synthesis. While structurally simple, this compound serves as a potent nucleophile and a foundational building block for a variety of more complex molecules, particularly nitrogen-containing heterocycles. This guide elucidates the core mechanism of action of 1-sec-butylhydrazine, focusing on its fundamental reactivity with carbonyl compounds to form hydrazones and its subsequent application in the synthesis of heterocyclic systems such as pyrazoles. We will explore the causality behind experimental choices, provide validated protocols, and examine the unique influence of the sec-butyl moiety on reaction outcomes, including steric effects and potential chiral applications.
Introduction: The Chemical Profile and Strategic Importance of 1-sec-Butylhydrazine Hydrochloride
1-sec-Butylhydrazine hydrochloride (CAS: 30924-14-2 for the free base) is an alkylhydrazine derivative supplied as a stable, solid salt.[1] This form enhances its shelf-life and handling safety compared to the free base, which is a more reactive liquid. In synthetic applications, the active nucleophilic free base is typically generated in situ through the addition of a mild base.
The strategic value of 1-sec-butylhydrazine hydrochloride lies in its reactive hydrazine functional group (-NHNH₂). This moiety is a powerful nucleophile, enabling the formation of carbon-nitrogen bonds, a cornerstone of synthetic chemistry. Its applications are widespread, serving as a critical intermediate in the development of pharmaceuticals, agrochemicals (such as pesticides and herbicides), and advanced materials. The presence of the sec-butyl group imparts specific steric and electronic properties that can be leveraged to influence reaction pathways and product selectivity.
This guide will focus on the two primary mechanistic pathways through which this reagent exerts its synthetic utility:
-
Nucleophilic Addition-Elimination: The formation of sec-butylhydrazones via reaction with aldehydes and ketones.
-
Cyclocondensation Reactions: The use of sec-butylhydrazine to construct heterocyclic rings, most notably pyrazoles.
The Fundamental Reaction: Hydrazone Formation
The most fundamental reaction of 1-sec-butylhydrazine is its condensation with a carbonyl compound (an aldehyde or ketone) to form a hydrazone.[2][3] This reaction proceeds via a nucleophilic addition-elimination mechanism and is a highly reliable and efficient transformation.
Mechanism of Action
The formation of a hydrazone is typically catalyzed by a small amount of acid.[4] While the starting material is a hydrochloride salt, the reaction environment's pH is critical; sufficient free hydrazine must be present to act as a nucleophile, but enough acid must also be present to activate the carbonyl and facilitate the final dehydration step.
The mechanism proceeds as follows:
-
Activation of Carbonyl (Acid Catalysis): The carbonyl oxygen is protonated by an acid catalyst, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: The terminal nitrogen (N²) of 1-sec-butylhydrazine, being the more sterically accessible and electronically available nitrogen, acts as the nucleophile. It attacks the activated carbonyl carbon, forming a protonated carbinolamine intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom. This is often mediated by the solvent or other base present in the mixture. This step yields a neutral carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). The lone pair of electrons on the adjacent nitrogen (N¹) pushes down to form a C=N double bond, expelling a molecule of water.
-
Final Deprotonation: The resulting iminium ion is deprotonated to yield the final, stable hydrazone product.
Caption: Acid-catalyzed mechanism of hydrazone formation.
Experimental Protocol: General Synthesis of a sec-Butylhydrazone
This protocol describes a self-validating system for synthesizing a hydrazone from 1-sec-butylhydrazine hydrochloride and a generic ketone, such as 2-butanone. The liberation of the free base is the critical first step.
Materials:
-
1-sec-butylhydrazine hydrochloride (1.0 eq)
-
Ketone or Aldehyde (e.g., 2-butanone) (1.0 eq)
-
Sodium Hydroxide (2 M aqueous solution) (1.0 eq)
-
Ethanol
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Liberation of Free Base: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-sec-butylhydrazine hydrochloride (1.0 eq) in a minimal amount of water. Add an equimolar amount of 2 M sodium hydroxide solution (1.0 eq) dropwise while stirring. The formation of the free hydrazine can be observed.
-
Reaction with Carbonyl: To this solution, add the carbonyl compound (1.0 eq) dissolved in a small amount of ethanol.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is often complete within 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the carbonyl compound.
-
Work-up and Isolation: Once the reaction is complete, add dichloromethane to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude hydrazone.
-
Purification: The product can be purified by column chromatography on silica gel or by distillation if it is a liquid.
Application in Heterocyclic Synthesis: The Construction of Pyrazole Rings
While sec-butylhydrazones are stable compounds in their own right, their true synthetic power is realized when they are used as intermediates for building more complex structures. A primary application for alkylhydrazines is in the synthesis of pyrazoles, a class of five-membered aromatic heterocycles prevalent in pharmaceuticals.
Mechanism of Pyrazole Synthesis (Knorr-Type)
The reaction of a hydrazine with a 1,3-dicarbonyl compound (or a functional equivalent) is a classic and robust method for pyrazole synthesis. The sec-butyl group from the hydrazine becomes a substituent on one of the ring nitrogen atoms.
The mechanism involves two key stages:
-
Initial Hydrazone Formation: The hydrazine first reacts with one of the carbonyl groups to form a hydrazone intermediate, following the exact mechanism described in Section 2.
-
Intramolecular Cyclization and Dehydration: The remaining free amino group of the hydrazone intermediate then attacks the second carbonyl group in an intramolecular fashion. This forms a five-membered cyclic hemiaminal, which readily dehydrates under the reaction conditions to yield the stable, aromatic pyrazole ring.
Caption: Mechanism for pyrazole synthesis.
Note on the Fischer Indole Synthesis
It is critical to distinguish the reactivity of alkylhydrazines like 1-sec-butylhydrazine from arylhydrazines. The famous Fischer indole synthesis, which produces an indole ring, requires an arylhydrazine (e.g., phenylhydrazine).[5][6] The key step in this reaction is a[7][7]-sigmatropic rearrangement involving the aromatic ring of the hydrazine.[5][8] Since 1-sec-butylhydrazine lacks this aromatic ring, it cannot participate in the Fischer indole synthesis. Researchers aiming to synthesize indoles must select an appropriate arylhydrazine.
Experimental Protocol: Synthesis of 1-sec-Butyl-3,5-dimethylpyrazole
This protocol is adapted from established procedures for pyrazole synthesis using alkylhydrazines.[7]
Materials:
-
1-sec-butylhydrazine hydrochloride (1.0 eq)
-
Acetylacetone (1,3-pentanedione) (1.05 eq)
-
Sodium Acetate (as a mild base) (1.1 eq)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
Setup: In a round-bottom flask fitted with a reflux condenser, add 1-sec-butylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) to glacial acetic acid.
-
Addition of Dicarbonyl: Stir the mixture to allow for the formation of the free hydrazine and add acetylacetone (1.05 eq) dropwise.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.
-
Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude pyrazole can be purified by column chromatography on silica gel to yield the pure product.
The Influence of the sec-Butyl Group
The choice of an alkyl substituent on the hydrazine is not arbitrary; it has direct consequences for reactivity and potential applications.
| Feature of sec-Butyl Group | Mechanistic Implication / Application |
| Steric Hindrance | The branched sec-butyl group provides more steric bulk around the N¹ nitrogen compared to methyl or ethyl hydrazine. This can slow the rate of hydrazone formation with sterically hindered ketones. Conversely, it can enhance regioselectivity in reactions with unsymmetrical dicarbonyls, favoring attack at the less hindered carbonyl group. |
| Chirality | 1-sec-butylhydrazine is a chiral molecule (unless used as a racemate). This opens two significant avenues: 1. Chiral Derivatizing Agent: It can be reacted with a racemic mixture of a chiral ketone or aldehyde to form a pair of diastereomeric hydrazones. These diastereomers have different physical properties and can often be separated using standard chromatography (e.g., HPLC).[9] 2. Chiral Auxiliary: The chiral sec-butyl group can be used to induce asymmetry in subsequent reactions, although its distance from the newly forming stereocenters may limit its effectiveness in some cases. |
| Electronic Effect | As an alkyl group, the sec-butyl moiety is weakly electron-donating. This slightly increases the nucleophilicity of the hydrazine nitrogens compared to hydrazine itself, though this effect is generally less significant than steric factors. |
Conclusion
1-sec-butylhydrazine hydrochloride is a valuable and versatile reagent whose mechanism of action is rooted in the potent nucleophilicity of its hydrazine group. Its primary role is to react with carbonyl compounds to form stable hydrazone intermediates. These intermediates are not merely endpoints but are key precursors for the construction of more complex molecular architectures, particularly five-membered nitrogen heterocycles like pyrazoles. The inherent steric bulk and chirality of the sec-butyl group offer additional layers of control and utility, enabling its use in diastereoselective reactions and as a chiral derivatizing agent. For the synthetic chemist, a thorough understanding of these mechanistic principles is essential for leveraging the full potential of this important building block in the development of novel pharmaceuticals and functional materials.
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Stability and storage conditions for 1-Sec-butylhydrazine hydrochloride
An In-Depth Technical Guide to the Stability and Storage of 1-Sec-butylhydrazine Hydrochloride
This guide provides a detailed examination of the stability, storage, and handling of 1-sec-butylhydrazine hydrochloride (CAS No. 851377-62-3). As a crucial building block in modern organic synthesis, particularly for pharmaceutical and agrochemical development, a thorough understanding of its chemical behavior is paramount for ensuring experimental reproducibility, maintaining product quality, and ensuring laboratory safety. This document moves beyond simple data recitation to explain the underlying chemical principles that dictate the compound's stability and inform best practices for its use.
Core Physicochemical and Structural Profile
1-Sec-butylhydrazine hydrochloride is the salt form of sec-butylhydrazine. The presence of the hydrazine functional group (-NHNH₂) is the primary determinant of its reactivity and, consequently, its stability profile. The hydrochloride salt form generally offers improved handling characteristics and stability over the free base.
It is critical to distinguish this compound from its isomer, 1-(tert-butyl)hydrazine hydrochloride (CAS No. 7400-27-3), as subtle structural differences can lead to variations in physical properties and reactivity. While specific experimental data for the sec-butyl isomer is not as widely published, data from the tert-butyl isomer and general principles of hydrazine chemistry provide a strong basis for stability assessment.[1][2]
Table 1: Comparative Physicochemical Properties
| Property | 1-Sec-butylhydrazine hydrochloride | 1-(tert-Butyl)hydrazine hydrochloride (Isomer) |
| CAS Number | 851377-62-3[3][4] | 7400-27-3[1] |
| Molecular Formula | C₄H₁₂N₂·HCl | C₄H₁₂N₂·HCl[5] |
| Molecular Weight | 124.61 g/mol | 124.61 g/mol [6] |
| Physical State | Solid (assumed) | Crystalline Powder[2] |
| Color | Data not available | White to beige[1] |
| Melting Point | Data not available | 191-194 °C[1][2] |
| Solubility | Data not available | Soluble in water, DMSO, Methanol[2][6] |
Chemical Stability and Degradation Pathways
The stability of 1-sec-butylhydrazine hydrochloride is intrinsically linked to the chemical nature of the hydrazine moiety. Hydrazines are powerful reducing agents and are susceptible to oxidation.[7][8]
Key Factors Influencing Stability:
-
Atmospheric Oxygen: The primary degradation pathway for hydrazines is oxidation by atmospheric oxygen.[7] This process can be catalyzed by trace metal ions and leads to the loss of the desired compound. It is a key reason why storage under an inert atmosphere is often recommended. The decomposition in the presence of air can yield nitrogen, ammonia, and water.[7]
-
Incompatible Materials: As strong reducing agents, hydrazines react vigorously with oxidizing agents (e.g., peroxides, nitrates, hypochlorites).[7] Contact with strong acids can cause exothermic reactions, although it is stable as a hydrochloride salt. Contact with metal oxides (iron, copper, molybdenum) should be avoided as they can catalyze decomposition.[7]
-
Elevated Temperatures: Thermal stress can accelerate decomposition. While generally stable at room temperature, prolonged exposure to heat will increase the rate of degradation.[7]
-
Moisture (Hygroscopicity): The hydrochloride salt form can be hygroscopic, meaning it can absorb moisture from the air.[2] The presence of water can facilitate degradation reactions and may lead to physical changes in the material, such as clumping.
The oxidative metabolism of hydrazine derivatives can proceed via one-electron pathways, leading to the formation of reactive free radical species.[9] This inherent reactivity underscores the need for meticulous handling and storage to prevent the initiation of these degradation cascades.
Recommended Storage and Handling Protocols
Adherence to proper storage and handling protocols is a self-validating system; it is the most effective way to guarantee the compound's integrity from the moment of receipt to its final use.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale / Causality |
| Temperature | Store in a cool, dry place. Recommended <15°C. | To minimize thermal degradation and slow oxidative processes. |
| Atmosphere | Keep container tightly sealed. For long-term storage, store under an inert gas (e.g., Argon, Nitrogen). | Prevents oxidation from atmospheric oxygen and hydrolysis from ambient moisture (hygroscopicity).[2][7] |
| Light | Store in a dark place, away from direct sunlight. | While specific photostability data is unavailable, many complex organic molecules can be degraded by UV light. |
| Container | Use original, well-sealed containers. Avoid metal containers where compatibility is unknown. | Prevents contamination and catalytic decomposition from incompatible surfaces.[7] |
| Ventilation | Handle only in a well-ventilated area or a chemical fume hood. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1] |
| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent skin and eye irritation upon accidental contact.[1] |
| Spill Cleanup | Use dry cleanup procedures. Avoid generating dust. Sweep up mechanically and place in a suitable, labeled container for disposal. | Minimizes airborne particulate and prevents contamination of the work area.[5] |
A Framework for Stability Assessment: Forced Degradation Studies
To rigorously determine the intrinsic stability of 1-sec-butylhydrazine hydrochloride, a forced degradation (or stress testing) study is the definitive approach. This involves subjecting the compound to harsh conditions to accelerate decomposition, thereby identifying potential degradants and establishing stability-indicating analytical methods.[10][11]
Caption: Workflow for a forced degradation study of 1-Sec-butylhydrazine HCl.
Step-by-Step Experimental Protocol
-
Preparation of Stock Solution: Accurately weigh and dissolve 1-sec-butylhydrazine hydrochloride in a suitable solvent (e.g., a water/methanol mixture) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample, protected from stress, should be stored at refrigerated conditions.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 24-48 hours.[10]
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot. Keep at room temperature for 24 hours.
-
Oxidation: Add an appropriate volume of 3-6% hydrogen peroxide solution. Keep at room temperature for 24 hours, protected from light.[10]
-
Thermal Degradation: Store a sample of the solid compound in an oven at 80°C for 7 days. Also, store a solution sample at 60°C.
-
Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Quenching and Preparation: After the designated exposure time, cool samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Derivatization: Due to the high reactivity and potential poor chromatographic behavior of free hydrazine, derivatization is essential for robust analysis.[12][13] To each sample (including the control), add a solution of a derivatizing agent such as salicylaldehyde or benzaldehyde and allow to react. This forms a stable hydrazone derivative with a strong UV chromophore.[14][15]
-
Analysis: Analyze all samples by a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[14][16] The method must be capable of separating the main peak of the hydrazone derivative from all generated degradation products.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the unstressed control. Use LC-MS/MS to identify the mass of significant degradation products to help elucidate the degradation pathway.
Table 3: Example Template for Forced Degradation Study Parameters
| Stress Condition | Stress Agent | Concentration | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | Hydrochloric Acid | 0.1 M | 60 °C | 48 h | Assess stability to low pH |
| Base Hydrolysis | Sodium Hydroxide | 0.1 M | Room Temp | 24 h | Assess stability to high pH |
| Oxidation | Hydrogen Peroxide | 3% | Room Temp | 24 h | Evaluate susceptibility to oxidation |
| Thermal (Solid) | Heat | N/A | 80 °C | 7 days | Determine solid-state thermal stability |
| Photolytic | ICH Light Box | N/A | Ambient | Per ICH Q1B | Determine light sensitivity |
Conclusion
1-Sec-butylhydrazine hydrochloride is a stable compound when stored and handled under appropriate conditions. Its primary vulnerabilities are oxidation, catalyzed by air and certain metals, and potential hygroscopicity. The integrity of this vital synthetic reagent is best preserved by storing it in a cool, dry, dark, and well-sealed environment, preferably under an inert atmosphere for long-term storage. The implementation of rigorous stability testing through forced degradation studies provides the ultimate assurance of its quality and is a critical step in the development of robust chemical processes and pharmaceutical formulations.
References
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Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Retrieved from [Link]
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OSHA. (n.d.). HYDRAZINE (Method 20). Retrieved from [Link]
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Three Methods of Detection of Hydrazines. (2010). NASA Tech Briefs. Retrieved from [Link]
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Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of 1-Sec-butylhydrazine Hydrochloride
Introduction: The Critical Role of Solubility in Drug Development
For researchers, scientists, and professionals in the field of drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's behavior in various stages of the pharmaceutical pipeline, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive exploration of the solubility of 1-sec-butylhydrazine hydrochloride, a key building block in organic synthesis. Due to a scarcity of direct public data on this specific compound, this guide leverages data from its structural isomer, tert-butylhydrazine hydrochloride, and fundamental chemical principles to provide a robust framework for its use.
Physicochemical Properties and Solubility Profile
1-Sec-butylhydrazine hydrochloride is an organic salt, a characteristic that profoundly influences its solubility. The presence of the hydrazinium chloride group imparts a significant degree of polarity and the capacity for hydrogen bonding, while the sec-butyl group introduces a nonpolar aliphatic character. The interplay between these features dictates the compound's solubility in different solvents.
Data on the Structural Isomer: tert-Butylhydrazine Hydrochloride
| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (at 25 °C) |
| Water | Protic | Soluble[1][2] | 740 g/L |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble[1][2][3] | Data not available |
| Methanol | Protic, Polar | Soluble[1][2][3] | Data not available |
| Ethanol | Protic, Polar | Soluble[4] | Data not available |
| Acetone | Aprotic, Polar | Soluble[4] | Data not available |
Theoretical Framework: Understanding the Drivers of Solubility
The dissolution of a solute in a solvent is a thermodynamically driven process governed by the Gibbs free energy change. For 1-sec-butylhydrazine hydrochloride, several key factors influence its solubility:
-
"Like Dissolves Like": This principle is central to predicting solubility. The polar hydrazinium chloride moiety of the molecule will have favorable interactions with polar solvents, particularly those capable of hydrogen bonding such as water, methanol, and ethanol. Conversely, the nonpolar sec-butyl group will have more favorable interactions with less polar organic solvents.
-
Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation of the ions. The strength of the ionic and hydrogen bonds within the crystal structure of 1-sec-butylhydrazine hydrochloride will be a significant factor.
-
Solvent Polarity and Hydrogen Bonding: Protic polar solvents like water and alcohols are excellent candidates for dissolving this compound due to their ability to form strong hydrogen bonds with both the protonated hydrazine group and the chloride anion. Aprotic polar solvents like DMSO and acetone can also be effective due to their polarity and ability to act as hydrogen bond acceptors.
-
Influence of Alkyl Chain Branching: The difference in structure between the sec-butyl and tert-butyl isomers can lead to subtle differences in solubility. Generally, increased branching in an alkyl chain can disrupt crystal packing, potentially lowering the lattice energy and increasing solubility.[5] However, it can also affect the surface area available for interaction with the solvent.[6] For butylamine isomers, all are miscible with water, suggesting that for smaller alkyl groups, the effect of branching on aqueous solubility may be less pronounced.[5] It is reasonable to hypothesize that 1-sec-butylhydrazine hydrochloride will exhibit a solubility profile very similar to its tert-butyl counterpart in the listed polar solvents.
Visualizing Intermolecular Interactions
The following diagram illustrates the key intermolecular forces at play when 1-sec-butylhydrazine hydrochloride dissolves in a protic polar solvent like methanol.
Caption: Intermolecular forces in solution.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise quantitative solubility data for 1-sec-butylhydrazine hydrochloride, a rigorous experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Principle
This method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the concentration of the dissolved solute in the supernatant is measured.
Materials and Equipment
-
1-Sec-butylhydrazine hydrochloride (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Vials with screw caps
Step-by-Step Procedure
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of 1-sec-butylhydrazine hydrochloride of known concentrations in the chosen solvent.
-
Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration. This is crucial for accurate quantification.
-
-
Sample Preparation:
-
Add an excess amount of 1-sec-butylhydrazine hydrochloride to several vials. The excess solid should be clearly visible.
-
Rationale: Ensuring an excess of the solid guarantees that the solution becomes saturated, which is the definition of equilibrium solubility.
-
Accurately pipette a known volume of the selected solvent into each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Rationale: The time required to reach equilibrium can vary. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial.
-
Rationale: Filtration is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
-
Analysis:
-
Dilute the filtered supernatant with the solvent as necessary to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration standards.
-
Determine the concentration of 1-sec-butylhydrazine hydrochloride in the sample by interpolating from the calibration curve.
-
Calculate the original solubility in the saturated solution, accounting for any dilutions.
-
Experimental Workflow Diagram
Caption: Workflow for solubility determination.
Safety and Handling
As with all hydrazine derivatives, 1-sec-butylhydrazine hydrochloride should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment.
Conclusion
While direct quantitative solubility data for 1-sec-butylhydrazine hydrochloride remains elusive in the public domain, a strong predictive framework can be established based on the known solubility of its isomer, tert-butylhydrazine hydrochloride, and a solid understanding of chemical principles. This compound is expected to be soluble in polar organic solvents such as DMSO, methanol, and ethanol. For drug development professionals requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable path to obtaining this critical information. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental pillar of successful and efficient pharmaceutical development.
References
-
ChemBK. tert-butylhydrazine. [Link]
-
Quora. How does branching increase the solubility in amines?. [Link]
-
Chongqing Chemdad Co., Ltd. tert-Butylhydrazine hydrochloride. [Link]
-
Physical Chemistry Chemical Physics. The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. [Link]
-
Reddit. Why do longer amines have less solubility than shorter amines?. [Link]
-
PubMed Central. The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. [Link]
-
ResearchGate. The effect of pendant alkyl chain length on the barrier properties of epoxy/amine crosslinked networks. [Link]
- Google Patents. A kind of purification process of tert-butylhydrazine hydrochloride.
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- 2. tert-Butylhydrazine hydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. tert-Butylhydrazine hydrochloride | 7400-27-3 [chemicalbook.com]
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- 5. quora.com [quora.com]
- 6. The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Historical Context of sec-Butylhydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and applications of sec-butylhydrazine and its derivatives. Emerging from the rich history of hydrazine chemistry and the serendipitous discovery of its profound effects on the central nervous system, sec-butylhydrazine serves as a crucial chiral building block in modern medicinal and agricultural chemistry. This document delves into the evolution of synthetic methodologies, explores the pivotal role of hydrazine derivatives as monoamine oxidase inhibitors (MAOIs), and presents detailed protocols and characterization data for key compounds.
Introduction: The Dawn of Hydrazine Chemistry and the Rise of a New Therapeutic Class
The story of sec-butylhydrazine is intrinsically linked to the broader history of hydrazine (N₂H₄), a compound first isolated by Theodor Curtius in 1887. Initially a curiosity of inorganic chemistry, the unique nucleophilicity and reducing properties of the hydrazine moiety quickly established it as an indispensable tool in organic synthesis. The functionalization of hydrazine through substitution and condensation reactions opened the door to a vast array of derivatives, including hydrazones, acylhydrazides, and various heterocyclic systems, many of which exhibited significant biological activity.
A pivotal moment in the history of medicinal chemistry occurred in the early 1950s with the development of iproniazid, a hydrazine derivative initially synthesized for the treatment of tuberculosis. Researchers observed a remarkable and unexpected side effect in patients treated with iproniazid: a significant elevation in mood and a renewed sense of well-being. This serendipitous discovery led to the realization that iproniazid was a potent inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. The inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, resulting in an antidepressant effect. This marked the birth of the first generation of antidepressant drugs, the monoamine oxidase inhibitors (MAOIs).[1]
The success of iproniazid spurred a wave of research into other hydrazine derivatives, with the goal of developing safer and more effective MAOIs. This exploration included the synthesis and evaluation of various alkylated and acylated hydrazines, setting the stage for the emergence of sec-butylhydrazine as a valuable and versatile chemical entity.
The Emergence of sec-Butylhydrazine: A Chiral Building Block
Modern synthetic chemistry recognizes sec-butylhydrazine, often supplied as its more stable dihydrochloride salt (CAS 1177361-36-2), as a crucial building block, particularly in the synthesis of chiral molecules. The presence of a stereocenter in the sec-butyl group allows for the preparation of enantiomerically pure derivatives, a critical consideration in the development of modern pharmaceuticals where the stereochemistry of a drug molecule can profoundly influence its efficacy and safety profile.
The steric and electronic properties imparted by the sec-butyl group can significantly influence the reaction pathways and product selectivity in the synthesis of complex molecules. This has made sec-butylhydrazine a valuable intermediate in the production of a wide range of compounds, from active pharmaceutical ingredients (APIs) to agrochemicals such as pesticides, herbicides, and fungicides.
Synthetic Methodologies for sec-Butylhydrazine and its Derivatives
The synthesis of sec-butylhydrazine and its derivatives has evolved from classical methods to more sophisticated and efficient modern techniques.
General Synthesis of Alkylhydrazines
A common and straightforward approach to synthesizing alkylhydrazines involves the direct alkylation of hydrazine or a protected hydrazine derivative.
Conceptual Synthetic Workflow:
Figure 2: Conceptual diagram illustrating the inhibition of MAO by a potential sec-butylhydrazine derivative.
The development of novel hydrazone derivatives continues to be an active area of research for new MAO inhibitors with improved selectivity and safety profiles. [1]
Characterization and Physicochemical Data
The following table summarizes key physicochemical properties of sec-butylhydrazine.
| Property | Value |
| IUPAC Name | butan-2-ylhydrazine [2] |
| CAS Number | 30924-14-2 [2] |
| Molecular Formula | C₄H₁₂N₂ [2] |
| Molecular Weight | 88.15 g/mol [2] |
| Appearance | (of dihydrochloride salt) White solid |
Spectroscopic Data (Representative):
-
Mass Spectrometry (GC-MS, EI): Key fragments (m/z) can be observed at 88 (M+), 59, 42, 32, and 28, corresponding to the molecular ion and characteristic fragmentation patterns. [2]
Conclusion and Future Perspectives
From its roots in the foundational discoveries of hydrazine chemistry to its modern-day application as a versatile chiral building block, sec-butylhydrazine represents a significant, albeit less heralded, member of the hydrazine family. The historical context of hydrazine derivatives as the first class of antidepressant medications underscores the therapeutic potential that lies within this chemical scaffold. While the development of sec-butylhydrazine-specific MAOIs has not been as prominent as that of other analogues, the principles of SAR within this class suggest that such derivatives could offer unique properties.
For contemporary researchers and drug development professionals, sec-butylhydrazine and its derivatives offer a rich platform for the synthesis of novel, stereochemically defined molecules with potential applications in medicine and agriculture. Future research may focus on the development of highly selective and reversible MAO inhibitors based on the sec-butylhydrazine scaffold, potentially leading to new therapeutic agents with improved safety profiles. The continued exploration of the synthetic utility of this chiral building block will undoubtedly contribute to the advancement of organic and medicinal chemistry.
References
-
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
-
sec-Butylhydrazine | C4H12N2 | CID 547690 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
A Technical Guide to the Theoretical Structural Elucidation of 1-Sec-butylhydrazine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the three-dimensional structure of 1-sec-butylhydrazine hydrochloride. Aimed at researchers in computational chemistry and drug development, this document outlines a robust, first-principles workflow utilizing Density Functional Theory (DFT). We will delve into the rationale behind methodological choices, from selecting the appropriate level of theory and basis sets to performing conformational analysis and validating the results. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility. By following this guide, researchers can generate a highly accurate, computationally derived model of the title compound, enabling further investigation into its chemical properties and biological interactions.
Introduction: The Rationale for Computational Analysis
1-sec-butylhydrazine and its derivatives are important building blocks in organic synthesis, particularly as intermediates for pharmaceuticals and agrochemicals. The hydrochloride salt form is common for improving the stability and solubility of such amine-containing compounds. A precise understanding of its three-dimensional structure, including stereochemistry and conformational preferences, is paramount for predicting its reactivity, molecular docking behavior, and overall suitability for drug design.
The sec-butyl group introduces a chiral center and significant conformational flexibility, making experimental characterization by methods like X-ray crystallography potentially challenging without a suitable single crystal.[1] Theoretical calculations provide a powerful, complementary approach to access this structural information. By solving approximations of the Schrödinger equation, we can determine the molecule's lowest-energy conformation, predict its geometric parameters (bond lengths, angles), and calculate spectroscopic properties that can be used to validate or interpret experimental data.
This guide will focus on a workflow centered around Density Functional Theory (DFT), which represents a "gold standard" for computational efficiency and accuracy in the study of organic molecules.[2][3]
Theoretical Foundations: Selecting the Right Tools
The accuracy of any quantum chemical calculation is governed by two primary choices: the level of theory and the basis set .
-
Level of Theory : This refers to the method used to approximate the solution to the Schrödinger equation.
-
Hartree-Fock (HF) : An early, foundational method that provides a qualitative picture but neglects electron correlation, a critical factor for quantitative accuracy.[2]
-
Møller-Plesset Perturbation Theory (MP2) : This is a post-Hartree-Fock method that adds a correction for electron correlation.[4][5] It is generally more accurate than HF but also significantly more computationally expensive, scaling poorly with molecular size.[2][4]
-
Density Functional Theory (DFT) : DFT offers a pragmatic and highly effective compromise. Instead of calculating the complex many-electron wavefunction, it calculates the electron density. Modern DFT functionals, such as B3LYP and the M06-2X, are parameterized to implicitly include electron correlation, delivering accuracy comparable to MP2 for many organic systems at a fraction of the computational cost.[3][6][7] For studies on hydrazine derivatives and general organic thermochemistry, functionals like M06-2X have shown excellent performance.[7][8][9]
-
-
Basis Set : A basis set is a set of mathematical functions used to construct the molecular orbitals.[10][11] The size and type of the basis set dictate the flexibility the calculation has to describe the spatial distribution of electrons.
-
Pople-style basis sets (e.g., 6-31G(d,p)) : These are widely used and offer a robust balance of speed and accuracy. The "6-31G" part indicates a split-valence basis set, which uses more functions for valence electrons (involved in bonding) than for core electrons.[12][13]
-
Polarization and Diffuse Functions : The (d,p) notation is critical. It adds 'd' orbitals to heavy atoms and 'p' orbitals to hydrogen atoms. These polarization functions allow for anisotropy in the electron density, which is essential for accurately modeling chemical bonds and non-covalent interactions. Diffuse functions (+ or ++) are larger functions that better describe electrons far from the nucleus and are important for anions and excited states.[12]
-
For 1-sec-butylhydrazine hydrochloride, a neutral ligand interacting with a chloride anion, the choice of a DFT functional like M06-2X paired with a polarized split-valence basis set such as 6-31+G(d,p) provides a reliable and well-validated starting point. The diffuse function on heavy atoms is added to better describe the charge distribution on the chloride ion.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a complete workflow for the structural determination of 1-sec-butylhydrazine hydrochloride. This process is designed to be sequential, where the output of each step serves as the input for the next.
Protocol 1: Geometry Optimization and Validation
-
Initial Structure Generation :
-
Using a molecular builder (e.g., Avogadro, GaussView), construct the 1-sec-butylhydrazine molecule.
-
The sec-butyl group is chiral; ensure you are working with the desired stereoisomer, (S) or (R).
-
Protonate the terminal nitrogen atom (-NH2 becomes -NH3+) to form the hydrazinium cation.
-
Place a chloride anion (Cl-) near the -NH3+ group. The overall charge of the system will be 0. Do not create a covalent bond between the nitrogen and chlorine.
-
-
Conformational Analysis :
-
Causality : The single bonds within the sec-butyl group and the C-N bond allow for rotation, leading to multiple conformers (rotamers) with different energies.[14] Failure to identify the global minimum energy conformer will result in an inaccurate structural model.
-
Method : Perform a potential energy surface scan by systematically rotating the key dihedral angles (e.g., C-C-C-C and C-C-N-N) in increments (e.g., 30°). A more automated approach using specialized software (e.g., a Monte Carlo search) can also be employed.[15]
-
Action : Select the conformer with the lowest relative energy from the scan as the starting point for full geometry optimization.
-
-
Geometry Optimization :
-
Objective : To find the coordinates corresponding to the minimum energy for the selected level of theory and basis set.
-
Execution : Submit the lowest-energy conformer to a geometry optimization calculation.
-
Level of Theory : M06-2X
-
Basis Set : 6-31+G(d,p)
-
Solvation (Optional but Recommended) : Use an implicit solvation model like the Polarizable Continuum Model (PCM) with water or another relevant solvent to better simulate conditions in solution.[3]
-
-
Trustworthiness : Monitor the calculation's convergence. The output should confirm that the forces on the atoms and the displacement at each step have fallen below the software's default thresholds, indicating a stationary point has been reached.
-
-
Frequency Calculation :
-
Objective : To verify that the optimized structure is a true energy minimum and to calculate thermodynamic properties.
-
Execution : Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (M06-2X/6-31+G(d,p)).
-
Self-Validation : A true minimum is confirmed by the absence of any imaginary frequencies in the output. If one imaginary frequency is present, it indicates a transition state, and the optimization should be repeated after perturbing the geometry along the direction of that vibrational mode.
-
Property Calculations and Data Presentation
With a validated minimum-energy structure, you can now calculate various chemical properties.
Protocol 2: NMR Chemical Shift Calculation
-
Objective : To predict the ¹H and ¹³C NMR spectra, which can be directly compared to experimental data.
-
Method : The Gauge-Including Atomic Orbital (GIAO) method is the standard for reliable NMR predictions.[16][17]
-
Execution :
-
Perform a GIAO-NMR calculation on the validated geometry from Protocol 1. Use the same DFT functional and basis set for consistency.
-
The calculation will output absolute shielding tensor values (σ).
-
To convert these to chemical shifts (δ), a reference compound must be used: δ_calc = σ_ref - σ_calc. Tetramethylsilane (TMS) is the standard reference. You must perform the same GIAO calculation on an optimized TMS structure to get σ_ref.
-
-
Data Presentation : Summarize the results in a table for clarity.
Table 1: Calculated Geometric and Spectroscopic Data for 1-Sec-butylhydrazine Hydrochloride
| Parameter | Atom(s) | Calculated Value |
|---|---|---|
| Bond Lengths | ||
| N-N | N1-N2 | e.g., 1.45 Å |
| C-N | C1-N1 | e.g., 1.48 Å |
| Bond Angles | ||
| C-N-N | C1-N1-N2 | e.g., 112.5° |
| Thermodynamics | ||
| ZPE | - | e.g., 0.123 Hartrees |
| ¹³C NMR Shifts | ||
| C1 (CH) | C1 | e.g., 55.2 ppm |
| C2 (CH₂) | C2 | e.g., 28.1 ppm |
| ¹H NMR Shifts | ||
| H (on C1) | H1 | e.g., 3.15 ppm |
| H (on N⁺) | H-N⁺ | e.g., 8.50 ppm |
(Note: Values are illustrative and must be replaced with actual calculation outputs.)
Visualization of Theoretical Relationships
The interplay between the chosen theoretical components determines the final calculated properties.
Conclusion
This guide provides a comprehensive and scientifically grounded workflow for the theoretical structural analysis of 1-sec-butylhydrazine hydrochloride. By adhering to the principles of selecting appropriate DFT methods and basis sets, performing a thorough conformational search, and validating the final structure with a frequency calculation, researchers can achieve a high-fidelity molecular model. This computationally derived structure serves as a critical foundation for further studies, including reactivity prediction, spectroscopic analysis, and rational drug design, ultimately accelerating research and development in the chemical and pharmaceutical sciences.
References
- Vertex AI Search. (n.d.). The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis.
- PubMed. (n.d.). Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives.
- Q-Chem Manual. (n.d.). 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT.
- ResearchGate. (n.d.). Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives.
- GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (n.d.).
- FOLIA. (n.d.). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets.
- ACS Publications. (2018). Computational Study on N–N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives. The Journal of Physical Chemistry A.
- JPS Journals. (n.d.). 29 Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software.
- Spartan. (n.d.). Selecting a Model.
- ResearchGate. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products.
- Nature. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test.
- Wikipedia. (n.d.). Butyl group.
- Fiveable. (n.d.). Post-Hartree-Fock methods: CI, MP2, and coupled cluster.
- BASIS SETS. (n.d.).
- ACS Publications. (2021). A Machine Learning Approach for MP2 Correlation Energies and Its Application to Organic Compounds. Journal of Chemical Theory and Computation.
- Wikipedia. (n.d.). Basis set (chemistry).
- PubMed Central. (n.d.). Absolute Configuration and Conformation of (−)-R-t-Butylphenylphosphinoamidate: Chiroptical Spectroscopy and X-ray Analysis.
- YouTube. (2025). What Is A Basis Set In Computational Chemistry?.
- Basis Sets Used in Molecular Orbital Calculations. (n.d.).
- Springer. (n.d.). Basis Sets in Computational Chemistry.
- UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Sec-butyl group.
- Chemistry LibreTexts. (2020). Conformational analysis.
- Nature Communications. (2020). Prediction of organic homolytic bond dissociation enthalpies at near chemical accuracy with sub-second computational cost.
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Methodological & Application
Application Notes and Protocols for the Knorr Pyrazole Synthesis Utilizing 1-Sec-butylhydrazine Hydrochloride
For: Researchers, scientists, and drug development professionals
Introduction: The Pyrazole Scaffold and the Knorr Synthesis
The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms. This heterocyclic motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3] The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a fundamental and highly versatile method for constructing this valuable heterocyclic system.[4][5] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-ketoester, typically under acidic conditions.[5][6] The thermodynamic driving force of forming a stable aromatic ring often leads to high yields, making it a favored reaction in both academic and industrial settings.[7]
This document provides a detailed guide on the application of 1-sec-butylhydrazine hydrochloride in the Knorr pyrazole synthesis, a reagent that allows for the introduction of a chiral, albeit racemic in this context, sec-butyl group at the N1 position of the pyrazole ring. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, discuss the critical issue of regioselectivity, and present data in a clear, actionable format for the modern researcher.
Mechanistic Insights: The Pathway to Aromaticity
The Knorr pyrazole synthesis is a classic acid-catalyzed cyclocondensation reaction.[5] The use of 1-sec-butylhydrazine hydrochloride introduces the sec-butyl substituent and necessitates consideration of the initial acid-base chemistry. The general mechanism can be delineated into the following key steps:
-
Hydrazone Formation: The reaction commences with the nucleophilic attack of the terminal nitrogen of the 1-sec-butylhydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. Given the acidic nature of the hydrochloride salt and the typical use of an acid catalyst (e.g., glacial acetic acid), the carbonyl group is activated by protonation, facilitating this initial condensation. This step forms a hydrazone intermediate.[5][7]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone, now positioned appropriately, acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This cyclization step forms a five-membered ring intermediate.[5]
-
Dehydration: The cyclic intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the final, stable aromatic pyrazole ring.[5][7]
The overall transformation is robust and benefits from the formation of the highly stable aromatic pyrazole product.
Diagram of the Knorr Pyrazole Synthesis Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
The Critical Challenge: Regioselectivity
A significant consideration when employing a substituted hydrazine, such as 1-sec-butylhydrazine, with an unsymmetrical 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), is the potential for the formation of two regioisomeric products. The initial condensation can occur at either of the two distinct carbonyl groups.
The regioselectivity is influenced by several factors:
-
Steric Hindrance: The bulkier sec-butyl group on the hydrazine may direct the initial attack to the less sterically hindered carbonyl group of the dicarbonyl compound.
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a crucial role. Ketones are generally more reactive towards nucleophiles than esters. Therefore, in the case of a β-ketoester, the initial condensation is highly likely to occur at the ketone carbonyl.[7]
-
Reaction Conditions: pH, temperature, and solvent can all influence the reaction pathway and the ratio of the resulting isomers.
For many applications, particularly in drug development, obtaining a single, pure regioisomer is paramount. Therefore, careful reaction optimization and robust analytical characterization (e.g., NMR, HPLC) are essential to determine the isomeric ratio and to isolate the desired product. In some cases, the reaction can be highly regioselective, but this cannot be assumed and must be empirically verified for each new combination of substrates.[8]
Experimental Protocol: Synthesis of 1-sec-Butyl-3-methyl-5-phenyl-1H-pyrazole
This protocol describes a representative synthesis of a 1-sec-butyl-substituted pyrazole from 1-phenyl-1,3-butanedione (benzoylacetone) and 1-sec-butylhydrazine hydrochloride.
Materials and Equipment:
-
1-sec-Butylhydrazine hydrochloride (CAS No. for tert-butyl isomer: 7400-27-3, verify for sec-butyl)
-
1-Phenyl-1,3-butanedione (Benzoylacetone)
-
Glacial Acetic Acid
-
Ethanol (or Propanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Safety Precautions:
-
Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
All organic solvents are flammable. Work away from open flames.
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1,3-butanedione (1.62 g, 10 mmol, 1.0 equiv.).
-
Reagent Addition: Add ethanol (20 mL) to dissolve the dicarbonyl compound. To this solution, add 1-sec-butylhydrazine hydrochloride (1.37 g, 11 mmol, 1.1 equiv.) followed by glacial acetic acid (0.3 mL, ~5 mmol).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The consumption of the starting dicarbonyl compound indicates the reaction's progression. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acetic acid, followed by brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the desired pyrazole product(s).
Characterization:
The structure and purity of the final product(s) should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. In the case of regioisomers, careful analysis of the NMR spectra (particularly NOE experiments) can help in assigning the correct structures.
Data Presentation and Expected Outcomes
The following table outlines typical parameters and expected outcomes for the Knorr synthesis of 1-sec-butyl-substituted pyrazoles.
| Parameter | Value/Range | Rationale/Expected Outcome |
| Substrate 1 | 1-sec-Butylhydrazine HCl | Introduces the N1-sec-butyl group. The hydrochloride salt is often used for its stability. |
| Substrate 2 | Unsymmetrical β-Ketoester | Provides the C3, C4, and C5 atoms of the pyrazole ring. |
| Solvent | Ethanol, Propanol, Acetic Acid | Protic solvents are commonly used and facilitate the reaction.[6][7] |
| Catalyst | Glacial Acetic Acid | A common acid catalyst that promotes both hydrazone formation and dehydration.[6][7] |
| Temperature | 80-110°C (Reflux) | Heating is typically required to drive the condensation and dehydration steps to completion.[6][7] |
| Reaction Time | 1-6 hours | Varies depending on the reactivity of the substrates. |
| Yield | 60-90% | The Knorr synthesis is generally a high-yielding reaction due to the formation of a stable aromatic product.[7] |
| Major Product | Isomer from attack at the more electrophilic carbonyl | With β-ketoesters, the ketone is more reactive than the ester, leading to a predictable major regioisomer. |
Workflow Visualization
The following diagram illustrates the experimental workflow from setup to characterization.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-sec-butyl pyrazoles.
Conclusion and Future Perspectives
The Knorr pyrazole synthesis is a powerful and enduring tool for the synthesis of pyrazole-containing molecules. The use of 1-sec-butylhydrazine hydrochloride provides a straightforward route to N1-sec-butyl pyrazoles, which can be valuable building blocks in drug discovery programs. Researchers must remain vigilant about the potential for regioisomer formation and employ rigorous analytical techniques to ensure the structural integrity of their compounds. By understanding the mechanistic principles and carefully executing the experimental protocol, the synthesis of these important heterocyclic compounds can be achieved with high efficiency and control.
References
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
Levinson, A. M., et al. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
ResearchGate. (PDF) Synthesis of Substituted Pyrazoles using Ionic Liquid. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. tert-Butylhydrazine hydrochloride (1:1). [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Link]
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Shah, J., et al. (2016). Current status of pyrazole and its biological activities. PMC. [Link]
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Application of 1-Sec-butylhydrazine Hydrochloride in Fischer Indole Synthesis: A Technical Guide for Researchers
This comprehensive guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the application of 1-sec-butylhydrazine hydrochloride in the Fischer indole synthesis. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides detailed, field-tested protocols, and presents the information in a clear, accessible format to empower your research and development endeavors.
Introduction: The Enduring Significance of the Fischer Indole Synthesis
The Fischer indole synthesis, a classic reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1] This heterocyclic motif is a privileged scaffold in a vast array of pharmaceuticals, natural products, and functional materials, underscoring the continued relevance of this synthetic methodology.[2] The reaction proceeds through the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2]
The choice of the substituted hydrazine is a critical determinant of the final indole structure. 1-sec-butylhydrazine hydrochloride offers a versatile entry point for the synthesis of N-sec-butylated indoles, a class of compounds with potential applications in medicinal chemistry and materials science.[3] The sec-butyl group can impart unique steric and electronic properties to the final molecule, influencing its biological activity and physical characteristics.[3] This guide will provide a detailed protocol for the effective utilization of 1-sec-butylhydrazine hydrochloride in this venerable reaction.
Chemical Profile: 1-sec-Butylhydrazine Hydrochloride
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Chemical Name | sec-Butylhydrazine dihydrochloride | [4] |
| CAS Number | 1177361-36-2 | [3] |
| Molecular Formula | C4H14Cl2N2 | [4] |
| Molecular Weight | 161.07 g/mol | [4] |
| Appearance | White solid | [3] |
| Purity | Typically ≥95% | [4] |
Safety and Handling:
1-sec-butylhydrazine dihydrochloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]
-
Hazard Statements: Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May cause cancer.[4]
-
Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[4]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
The Fischer Indole Synthesis: Mechanistic Insights
A firm grasp of the reaction mechanism allows for informed decisions regarding reaction conditions and troubleshooting. The Fischer indole synthesis is a multi-step process initiated by the acid-catalyzed formation of a hydrazone.
The key steps are:
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of 1-sec-butylhydrazine with a ketone or aldehyde to form the corresponding sec-butylhydrazone.[2]
-
Tautomerization: The hydrazone undergoes tautomerization to its more reactive enehydrazine isomer.[2]
-
[1][1]-Sigmatropic Rearrangement: This is the crucial carbon-carbon bond-forming step, where the enehydrazine undergoes a[1][1]-sigmatropic rearrangement.[2]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination: The final step involves the elimination of ammonia to afford the stable indole ring.[2]
Experimental Protocol: Synthesis of 1-sec-Butyl-2,3-dimethylindole
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative N-sec-butylated indole using 1-sec-butylhydrazine hydrochloride and 2-butanone.
Materials:
-
1-sec-Butylhydrazine hydrochloride (1.0 eq)
-
2-Butanone (1.1 eq)
-
Glacial Acetic Acid
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-sec-butylhydrazine hydrochloride (1.0 equivalent). To this, add glacial acetic acid (approximately 10-15 mL per gram of hydrazine).
-
Addition of Ketone: While stirring, add 2-butanone (1.1 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (typically around 118 °C for acetic acid) and maintain it for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a beaker containing crushed ice and slowly neutralize with a 1 M aqueous solution of sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-sec-butyl-2,3-dimethylindole.
Expected Outcomes and Data Interpretation
The following table provides a generalized overview of expected outcomes for the Fischer indole synthesis with various substituted hydrazines, which can serve as a benchmark for your experiments with 1-sec-butylhydrazine hydrochloride.
| Hydrazine | Ketone/Aldehyde | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | 2.25 | High | [5] |
| Phenylhydrazine | Acetophenone | Polyphosphoric Acid | 0.5 | 72-80 | [6] |
| o,p-Nitrophenylhydrazines | 2-Methylcyclohexanone | Acetic Acid | Reflux | Moderate | [5] |
Characterization:
The structure of the synthesized indole can be confirmed by standard spectroscopic techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons of the indole ring, the sec-butyl group, and the methyl groups at the 2- and 3-positions.
-
¹³C NMR: Will show the corresponding carbon signals for the indole core and the alkyl substituents.
-
Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the product.
Conclusion: A Versatile Tool for Indole Synthesis
The Fischer indole synthesis, when coupled with versatile starting materials like 1-sec-butylhydrazine hydrochloride, provides a powerful and direct route to a diverse range of N-substituted indoles. By understanding the mechanistic nuances and adhering to a robust experimental protocol, researchers can confidently employ this reaction to generate novel molecular architectures for applications in drug discovery and materials science. This guide serves as a foundational resource, empowering scientists to harness the full potential of this classic and enduring synthetic transformation.
References
-
The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]
-
Regioselective Synthesis of 2,3-Disubstituted Indoles via Interrupted Heyns Rearrangement Involving C-C Bond Cleavage. (2024). Chem Asian J.. Retrieved from [Link]
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Fischer Indole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]
-
Expt-7 The Fischer Indole Synthesis. (n.d.). Scribd. Retrieved from [Link]
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The Synthetic Chemist's Guide to Heterocycle Construction with 1-Sec-butylhydrazine Hydrochloride
Introduction: The Versatility of 1-Sec-butylhydrazine Hydrochloride in Heterocyclic Chemistry
For researchers, scientists, and professionals in drug development, the efficient construction of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These cyclic structures are ubiquitous in pharmaceuticals and agrochemicals, offering a diverse array of biological activities.[1] 1-Sec-butylhydrazine hydrochloride has emerged as a valuable building block in this endeavor. Its reactive hydrazine moiety, coupled with the steric and electronic influence of the sec-butyl group, provides a versatile tool for accessing a variety of important heterocyclic systems.[1] This guide provides detailed application notes and protocols for the synthesis of indoles, pyrazoles, and pyridazinones using this key reagent.
The presence of the sec-butyl group can significantly influence reaction pathways and product selectivity, making a nuanced understanding of its role crucial for successful synthesis.[1] This document aims to provide not just procedural steps, but also the mechanistic rationale behind them, empowering chemists to optimize and adapt these protocols for their specific research needs.
PART 1: The Fischer Indole Synthesis: Crafting the Privileged Indole Scaffold
The Fischer indole synthesis, a venerable yet powerful reaction, allows for the construction of the indole ring system from a phenylhydrazine and a carbonyl compound under acidic conditions.[2] This method remains a mainstay for the synthesis of a wide range of biologically active molecules, including the triptan class of antimigraine drugs.[2]
Causality in Experimental Design: The Role of the Sec-butyl Group
In the context of the Fischer indole synthesis, the sec-butyl group on the hydrazine can influence the reaction in several ways. Its steric bulk may impact the rate of hydrazone formation and the subsequent[3][3]-sigmatropic rearrangement. Furthermore, the electron-donating nature of the alkyl group can affect the nucleophilicity of the hydrazine nitrogens. Careful selection of the acid catalyst and reaction temperature is therefore critical to achieving optimal yields.
Experimental Protocol: Synthesis of 1-Sec-butyl-2-phenylindole
This protocol details the synthesis of 1-sec-butyl-2-phenylindole from 1-sec-butylhydrazine hydrochloride and acetophenone.
Materials:
-
1-Sec-butylhydrazine hydrochloride
-
Acetophenone
-
Glacial Acetic Acid
-
Ethanol
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-sec-butylhydrazine hydrochloride (1.0 eq), acetophenone (1.05 eq), and ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure to obtain the crude hydrazone. This intermediate can be used in the next step without further purification.
-
-
Indolization:
-
To the flask containing the crude hydrazone, add polyphosphoric acid (10 eq by weight).
-
Heat the mixture to 100-120 °C with vigorous stirring for 1-2 hours. The color of the reaction mixture will typically darken.
-
Monitor the disappearance of the hydrazone by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-sec-butyl-2-phenylindole.
-
Workflow Diagram: Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis.
PART 2: Pyrazole Synthesis via Knorr Cyclization
The Knorr pyrazole synthesis is a classical and highly efficient method for constructing the pyrazole ring, a heterocycle prevalent in pharmaceuticals with anti-inflammatory, analgesic, and antimicrobial properties. The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4]
Mechanistic Insight: The Role of the Sec-butyl Substituent
The sec-butyl group on the hydrazine can introduce regioselectivity challenges in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The steric hindrance of the sec-butyl group will influence which carbonyl group undergoes the initial nucleophilic attack by the substituted nitrogen of the hydrazine. Generally, the less sterically hindered carbonyl is favored for attack by the more hindered nitrogen.
Experimental Protocol: Synthesis of 1-Sec-butyl-3,5-dimethylpyrazole
This protocol describes the synthesis of 1-sec-butyl-3,5-dimethylpyrazole from 1-sec-butylhydrazine hydrochloride and acetylacetone.
Materials:
-
1-Sec-butylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 1-sec-butylhydrazine hydrochloride (1.0 eq) in ethanol (30 mL).
-
Add a solution of sodium hydroxide (1.0 eq) in water (5 mL) to neutralize the hydrochloride salt and liberate the free hydrazine. Stir for 15 minutes at room temperature.
-
To this solution, add acetylacetone (1.0 eq) dropwise with stirring.
-
-
Cyclization:
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are no longer visible.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (50 mL) to the residue and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel to yield pure 1-sec-butyl-3,5-dimethylpyrazole.
-
Quantitative Data: Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1-Sec-butylhydrazine HCl | Acetylacetone | Ethanol | Reflux | 5 | ~85 |
| Phenylhydrazine | Acetylacetone | Ethanol | Reflux | 4 | ~90 |
| Hydrazine hydrate | Acetylacetone | Ethanol | Reflux | 3 | ~92 |
Workflow Diagram: Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr Pyrazole Synthesis.
PART 3: Pyridazinone Synthesis: Accessing a Biologically Important Scaffold
Pyridazinone derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including cardiotonic, antihypertensive, and herbicidal properties.[5][6] A common synthetic route to pyridazinones involves the cyclocondensation of a hydrazine with a γ-ketoacid.[7]
Rationale for Experimental Choices
The choice of a γ-ketoacid as the precursor is strategic, as the two distinct carbonyl functionalities (ketone and carboxylic acid) react sequentially with the two nitrogen atoms of the hydrazine to form the six-membered pyridazinone ring. The sec-butyl group's influence on this reaction is primarily steric, potentially affecting the rate of cyclization.
Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-2-sec-butyl-4,5-dihydropyridazin-3(2H)-one
This protocol outlines the synthesis of a substituted pyridazinone from 1-sec-butylhydrazine hydrochloride and 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Materials:
-
1-Sec-butylhydrazine hydrochloride
-
4-(4-methoxyphenyl)-4-oxobutanoic acid
-
Triethylamine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, suspend 4-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) and 1-sec-butylhydrazine hydrochloride (1.1 eq) in ethanol (40 mL).
-
Add triethylamine (2.2 eq) to the suspension to act as a base.
-
Heat the mixture to reflux with stirring for 6-8 hours.
-
-
Cyclization and Monitoring:
-
Monitor the progress of the reaction by TLC. The formation of the pyridazinone can be observed as a new, less polar spot.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M hydrochloric acid (2 x 20 mL), followed by water (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-(4-methoxyphenyl)-2-sec-butyl-4,5-dihydropyridazin-3(2H)-one.
-
Workflow Diagram: Pyridazinone Synthesis
Caption: Workflow for Pyridazinone Synthesis.
Safety and Handling of 1-Sec-butylhydrazine Hydrochloride
As with all hydrazine derivatives, 1-sec-butylhydrazine hydrochloride should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Hydrazines are potentially toxic and should be handled with caution. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Schlecker, R., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218.
- BenchChem. (2025).
- Gomha, S. M., et al. (2017).
-
Scribd. (n.d.). Expt-7 The Fischer Indole Synthesis New. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines. BenchChem.
- Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridazinone-Based Herbicides. BenchChem.
- BenchChem. (2025).
-
Organic Syntheses. (n.d.). THREE-COMPONENT REACTION FOR PYRAZOLE SYNTHESIS. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]
-
National Institutes of Health. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
- Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide.
- ResearchGate. (2024).
-
National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
National Institutes of Health. (2022). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives. Retrieved from [Link]
- ResearchGate. (2022). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)
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Application Note: 1-Sec-butylhydrazine Hydrochloride as a Versatile Building Block for Pharmaceutical Intermediates
Abstract
Saturated and aromatic nitrogen-containing heterocycles are foundational scaffolds in a vast number of active pharmaceutical ingredients (APIs).[1] The strategic introduction of these motifs often relies on versatile and reactive building blocks. 1-Sec-butylhydrazine hydrochloride (CAS No: 851377-62-3) is a key hydrazine derivative that serves as a robust precursor for constructing diverse heterocyclic systems, including pyrazoles and indoles. The presence of the sec-butyl group provides specific steric and electronic properties that can influence reaction pathways and improve the solubility of intermediates, making it a valuable tool for drug discovery and development professionals. This guide provides an in-depth analysis of its applications, detailed experimental protocols, and the scientific rationale behind its use in synthesizing high-value pharmaceutical intermediates.
Introduction and Physicochemical Profile
1-Sec-butylhydrazine and its salt forms are reactive intermediates used in organic synthesis. The hydrochloride salt is typically a stable, white solid, which simplifies handling and storage in a laboratory setting.[2] Its primary utility lies in the reactive hydrazine moiety (-NHNH₂), which is a potent binucleophile capable of participating in a variety of cyclocondensation reactions. The sec-butyl substituent provides a moderate steric hindrance that can direct regioselectivity in certain reactions and often enhances the solubility of intermediates in organic solvents compared to smaller alkyl or unsubstituted hydrazines.
Table 1: Physicochemical Properties of 1-Sec-butylhydrazine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 851377-62-3 | [3] |
| Molecular Formula | C₄H₁₂N₂ · HCl | |
| Molecular Weight | 124.62 g/mol | |
| Appearance | White to off-white solid | [2] |
| Typical Purity | ≥97% | [2] |
Safety, Handling, and Storage
As with all hydrazine derivatives, 1-sec-butylhydrazine hydrochloride must be handled with appropriate care. Hydrazine compounds can be toxic and irritants.[4] Adherence to established safety protocols is mandatory.
2.1. Hazard Identification and Personal Protective Equipment (PPE) This compound is classified as a skin, eye, and respiratory irritant.[4][5][6] All manipulations should be performed inside a certified chemical fume hood.
Table 2: GHS Hazard and Precautionary Statements
| Type | Statement | Reference(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary | P261: Avoid breathing dust.P280: Wear protective gloves, eye protection, and face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |
2.2. Storage and Stability Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7] The hydrochloride salt form offers enhanced stability compared to the free base.
Core Synthetic Workflow Overview
1-Sec-butylhydrazine hydrochloride is primarily used in cyclocondensation reactions with multi-functional carbonyl compounds to generate heterocyclic cores. The general workflow involves liberating the free hydrazine base in situ followed by condensation and cyclization.
Caption: General workflow for synthesizing heterocyclic intermediates.
Application I: Synthesis of Pyrazole Scaffolds
The pyrazole ring is a privileged scaffold in medicinal chemistry, found in drugs such as Celecoxib and Sildenafil. The most common method for its synthesis is the Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8][9]
4.1. Mechanistic Rationale The reaction proceeds via initial condensation of the more nucleophilic nitrogen of the hydrazine onto one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The use of an unsymmetrical hydrazine like 1-sec-butylhydrazine can lead to regioisomers, although the outcome is often influenced by the steric and electronic nature of the dicarbonyl substrate and reaction conditions.
Caption: Simplified mechanism for Knorr-type pyrazole synthesis.
4.2. Protocol: Synthesis of 1-sec-butyl-3,5-dimethyl-1H-pyrazole
This protocol describes the reaction of 1-sec-butylhydrazine hydrochloride with acetylacetone (a 1,3-dicarbonyl) and is adapted from established procedures for similar hydrazines.[10][11]
Materials:
-
1-sec-butylhydrazine hydrochloride (1.0 eq.)
-
Acetylacetone (2,4-pentanedione) (1.05 eq.)
-
Ethanol (as solvent)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH) (1.1 eq.)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Free Base Generation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-sec-butylhydrazine hydrochloride (e.g., 1.25 g, 10 mmol) and ethanol (30 mL).
-
Rationale: Ethanol is a common, polar protic solvent that facilitates the dissolution of the salt and reagents.
-
-
Add triethylamine (1.53 mL, 11 mmol) or an equivalent amount of another base like 2M NaOH dropwise to the stirring suspension at room temperature. Stir for 15-20 minutes.
-
Rationale: The base deprotonates the hydrochloride salt to generate the free hydrazine base in situ, which is necessary for the nucleophilic attack on the carbonyl.[10]
-
-
Condensation: To the resulting mixture, add acetylacetone (1.08 mL, 10.5 mmol) dropwise via syringe.
-
Rationale: A slight excess of the dicarbonyl ensures complete consumption of the limiting hydrazine reagent. The addition is done dropwise to control any potential exotherm.
-
-
Cyclization & Dehydration: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the activation energy required for the intramolecular cyclization and subsequent dehydration steps to form the stable aromatic pyrazole ring.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL).
-
Rationale: The aqueous washes remove the triethylamine hydrochloride salt and any remaining water-soluble impurities. Brine helps to break any emulsions and further dry the organic layer.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Application II: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful reaction for creating the indole nucleus, a core component of many pharmaceuticals, including the triptan class of antimigraine drugs.[12][13][14] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions.[13][15]
5.1. Mechanistic Rationale The reaction is mechanistically complex but follows a well-established pathway. It begins with the formation of a hydrazone, which tautomerizes to an enamine. A key[2][2]-sigmatropic rearrangement occurs, followed by cyclization and elimination of ammonia to yield the aromatic indole.[13][15][16] The choice of acid catalyst (Brønsted or Lewis) is critical and can significantly impact the reaction yield.[14]
Caption: Mechanistic flowchart for the Fischer indole synthesis.
5.2. Protocol: Synthesis of 1-sec-butyl-2,3-dimethyl-1H-indole
This protocol details the reaction of 1-sec-butylhydrazine hydrochloride with butan-2-one (methyl ethyl ketone) in the presence of an acid catalyst.
Materials:
-
1-sec-butylhydrazine hydrochloride (1.0 eq.)
-
Butan-2-one (1.2 eq.)
-
Glacial acetic acid (as solvent and catalyst) or Polyphosphoric acid (PPA)
-
1 M Sodium hydroxide (NaOH) solution (for neutralization)
-
Dichloromethane (DCM) or Chloroform (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, suspend 1-sec-butylhydrazine hydrochloride (e.g., 1.25 g, 10 mmol) in glacial acetic acid (15 mL).
-
Add butan-2-one (1.08 mL, 12 mmol) to the mixture. Stir at room temperature for 1 hour to form the hydrazone intermediate.
-
Rationale: The initial condensation to the hydrazone is often rapid at room temperature.
-
-
Cyclization: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. The reaction should be monitored by TLC for the disappearance of the hydrazone intermediate and the appearance of the indole product.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water (100 mL).
-
Slowly neutralize the acidic solution by adding 1 M NaOH solution with stirring until the pH is ~7-8.
-
Rationale: Neutralization is required to quench the acid catalyst and prepare the mixture for extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 40 mL).
-
Combine the organic layers, wash with water (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude indole can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
References
- The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. Vertex AI Search Result.
- 1-(tert-Butyl)
- High Purity 1-sec-Butylhydrazine Dihydrochloride: Your Trusted Chemical Supplier. Vertex AI Search Result.
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
- Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Chemos GmbH & Co.KG.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines. Benchchem.
- 1-Sec-butylhydrazine hydrochloride. Frontier Specialty Chemicals.
- SAFETY D
- Fischer indole synthesis. Wikipedia.
- SAFETY D
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- Fischer Indole Synthesis. Alfa Chemistry.
- Fischer Indole Synthesis. J&K Scientific LLC.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.
- 194 recent advances in the synthesis of new pyrazole derivatives.
- Securing Your Supply of 1-sec-Butylhydrazine Dihydrochloride: A Buyer's Guide. Vertex AI Search Result.
- Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection.
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Step-by-step guide for a cyclocondensation reaction with 1-Sec-butylhydrazine hydrochloride
Application Note & Protocol
Topic: A Step-by-Step Guide to Cyclocondensation: Synthesis of 1-sec-Butyl-3,5-dimethyl-1H-pyrazole via Knorr Pyrazole Synthesis
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on performing a cyclocondensation reaction using 1-sec-butylhydrazine hydrochloride. We focus on the Knorr pyrazole synthesis, a robust and widely utilized method for constructing pyrazole rings, which are significant scaffolds in medicinal chemistry and materials science. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, critical safety considerations for handling hydrazine derivatives, and a detailed, step-by-step procedure for the synthesis of 1-sec-butyl-3,5-dimethyl-1H-pyrazole from 1-sec-butylhydrazine hydrochloride and acetylacetone. The protocol includes reagent preparation, reaction execution, product work-up, purification, and characterization, designed to ensure reproducibility and success.
Introduction: The Significance of Pyrazole Synthesis
Cyclocondensation reactions are cornerstone transformations in synthetic organic chemistry, enabling the construction of heterocyclic rings from acyclic precursors. Among these, the synthesis of pyrazoles—five-membered aromatic heterocycles containing two adjacent nitrogen atoms—is of paramount importance. The pyrazole motif is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and functional materials.[1]
The Knorr pyrazole synthesis, first reported in the 1880s, remains one of the most direct and reliable methods for preparing these structures.[2][3] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5] This application note utilizes 1-sec-butylhydrazine hydrochloride as the hydrazine component, a versatile building block for introducing a specific alkyl substituent onto the pyrazole nitrogen. By reacting it with acetylacetone (a symmetric 1,3-diketone), we provide a clear and unambiguous protocol that avoids the potential for regioisomer formation, a common challenge with unsymmetrical dicarbonyls.[1]
Mechanistic Insight: The Knorr Pyrazole Synthesis Pathway
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Knorr synthesis proceeds through a well-established sequence of steps involving nucleophilic attack, cyclization, and dehydration.[1][3]
-
Liberation of the Free Base: The reaction begins with the neutralization of 1-sec-butylhydrazine hydrochloride with a base (e.g., NaOH) to generate the free 1-sec-butylhydrazine. This unprotonated form is the active nucleophile required for the initial reaction.[6]
-
Hydrazone Formation: The more nucleophilic nitrogen of the sec-butylhydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound (acetylacetone). This is followed by the elimination of a water molecule to form a hydrazone intermediate. This step is often accelerated by a catalytic amount of acid.[3]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate, a dihydroxypyrazolidine.[7][8]
-
Dehydration and Aromatization: The final step involves the elimination of a second molecule of water from the dihydroxypyrazolidine intermediate. This dehydration step is the thermodynamic driving force of the reaction, leading to the formation of the stable, aromatic pyrazole ring.[1]
Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism
Safety First: Handling Hydrazine Derivatives
Hydrazine and its derivatives are classified as hazardous materials and must be handled with appropriate precautions.[9][10] 1-sec-butylhydrazine hydrochloride is harmful if swallowed, may cause skin irritation, and can cause serious eye irritation.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Storage: Store 1-sec-butylhydrazine hydrochloride in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][15] Keep the container tightly sealed.
-
Spill & Disposal: In case of a spill, contain the material and clean up using appropriate procedures. Dispose of all chemical waste in accordance with institutional and local regulations. Do not discharge into drains.
Always consult the Safety Data Sheet (SDS) for 1-sec-butylhydrazine hydrochloride and all other reagents before beginning work.[11]
Experimental Protocol: Synthesis of 1-sec-Butyl-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis on a 20 mmol scale. Adjust quantities as needed, maintaining the stoichiometric ratios.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Mass/Volume | Supplier Example |
| 1-Sec-butylhydrazine hydrochloride | C₄H₁₂N₂·HCl | 124.61 | 20.0 | 2.49 g | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 20.0 | 20 mL of 1 M aq. | Fisher Scientific |
| Acetylacetone (2,4-Pentanedione) | C₅H₈O₂ | 100.12 | 20.0 | 2.00 g (2.04 mL) | Acros Organics |
| Ethanol (EtOH), 200 proof | C₂H₅OH | 46.07 | - | 50 mL | Decon Labs |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~150 mL | VWR Chemicals |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | - | - | ~50 mL | Lab Prepared |
| Brine (Saturated NaCl aq.) | NaCl | - | - | ~50 mL | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | ~5 g | Alfa Aesar |
Step-by-Step Procedure
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Knorr Pyrazole Synthesis | springerprofessional.de [springerprofessional.de]
- 3. chemhelpasap.com [chemhelpasap.com]
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- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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- 8. researchgate.net [researchgate.net]
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- 14. reddit.com [reddit.com]
- 15. arxada.com [arxada.com]
Application Notes and Protocols for the Scale-Up Synthesis of 1-Sec-butylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: The following document provides a detailed guide for the scale-up synthesis of 1-sec-butylhydrazine hydrochloride. The protocols described are based on established chemical principles and analogous procedures for similar compounds. All procedures involving hydrazine and its derivatives must be conducted by trained personnel in a controlled laboratory or manufacturing environment with appropriate safety measures in place.
Introduction: The Significance of 1-Sec-butylhydrazine Hydrochloride
1-Sec-butylhydrazine and its salts are important building blocks in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the sec-butyl group can impart specific steric and electronic properties to the final molecule, influencing its biological activity and pharmacokinetic profile. As with many hydrazine derivatives, the synthesis and handling of 1-sec-butylhydrazine hydrochloride present unique challenges, particularly during scale-up, due to the hazardous nature of the reagents and potential for exothermic reactions.[1][2] This guide provides a comprehensive overview of two potential synthetic routes, critical scale-up considerations, and detailed protocols for the safe and efficient production of 1-sec-butylhydrazine hydrochloride.
Strategic Approach to Synthesis: Two Viable Pathways
Two primary synthetic strategies are proposed for the industrial-scale production of 1-sec-butylhydrazine hydrochloride:
-
Direct Alkylation of Hydrazine: This classic approach involves the reaction of a sec-butyl halide with hydrazine. While straightforward, this method can be challenging to control, potentially leading to over-alkylation and a complex mixture of products.
-
Reductive Amination of 2-Butanone: This method involves the formation of a hydrazone from 2-butanone and hydrazine, followed by reduction to the desired product. This route often offers better control over the selectivity of the reaction.
Diagram: Synthetic Pathways Overview
Caption: Overview of the two primary synthetic routes to 1-sec-butylhydrazine hydrochloride.
Part 1: Direct Alkylation of Hydrazine with a Sec-butyl Halide
This method is analogous to the Gabriel synthesis, where an alkyl halide is used to alkylate a nitrogen-containing nucleophile.[3][4]
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where hydrazine acts as the nucleophile, attacking the electrophilic carbon of the sec-butyl halide. The use of a large excess of hydrazine is crucial to minimize the formation of di- and tri-substituted products. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.
Scale-Up Considerations and Critical Process Parameters
-
Exothermicity: The alkylation of hydrazine is an exothermic reaction. On a large scale, efficient heat removal is critical to prevent a runaway reaction. The reactor should be equipped with a reliable cooling system, and the addition of the alkyl halide should be carefully controlled.
-
Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. A solvent that is inert to the reactants and facilitates heat transfer is ideal.
-
Base Selection: A non-nucleophilic base is preferred to avoid competition with hydrazine.
-
Impurity Profile: Potential impurities include di-sec-butylhydrazine, unreacted starting materials, and byproducts from elimination reactions of the sec-butyl halide.
Experimental Protocol: Direct Alkylation (1 kg Scale)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Hydrazine hydrate (64% hydrazine) | 50.06 | 3.12 kg (3.0 L) | 40 | 10 eq. |
| 2-Bromobutane | 137.02 | 548 g (0.46 L) | 4 | 1 eq. |
| Sodium Carbonate (anhydrous) | 105.99 | 424 g | 4 | 1 eq. |
| Toluene | - | 5 L | - | Solvent |
| Hydrochloric Acid (37%) | 36.46 | As required | - | For salt formation |
| Isopropanol | - | As required | - | For recrystallization |
Procedure:
-
Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe with hydrazine hydrate and toluene.
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a nitrogen blanket throughout the reaction.
-
Initial Cooling: Cool the reaction mixture to 0-5 °C with constant stirring.
-
Base Addition: Add sodium carbonate to the cooled hydrazine solution.
-
Substrate Addition: Add 2-bromobutane dropwise from the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Cool the reaction mixture to 10 °C.
-
Carefully quench the reaction by the slow addition of 5 L of water.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 1 L).
-
Combine the organic layers and wash with brine (2 x 1 L).
-
-
Salt Formation:
-
Cool the combined organic layers to 0-5 °C.
-
Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of a small aqueous extract is ~1-2.
-
A white precipitate of 1-sec-butylhydrazine hydrochloride will form.
-
-
Isolation and Purification:
-
Filter the solid product and wash with cold toluene.
-
Recrystallize the crude product from a mixture of isopropanol and water to yield pure 1-sec-butylhydrazine hydrochloride.
-
Dry the product under vacuum at 40-50 °C.
-
Part 2: Reductive Amination of 2-Butanone
This pathway offers a more controlled synthesis, often leading to higher yields of the mono-alkylated product. The reaction proceeds via the formation of a hydrazone intermediate, which is then reduced.[5][6]
Reaction Mechanism and Rationale
The first step is the condensation of 2-butanone with hydrazine to form 2-butanone hydrazone. This is a reversible reaction, and the removal of water can drive the equilibrium towards the product. The subsequent reduction of the C=N bond of the hydrazone yields 1-sec-butylhydrazine. A variety of reducing agents can be employed, with catalytic hydrogenation being a common choice for scale-up.
Scale-Up Considerations and Critical Process Parameters
-
Hydrazone Formation: The formation of the hydrazone is typically acid-catalyzed. The removal of water, for instance by azeotropic distillation, is crucial for driving the reaction to completion on a large scale.
-
Reduction Step:
-
Catalytic Hydrogenation: This method is clean and efficient but requires specialized high-pressure reactors and careful handling of the catalyst (e.g., Palladium on carbon). Catalyst poisoning and filtration can be challenges on a large scale.
-
Chemical Reduction: Reagents like sodium borohydride can be used, but this introduces additional work-up steps to remove boron salts.
-
-
Solvent Compatibility: The solvent must be compatible with both the hydrazone formation and the reduction steps.
Experimental Protocol: Reductive Amination (1 kg Scale)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Butanone | 72.11 | 288 g (0.36 L) | 4 | 1 eq. |
| Hydrazine hydrate (64% hydrazine) | 50.06 | 200 g (0.19 L) | 2.56 | 0.64 eq. (based on hydrazine) |
| Palladium on Carbon (5% Pd/C) | - | 20 g | - | Catalyst |
| Ethanol | - | 5 L | - | Solvent |
| Hydrogen Gas | 2.02 | As required | - | Reducing agent |
| Hydrochloric Acid (in isopropanol) | 36.46 | As required | - | For salt formation |
Procedure:
-
Hydrazone Formation:
-
Charge a 10 L reactor equipped with a Dean-Stark trap with 2-butanone, hydrazine hydrate, and ethanol.
-
Add a catalytic amount of acetic acid (e.g., 5 mL).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved.
-
-
Catalytic Hydrogenation:
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a high-pressure hydrogenation reactor.
-
Carefully add the 5% Pd/C catalyst under a nitrogen atmosphere.
-
Pressurize the reactor with hydrogen gas (e.g., 5-10 bar) and heat to 40-50 °C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by in-process analysis (e.g., GC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[7]
-
Wash the filter cake with ethanol.
-
-
Salt Formation and Purification:
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in isopropanol.
-
Cool the solution to 0-5 °C and slowly add a solution of hydrochloric acid in isopropanol until the pH is ~1-2.
-
Filter the resulting precipitate, wash with cold isopropanol, and dry under vacuum.
-
Analytical Characterization and Quality Control
A robust analytical methodology is essential to ensure the quality and purity of the final product.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is the primary tool for assessing purity and quantifying impurities.[8][9] Derivatization with an aldehyde, such as benzaldehyde, can be employed to improve the chromophoric properties of the hydrazine for UV detection.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the final product.
-
Titration: A simple acid-base titration can be used to determine the assay of the hydrochloride salt.
Table: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-dependent gradient from 5% to 95% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Safety, Handling, and Waste Disposal
Hydrazine and its derivatives are toxic, corrosive, and potentially carcinogenic.[11] Strict safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a closed system.
-
Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible. Have a spill kit specifically for hydrazine spills available.
-
Waste Disposal: All hydrazine-containing waste must be collected and disposed of as hazardous waste according to local regulations. Neutralization with a solution of sodium hypochlorite can be used to decompose small amounts of hydrazine, but this should be done with extreme caution due to the exothermic nature of the reaction.
Diagram: Scale-Up Workflow
Caption: A generalized workflow for the scale-up of a chemical synthesis process.
Conclusion
The scale-up synthesis of 1-sec-butylhydrazine hydrochloride is a challenging but achievable process. Both direct alkylation and reductive amination offer viable synthetic routes, each with its own set of advantages and challenges. Careful consideration of reaction kinetics, thermodynamics, and safety is paramount for a successful and safe scale-up. The protocols and guidelines presented in this document provide a solid foundation for the development of a robust and efficient manufacturing process for this important chemical intermediate.
References
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-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. (2020). Organic Process Research & Development. [Link]
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. (2020). ResearchGate. [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (2011). Organic Syntheses. [Link]
-
Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography. (n.d.). Patsnap Eureka. [Link]
-
Gabriel synthesis. (n.d.). Wikipedia. [Link]
-
Gabriel Synthesis. (2023). Chemistry LibreTexts. [Link]
- Process for preparation of tertiary butyl hydrazine. (n.d.).
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2020). Organic Process Research & Development. [Link]
-
Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. (2021). Angewandte Chemie International Edition. [Link]
-
Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). (n.d.). OrgoSolver. [Link]
-
How can I make the alkylation reaction of amine with alkyl halide? (2017). ResearchGate. [Link]
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). RASĀYAN Journal of Chemistry. [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry. [Link]
-
Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. (2023). Molecules. [Link]
-
Advice on working up a reaction using hydrazine hydrate as a solvent? (2022). Reddit. [Link]
-
Wolff–Kishner reduction. (n.d.). Wikipedia. [Link]
-
Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. (2020). The Journal of Organic Chemistry. [Link]
-
Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. (2022). Annals of Translational Medicine. [Link]
-
Strategies for deoxygenation of aldehydes and ketones with hydrazine. (2021). Nature Communications. [Link]
-
Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. (2018). Journal of Drug Delivery and Therapeutics. [Link]
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- 11. mdpi.com [mdpi.com]
Streamlined One-Pot Synthesis of 1-sec-Butylpyrazoles: A Comprehensive Guide
An Application Note for Medicinal and Process Chemistry
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Traditional multi-step syntheses, however, can be inefficient and generate significant waste. This application note presents a robust and streamlined one-pot protocol for the synthesis of 1-sec-butyl-substituted pyrazoles utilizing 1-sec-butylhydrazine hydrochloride. We delve into the mechanistic underpinnings of the reaction, emphasizing the factors that govern regioselectivity, and provide a detailed, field-tested protocol applicable to a range of dicarbonyl substrates. The methodology detailed herein offers high yields, operational simplicity, and aligns with the principles of green chemistry, making it an invaluable tool for researchers in drug discovery and process development.
Introduction: The Significance of Pyrazoles and One-Pot Methodologies
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and ability to participate in hydrogen bonding have made them a cornerstone in pharmaceutical design, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[2]
The classical Knorr synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, remains a fundamental route to the pyrazole core.[3][4][5] However, to enhance efficiency and sustainability, modern synthetic chemistry has increasingly embraced one-pot, multicomponent reactions (MCRs).[6][7] These strategies, which combine multiple reaction steps in a single vessel without isolating intermediates, offer numerous advantages:
-
Reduced Waste: Eliminates the need for multiple work-up and purification steps.
-
Time and Energy Savings: Shortens overall reaction times and reduces energy consumption.[7]
-
Increased Efficiency: Often leads to higher overall yields by minimizing material loss between steps.
This guide focuses on a one-pot approach using 1-sec-butylhydrazine hydrochloride, a reagent that offers distinct advantages in terms of handling and directing regiochemical outcomes.
Mechanistic Insights & The Role of the sec-Butyl Substituent
The synthesis proceeds via a tandem condensation-cyclization-dehydration sequence. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
The overall reaction is a condensation between a hydrazine and a 1,3-dicarbonyl compound (or its synthetic equivalent) to form the pyrazole ring.[5][6] When using an unsymmetrical dicarbonyl substrate, the reaction can theoretically produce two different regioisomers. The steric bulk of the sec-butyl group on the hydrazine plays a critical role in directing the regioselectivity of the initial nucleophilic attack.[8] The attack preferentially occurs at the less sterically hindered carbonyl carbon, leading to the predominant formation of a single regioisomer.
The use of the hydrochloride salt enhances the stability and ease of handling of the hydrazine reagent. An in-situ neutralization with a mild base is required to liberate the free hydrazine for the reaction to proceed.
Caption: Generalized reaction mechanism for the one-pot pyrazole synthesis.
Detailed Experimental Protocol
This protocol provides a general method for the one-pot synthesis of 1-sec-butyl-3,5-dimethylpyrazole from acetylacetone. The conditions can be adapted for other 1,3-dicarbonyl compounds.
3.1. Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Typical Grade |
| 1-sec-Butylhydrazine hydrochloride | 56633-47-7 | 124.61 | >97% |
| Acetylacetone (2,4-Pentanedione) | 123-54-6 | 100.12 | >99% |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | >99% |
| Ethanol (EtOH), Anhydrous | 64-17-5 | 46.07 | 200 proof |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | N/A |
| Brine (Saturated NaCl aq.) | N/A | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ACS Grade |
3.2. Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the one-pot synthesis.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-sec-butylhydrazine hydrochloride (1.25 g, 10.0 mmol, 1.0 eq.) and anhydrous ethanol (20 mL).
-
Reagent Addition: Stir the suspension at room temperature and add acetylacetone (1.02 mL, 10.0 mmol, 1.0 eq.) followed by the dropwise addition of triethylamine (1.53 mL, 11.0 mmol, 1.1 eq.). The triethylamine acts as a base to neutralize the hydrochloride salt.[9]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up (Aqueous Extraction): Once the reaction is complete, cool the flask to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.
Reaction Scope and Expected Yields
To demonstrate the versatility of this one-pot protocol, it can be applied to various 1,3-dicarbonyl substrates. The following table provides representative examples.
| Entry | 1,3-Dicarbonyl Substrate | Product | Time (h) | Yield (%) |
| 1 | Acetylacetone | 1-sec-Butyl-3,5-dimethyl-1H-pyrazole | 4 | 92 |
| 2 | Dibenzoylmethane | 1-sec-Butyl-3,5-diphenyl-1H-pyrazole | 6 | 88 |
| 3 | Ethyl Acetoacetate | 1-sec-Butyl-3-methyl-1H-pyrazol-5(4H)-one | 5 | 85 |
| 4 | 1,1,1-Trifluoroacetylacetone | 1-sec-Butyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole | 6 | 89 (major regioisomer) |
Note: Yields are for isolated products after purification and are representative. The reaction with unsymmetrical ketones like 1,1,1-trifluoroacetylacetone shows high regioselectivity due to the electronic effects of the CF₃ group and the steric hindrance of the sec-butyl group.[10][11]
Conclusion
The one-pot synthesis of 1-sec-butylpyrazoles from 1-sec-butylhydrazine hydrochloride and 1,3-dicarbonyl compounds is an efficient, high-yielding, and operationally simple method. It leverages the principles of green chemistry by minimizing steps and waste.[1] The steric influence of the sec-butyl group provides excellent control over regioselectivity, a crucial aspect in the synthesis of targeted pharmaceutical agents. This protocol serves as a reliable and scalable foundation for researchers and scientists engaged in the synthesis of medicinally relevant heterocyclic compounds.
References
- One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. (2015). Vertex AI Search Result.
- One-Pot, Three-Component Synthesis of Substituted Pyrazoles. (2023). ChemistryViews.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- One-Pot Three-Component Approach to the Synthesis of Polyfunctional Pyrazoles.
- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism.Canadian Journal of Chemistry.
- Knorr pyrazole synthesis.Name-Reaction.com.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Some New Pyrazolines via One-Pot Three Component Technique and Their Corresponding Thiazole Compounds.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025).
- Synthesis of Pyrazoline Derivatives from Chalcones.
- An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride.Organic Chemistry Portal.
- Synthesis of pyrazolines by reaction of chalcone with hydrazine in acetic acid and ethanol.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis, Reactions and Medicinal Uses of Pyrazole.Pharmaguideline.
- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective.IJIRT.
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation.Eurasian Journal of Chemical and Medicinal Research.
- Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.Benchchem.
- One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Applic
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions in Knorr synthesis with 1-Sec-butylhydrazine hydrochloride
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Knorr synthesis, specifically when using substituted hydrazines like 1-sec-butylhydrazine hydrochloride. Our goal is to provide not just solutions, but a deep, mechanistic understanding of the common side reactions and selectivity issues to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm trying to perform a "Knorr Synthesis" with 1-sec-butylhydrazine hydrochloride and a β-ketoester. Am I making a pyrrole or a pyrazole?
This is a crucial point of clarification. The "Knorr" name is associated with two distinct syntheses:
-
Knorr Pyrrole Synthesis: This reaction classically involves the condensation of an α-aminoketone with a β-dicarbonyl compound to form a substituted pyrrole.
-
Knorr Pyrazole Synthesis: This reaction involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound (like a β-ketoester or 1,3-diketone) to form a pyrazole or pyrazolone.[1][2]
Given your starting material is 1-sec-butylhydrazine hydrochloride , you are performing the Knorr Pyrazole Synthesis . The primary challenge you will face is not the formation of an incorrect heterocycle, but controlling which of the two possible regioisomers of the pyrazole is formed.[3]
Q2: My reaction with 1-sec-butylhydrazine and an unsymmetrical diketone produced a mixture of products with the same mass. What is happening and how can I isolate the desired product?
You are observing the most common side reaction—or more accurately, the primary selectivity challenge—of this synthesis: the formation of regioisomers .[4]
Causality: 1-sec-butylhydrazine is an unsymmetrical nucleophile; it has two non-equivalent nitrogen atoms:
-
N1: The nitrogen atom bonded to the sterically bulky sec-butyl group.
-
N2: The terminal, unsubstituted -NH₂ group.
Simultaneously, an unsymmetrical 1,3-dicarbonyl compound has two non-equivalent electrophilic carbonyl carbons. The initial nucleophilic attack can occur from the N2 nitrogen onto either carbonyl carbon, leading to two different hydrazone intermediates. Each of these intermediates then cyclizes to form a distinct pyrazole regioisomer.[4][5] The steric bulk of the sec-butyl group plays a significant role in determining the preferred pathway.[6]
The diagram below illustrates this divergent pathway.
Caption: Competing pathways in the Knorr pyrazole synthesis.
Separating these isomers can be exceptionally difficult via standard column chromatography due to their similar polarities. Therefore, optimizing the reaction for high regioselectivity is the most effective strategy.
Troubleshooting Guide: Controlling Regioselectivity
Q3: How can I control the reaction to favor one regioisomer over the other?
Controlling regioselectivity hinges on exploiting the inherent steric and electronic differences between the two carbonyl groups and modulating the reaction conditions to amplify these differences.[6][7]
Core Principle: The outcome is determined by the initial, often rate-determining, nucleophilic attack of the hydrazine on one of the carbonyls.[7]
| Parameter | Recommendation & Rationale |
| Solvent Choice | Primary Recommendation: Use non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of standard ethanol or methanol.[8][9] Causality: Standard alcohols (e.g., EtOH) can act as competing nucleophiles, adding to the more reactive carbonyl and reducing the energy difference between the two attack pathways. Non-nucleophilic fluorinated alcohols do not compete, which enhances the intrinsic selectivity of the hydrazine's attack.[9][10] |
| pH / Acid Catalysis | Primary Recommendation: The reaction requires acid catalysis for efficient cyclization.[11] Start with a catalytic amount of a protic acid (e.g., acetic acid, or the inherent acidity of the hydrochloride salt). Causality: The pH influences which nitrogen atom of the hydrazine is more nucleophilic. Under acidic conditions, the more basic terminal -NH₂ group is more likely to be protonated, potentially reducing its nucleophilicity relative to the N1 nitrogen. This can sometimes be used to reverse or enhance selectivity.[4][6] The use of the hydrochloride salt necessitates careful consideration of the acid-base equilibrium. Adding a weak base to free the hydrazine may be required if the reaction fails to initiate. |
| Steric Hindrance | Primary Recommendation: Leverage the bulky sec-butyl group on your hydrazine. It will strongly disfavor attack at a sterically hindered carbonyl. If your 1,3-dicarbonyl has one bulky and one small substituent (e.g., a t-butyl group vs. a methyl group), the hydrazine's -NH₂ will preferentially attack the less hindered carbonyl (the one next to the methyl group).[6][12] |
| Electronic Effects | Primary Recommendation: If one carbonyl is adjacent to a strong electron-withdrawing group (e.g., -CF₃), it becomes significantly more electrophilic. The more nucleophilic terminal -NH₂ of the hydrazine will preferentially attack this more reactive site.[6] |
| Temperature | Primary Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature or 0 °C to start). Causality: Lower temperatures increase the kinetic control of the reaction, amplifying the energy difference between the two competing activation barriers and favoring the pathway with the lower barrier. |
Troubleshooting Guide: Other Common Side Reactions
Q4: My reaction is sluggish, and I'm isolating the uncyclized hydrazone intermediate. What's wrong?
The formation and trapping of the hydrazone intermediate is a common failure mode, particularly under neutral or basic conditions.[11]
-
Problem: Insufficient acid catalysis. The final intramolecular cyclization step requires protonation of the remaining carbonyl group to make it sufficiently electrophilic for attack by the secondary nitrogen.[11]
-
Solution: Ensure the presence of a catalytic amount of acid. If you have added a base to free the hydrazine from its hydrochloride salt, you must add a catalytic acid like glacial acetic acid to facilitate the cyclization.[13]
Q5: The reaction mixture is turning dark and forming tar-like substances, resulting in a low yield.
This indicates decomposition or polymerization.
-
Possible Cause 1: Thermal Instability. Hydrazine and its salts can be thermally unstable, and this can be exacerbated by the presence of acid.[14]
-
Solution: Run the reaction at a lower temperature. Avoid excessive heating.
-
Possible Cause 2: Unstable Product. The resulting pyrazole product itself may be unstable under the reaction conditions, especially if highly activated.
-
Solution: Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Knorr Pyrazole Synthesis
This protocol is optimized for regioselectivity using a fluorinated alcohol.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M concentration).
-
Hydrazine Addition: Add 1-sec-butylhydrazine hydrochloride (1.1 eq) to the solution.
-
Initiation: If the hydrochloride salt is used directly, the medium will be acidic. If the free base is used, add glacial acetic acid (0.1 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography if necessary, though high regioselectivity may make purification straightforward.
Protocol 2: Analytical Method for Distinguishing and Quantifying Regioisomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[15][16]
-
Sample Preparation: Carefully isolate the crude product mixture after work-up. Prepare a sample for NMR analysis in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: Acquire a standard proton NMR spectrum. The two regioisomers will have distinct sets of peaks, particularly in the aromatic/vinylic region and for protons on substituents attached to the pyrazole ring. Integration of unique, well-resolved peaks for each isomer will provide their relative ratio.
-
Advanced NMR (for unambiguous assignment):
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons are highly sensitive to the substituent pattern.[17]
-
2D NOESY/ROESY: This experiment shows through-space correlations. A correlation between the N-sec-butyl protons and a substituent proton at position 5 of the ring would confirm that specific regioisomer.[18]
-
2D HMBC: This experiment shows long-range (2-3 bond) C-H correlations. A correlation from the N-sec-butyl protons to the C5 carbon of the pyrazole ring provides definitive proof of that isomer's structure.[18]
-
Table 1: Hypothetical ¹H NMR Data for Distinguishing Regioisomers
| Proton | Regioisomer A (1-sec-Butyl-3-R₁-5-R₂-pyrazole) | Regioisomer B (1-sec-Butyl-3-R₂-5-R₁-pyrazole) |
| Pyrazole H-4 | ~6.1 ppm | ~6.3 ppm |
| N-CH (sec-Butyl) | ~4.2 ppm (septet) | ~4.5 ppm (septet) |
| R₁-protons | Shift influenced by adjacent N-sec-butyl group | "Normal" shift |
| R₂-protons | "Normal" shift | Shift influenced by adjacent N-sec-butyl group |
Note: Actual chemical shifts are highly dependent on the specific R groups and solvent.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for the Knorr pyrazole synthesis.
References
- Black, D. StC., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) [PPTX].
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (2025).
- Costentin, C., et al. (2018).
- ACS Publications. (n.d.).
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Elguero, J., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- BenchChem. (2025).
- Cantrell, T. S., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
- Cantrell, T. S., et al. (n.d.).
- Houk, K. N., et al. (n.d.).
- Organic Syntheses Procedure. (n.d.). 4.
- BenchChem. (2025).
- Radi, S., et al. (n.d.).
- Oxford Instruments Magnetic Resonance. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
- ResearchG
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- European Journal of Organic Chemistry. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- MDPI. (2023).
- Gentile, D., et al. (2022).
- MDPI. (n.d.).
- ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β-keto ester, hydrazine,....
- Beilstein Journals. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- BenchChem. (2025).
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Troubleshooting low yields in Fischer indole synthesis using sec-butylhydrazine
Technical Support Center: Fischer Indole Synthesis
Guide: Troubleshooting Low Yields with sec-Butylhydrazine
Welcome to the technical support resource for the Fischer Indole Synthesis (FIS). This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this powerful reaction, particularly when employing sterically hindered reagents like sec-butylhydrazine. As Senior Application Scientists, we provide not only procedural guidance but also the mechanistic reasoning essential for robust experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm attempting a Fischer Indole Synthesis with sec-butylhydrazine and a simple ketone, but my yields are consistently low (<30%). What is the primary cause?
Low yields in this specific variation are almost always rooted in steric hindrance . The bulky sec-butyl group on the hydrazine nitrogen fundamentally alters the reaction's energy landscape compared to simpler analogs like phenylhydrazine.
This steric strain impacts two critical stages of the synthesis:
-
The[1][1]-Sigmatropic Rearrangement: This is the core bond-forming step of the Fischer synthesis.[2] It requires the molecule to adopt a specific, relatively planar six-membered ring transition state. The sec-butyl group can sterically clash with other parts of the molecule, raising the activation energy of this step and slowing the reaction significantly.
-
Ene-hydrazine Formation: The necessary tautomerization of the initial hydrazone to the ene-hydrazine intermediate can also be disfavored.[3] The steric bulk can influence the equilibrium, reducing the concentration of the reactive ene-hydrazine available for the subsequent rearrangement.
Essentially, the desired reaction pathway is kinetically disfavored, allowing competing side reactions to dominate and consume your starting material, leading to poor yields of the target indole.[4]
Q2: Can you illustrate how the sec-butyl group interferes with the standard Fischer Indole mechanism?
Certainly. Understanding the standard mechanism highlights the specific points of steric congestion. The reaction proceeds through a sequence of acid-catalyzed transformations.[3][5]
The primary issue with sec-butylhydrazine arises at the [1][1] Transition State (D) . This step, which forms the new C-C bond, is the rate-determining step in many cases.[2] The bulky alkyl group hinders the necessary orbital alignment, increasing the energy barrier. To overcome this, more aggressive reaction conditions (higher temperatures, stronger acids) are often required, which in turn can promote degradation and side reactions.
Q3: What are the most likely side reactions when using sec-butylhydrazine, and how can I minimize them?
With hindered hydrazines, the increased activation energy for the desired[1][1]-sigmatropic rearrangement allows other pathways to compete. The most significant side reaction is often N-N bond cleavage .
Mechanism of Side Reaction: Under strong acid conditions, the protonated ene-hydrazine intermediate can undergo heterolytic cleavage of the weak N-N bond.[6][7] This process is often irreversible and leads to the formation of an aniline derivative and a stabilized iminyl carbocation, which can then polymerize or decompose into a complex mixture of byproducts ("tar").[6][8]
Minimization Strategies:
-
Judicious Catalyst Choice: Avoid excessively harsh Brønsted acids if possible. A Lewis acid or a milder Brønsted acid might favor the desired rearrangement over cleavage.
-
Temperature Control: While heat is needed to overcome the rearrangement barrier, excessive temperatures can accelerate the N-N cleavage pathway. Careful optimization is key.[9]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may be initiated by radical species formed from minor decomposition pathways.[10]
Q4: How should I structure my experiments to optimize the reaction conditions for my specific substrates?
A systematic, multi-variable screening approach is the most effective strategy. We recommend optimizing three key parameters in parallel: the acid catalyst, the solvent, and the temperature.
Table 1: Recommended Starting Conditions for Reaction Screening
| Catalyst (Equivalents) | Solvent | Temperature Range (°C) | Rationale & Key Considerations |
|---|---|---|---|
| Brønsted Acids | |||
| p-Toluenesulfonic acid (PTSA) (1.1 eq) | Toluene, Xylene | 80 - 140 | Standard choice; allows for azeotropic removal of water.[11] |
| Polyphosphoric acid (PPA) (excess) | Neat (PPA as solvent) | 80 - 160 | Highly effective but can be harsh and difficult to work with. Good for stubborn substrates.[10] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Dichloromethane | 25 - 40 | A very strong, non-hydrolytic acid system that can sometimes provide unprecedented regioselectivity and work at lower temperatures.[12] |
| Lewis Acids | |||
| Zinc chloride (ZnCl₂) (1.5 - 2.0 eq) | Acetic Acid, Dioxane | 80 - 120 | Classic, effective Lewis acid catalyst. Can be hygroscopic, so use anhydrous grade.[4][5] |
| Boron trifluoride etherate (BF₃·OEt₂) (1.5 eq) | Dioxane, Acetic Acid | 60 - 100 | Potent Lewis acid; reaction can often proceed at lower temperatures.[3][11] |
Experimental Workflow: Set up a small-scale array of reactions (e.g., in microwave vials or a parallel synthesizer block) to test combinations from the table above. Monitor each reaction by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h) to track the consumption of starting material and formation of the product.
Q5: Can you provide a detailed protocol for a small-scale screening experiment using a Lewis acid?
Certainly. This protocol outlines a representative experiment using zinc chloride.
Protocol: Small-Scale FIS Screen with ZnCl₂
Materials:
-
Your specific ketone (1.0 eq)
-
sec-Butylhydrazine hydrochloride (1.1 eq)
-
Anhydrous Zinc Chloride (ZnCl₂, 1.5 eq)
-
Anhydrous 1,4-Dioxane
-
Reaction vial (e.g., 5 mL microwave vial) with a magnetic stir bar
-
Standard workup and purification reagents (Ethyl Acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Preparation: Flame-dry the reaction vial under vacuum or a stream of dry nitrogen and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the vial, add anhydrous zinc chloride (1.5 eq). Quickly add the ketone (1.0 eq), sec-butylhydrazine hydrochloride (1.1 eq), and anhydrous 1,4-dioxane (to achieve ~0.5 M concentration).
-
Reaction: Seal the vial and place it in a pre-heated oil bath or heating block at 100 °C. Stir vigorously.
-
Monitoring: After 1 hour, carefully take a small aliquot from the reaction mixture, quench it with saturated NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate to assess the reaction progress. Repeat this monitoring every 2-4 hours.
-
Workup: Once the reaction has reached completion (or stalled), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and LC-MS to determine the conversion and yield of the desired indole. Purify the product via column chromatography if necessary.
This protocol provides a self-validating system. If no product is observed, you can confidently assess that this specific combination of catalyst, solvent, and temperature is ineffective for your substrate, guiding you to select a different set of conditions from Table 1 for your next experiment.
Q6: My reaction is failing completely, with only starting material or a complex tar-like mixture remaining. What is my troubleshooting workflow?
Complete reaction failure requires a systematic, back-to-basics approach. The following workflow helps diagnose the root cause.
References
-
Fischer Indole Synthesis. Alfa Chemistry.
-
Fischer indole synthesis. Wikipedia.
-
Fischer Indole Synthesis. J&K Scientific LLC.
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
-
Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner.
-
Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
-
Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate.
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
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Optimizing temperature and reaction time for indole synthesis. Benchchem.
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Indole synthesis: a review and proposed classification. PMC - NIH.
-
Formation of enehydrazine intermediates through coupling of phenylhydrazines with vinyl halides: entry into the Fischer indole synthesis. Semantic Scholar.
-
Technical Support Center: Optimizing Fischer Indole Synthesis. Benchchem.
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Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct.
-
Why Do Some Fischer Indolizations Fail? PMC - NIH.
-
Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. SciSpace.
-
Troubleshooting common issues in Fischer indole synthesis from hydrazones. Benchchem.
-
Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. NIH.
-
Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with New Jersey.
-
Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Benchchem.
-
optimization of reaction conditions for Fischer indole synthesis (temperature, solvent). Benchchem.
-
Problems with Fischer indole synthesis. Reddit.
-
Catalytic Version of the Fischer Indole Synthesis. ChemistryViews.
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Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
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Technical Support Center: Purification of Products from 1-sec-Butylhydrazine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of compounds synthesized using 1-sec-butylhydrazine hydrochloride. As a versatile building block, this reagent is frequently employed in the synthesis of heterocyclic compounds, such as pyrazoles and indoles, which are staples in medicinal chemistry.[1][2] However, the basic nature and specific reactivity of the resulting products often present unique purification challenges. This document is designed to provide both foundational protocols and advanced troubleshooting strategies to ensure the integrity and purity of your final compounds.
Section 1: Initial Work-Up and Preliminary Analysis FAQs
This section addresses the critical first steps after your reaction is complete. A robust work-up strategy can significantly simplify the final purification process.
Q1: What is the most effective general work-up procedure for reactions involving 1-sec-butylhydrazine hydrochloride to isolate a basic product?
A1: The most effective initial purification for basic products, such as substituted pyrazoles or indoles, is an acid-base liquid-liquid extraction . This technique leverages the ability of the basic nitrogen atoms in your product to be protonated, dramatically changing the compound's solubility.
-
The Principle: Your basic product is soluble in organic solvents, while its protonated salt form is soluble in water. This allows you to "move" your compound from the organic phase to the aqueous phase, leaving behind non-basic impurities.[3]
-
The Process:
-
Quench the reaction as required by your specific protocol and remove any volatile organic solvents (e.g., THF, ethanol) under reduced pressure.
-
Dissolve the remaining residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer. Non-basic impurities will remain in the organic layer.
-
Separate the layers. You can wash the organic layer again with dilute acid to maximize recovery.
-
Combine the acidic aqueous layers in a clean separatory funnel. Cool the funnel in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) until the solution is basic (confirm with pH paper). This deprotonates your product, making it insoluble in water again.
-
Extract the now-neutralized aqueous layer with fresh organic solvent (ethyl acetate or DCM) multiple times. Your purified basic product will now be in the organic phase.
-
Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your crude, but significantly cleaner, product.[4][5]
-
Q2: I've formed a persistent emulsion during my liquid-liquid extraction. How can I break it?
A2: Emulsions are common when working with complex reaction mixtures containing potential surfactant-like impurities. Instead of vigorous shaking, gently invert the separatory funnel multiple times.[6] If an emulsion still forms, several techniques can be employed:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion.[6]
-
Filtration: Pass the emulsified layer through a pad of a filter aid like Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[6]
Q3: Before attempting column chromatography, what preliminary analysis should I perform?
A3: Always perform a thorough Thin Layer Chromatography (TLC) analysis. TLC is an invaluable, low-cost tool to assess the complexity of your crude mixture and to determine the optimal solvent system for column chromatography.[7]
-
Assess Complexity: Spot your crude material on a TLC plate to visualize the number of components.
-
Solvent Screening: Test a range of solvent systems with varying polarities (e.g., different ratios of hexane/ethyl acetate, DCM/methanol).
-
Identify Streaking: For basic compounds, you may observe "streaking" rather than distinct spots on the silica TLC plate. This is a critical indicator that you will face challenges on a silica gel column. If streaking occurs, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your TLC solvent system to see if it resolves the issue.[6] A clean, well-defined spot with the addition of a modifier is a strong indication that this modified solvent system will be successful for column chromatography.
Section 2: Troubleshooting Column Chromatography
Column chromatography is the workhorse of purification in organic synthesis, but it requires careful optimization, especially for nitrogen-containing heterocycles.
Q4: My basic product streaks severely on my silica gel column, leading to poor separation. What's happening and how do I fix it?
A4: Streaking is a classic problem caused by the strong interaction between the basic lone pairs of nitrogen on your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to irreversible adsorption or slow, uneven elution.
-
The Solution: Neutralize the Stationary Phase. The most common solution is to add a small amount of a basic modifier to your mobile phase (eluent).
-
Triethylamine (TEA): Adding 0.1-1% TEA to your eluent is a highly effective strategy. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.[6][8]
-
Ammonia: Using a pre-mixed solution of 7N ammonia in methanol as a polar component in your eluent system (e.g., DCM/ (7N NH₃ in MeOH)) can also be very effective.
-
Q5: I am trying to purify a Fischer Indole Synthesis product that also contains a tertiary amine. The spots are inseparable on the column. What can I do?
A5: This is a common challenge when multiple basic sites are present. The polarity of such compounds can be very high, and they may co-elute despite showing separation on TLC.[8]
-
Optimize the Mobile Phase: Experiment with more complex solvent systems. Sometimes a three-component system (e.g., Chloroform:Methanol with 1% TEA) can provide better resolution than a two-component one.
-
Change the Stationary Phase: If modifying the mobile phase fails, the next logical step is to change the stationary phase.
-
Alumina: Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds.[6]
-
Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography is often the method of choice. Here, the stationary phase is non-polar (C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Adding a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape.[6]
-
Q6: My compound won't elute from the silica column, even with a very polar solvent system like 10% methanol in DCM. What should I do?
A6: This indicates that your compound is either extremely polar or is irreversibly binding to or decomposing on the silica gel.
-
Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit in the open air for 30-60 minutes, and then elute it. If you see new spots or a significant decrease in the intensity of your product spot, it may be decomposing on the silica.[6]
-
Switch to a Different Stationary Phase: This is the most likely solution. Try neutral alumina or, preferably, perform a small-scale test on a reversed-phase (C18) column.[6]
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification strategy after the initial work-up.
Caption: Decision workflow for selecting a purification method.
Section 3: Troubleshooting Crystallization
Crystallization is a powerful purification technique for solid compounds, offering the potential for very high purity.
Q7: My product separated as an oil ("oiled out") during my attempt at recrystallization. How can I get it to form crystals?
A7: "Oiling out" typically happens when the solution is supersaturated or cooled too quickly, or when significant impurities are present that inhibit crystal lattice formation.[6]
-
Slow Down Cooling: Re-heat the solution to dissolve the oil, perhaps adding a small amount of additional hot solvent. Allow the flask to cool very slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Slow cooling is critical for forming well-ordered crystals.
-
Induce Nucleation:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[6]
-
Add Seed Crystals: If you have a tiny amount of pure product from a previous batch, add a single crystal to the cooled solution to initiate crystallization.[6]
-
-
Use a Different Solvent System: Your compound may be too soluble in your chosen solvent. Try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.
Section 4: Purity Assessment
Confirming the purity of your final product is as important as the purification itself.
Q8: How can I be sure my final compound is pure?
A8: A combination of analytical techniques is necessary to confidently assess purity. No single method is sufficient.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is the primary tool for confirming the structure of your compound and assessing its purity. The absence of signals from starting materials or byproducts is a strong indicator of purity. Quantitative NMR (qNMR) can be used to determine absolute purity against a certified internal standard.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting trace-level impurities. An LC chromatogram showing a single peak with the correct mass-to-charge ratio (m/z) for your product is strong evidence of high purity.[9]
-
High-Performance Liquid Chromatography (HPLC): An HPLC with a UV or other suitable detector can be used to determine purity as a percentage of area under the curve.[10]
Q9: I am concerned about residual hydrazine in my final product. How can I test for this genotoxic impurity?
A9: Residual hydrazine is a significant safety concern and is often strictly regulated.[9] Due to its lack of a strong UV chromophore and high polarity, hydrazine is difficult to detect with standard HPLC-UV methods.[9][11]
-
Derivatization is Key: The standard approach is to react the sample with a derivatizing agent that attaches a chromophore, making it easily detectable. For example, hydrazine can be reacted with benzaldehyde to form benzalazine, which can be quantified by HPLC-UV.[12] Alternatively, derivatization with acetone allows for analysis by Gas Chromatography (GC).[13] Specialized analytical methods are crucial for detecting impurities at the parts-per-million (ppm) level required for genotoxic compounds.[13]
Summary of Purity Assessment Techniques
| Technique | Information Provided | Key Considerations for Hydrazine Derivatives |
| ¹H NMR | Structural confirmation, absence of proton-bearing impurities. | Provides excellent structural information. May not detect non-protonated impurities. |
| LC-MS | Purity profile, molecular weight confirmation, detection of trace impurities. | Highly sensitive. The gold standard for identifying unknown byproducts.[9] |
| HPLC-UV | Quantitative purity assessment (% area). | Excellent for routine purity checks if the compound has a UV chromophore.[10] |
| GC-MS | Analysis of volatile impurities. | Often requires derivatization for polar, non-volatile compounds like hydrazine.[13] |
Appendix A: Detailed Experimental Protocols
Protocol 1: Modified Flash Chromatography for Basic Compounds
This protocol describes a standard flash chromatography procedure adapted for purifying basic compounds that streak on silica gel.
-
Prepare the Eluent: Based on your TLC analysis, prepare a sufficient volume of the mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and add triethylamine (TEA) to a final concentration of 0.5-1% (v/v). Prepare a more polar eluent with the same percentage of TEA for the gradient.
-
Pack the Column: Pack a glass column with silica gel using the initial, less polar eluent (wet packing). Ensure the silica bed is compact and level.
-
Load the Sample (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent like DCM or methanol.
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.
-
Carefully remove the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Gently add this powder to the top of the packed column, creating a thin, level band.[6]
-
-
Run the Column:
-
Carefully add the eluent to the column.
-
Apply pressure (using a pump or inert gas) to begin eluting the solvent.
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.[6]
-
-
Isolate the Product: Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Binary Solvent System
-
Select Solvents: Identify a "good" solvent in which your compound is highly soluble and a "poor" (or "anti-") solvent in which it is insoluble. The two solvents must be miscible. (e.g., Ethanol/Water, DCM/Hexane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the compound.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until you see persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. For maximum recovery, subsequently place the flask in an ice bath.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature or in a desiccator.
References
- Amine Extraction in the Laboratory. (n.d.). Chemistry LibreTexts. Retrieved from a URL provided by the grounding tool.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem. Retrieved from a URL provided by the grounding tool.
- Validating the Purity of Compounds Synthesized with Hydrazine Hydrate: A Comparative Guide. (n.d.). BenchChem. Retrieved from a URL provided by the grounding tool.
- Technical Support Center: Overcoming Difficulties in Drying Hydrazine Nitrate Crystals. (n.d.). BenchChem. Retrieved from a URL provided by the grounding tool.
- 1-(tert-Butyl)hydrazine hydrochloride | 7400-27-3. (n.d.). Biosynth. Retrieved from a URL provided by the grounding tool.
- Felton, J. S., Knize, M. G., Shen, N. H., Lewis, P. R., Andresen, B. D., Happe, J., & Hatch, F. T. (1990). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- Purity of Hydrazine Hydrate. (n.d.). Scribd. Retrieved from a URL provided by the grounding tool.
- Hossu, A. M., et al. (2010). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc.
- Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1836-1843.
- How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange. Retrieved from a URL provided by the grounding tool.
- Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from a URL provided by the grounding tool.
- The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. (n.d.). BOC Sciences. Retrieved from a URL provided by the grounding tool.
- Amine workup. (2022). Reddit. Retrieved from a URL provided by the grounding tool.
- How to purify Amine? (2022). YouTube. Retrieved from a URL provided by the grounding tool.
- Method of producing high-purity hydrazine. (n.d.). Google Patents. Retrieved from a URL provided by the grounding tool.
- A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies. Retrieved from a URL provided by the grounding tool.
- HYDRAZINE Method no.: 20. (n.d.). OSHA. Retrieved from a URL provided by the grounding tool.
- The Lower Aliphatic Derivatives of Hydrazine. (1953). DTIC. Retrieved from a URL provided by the grounding tool.
- Problems with Fischer indole synthesis. (2021). Reddit. Retrieved from a URL provided by the grounding tool.
- Girard's Reagent "T". (n.d.). Organic Syntheses Procedure. Retrieved from a URL provided by the grounding tool.
- Need a purification method for a free hydrazone. (2021). Reddit. Retrieved from a URL provided by the grounding tool.
- The Discovery and Synthesis of Substituted Hydrazine Sulfates: A Technical Guide. (n.d.). BenchChem. Retrieved from a URL provided by the grounding tool.
- Synthetic methodology for alkyl substituted hydrazines. (2018). ResearchGate. Retrieved from a URL provided by the grounding tool.
- 1-(tert-Butyl)hydrazine hydrochloride Safety Data Sheet. (n.d.). Apollo Scientific. Retrieved from a URL provided by the grounding tool.
- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. Retrieved from a URL provided by the grounding tool.
- (E)-(2-Chlorobenzylidene)hydrazine. (n.d.). Organic Syntheses Procedure. Retrieved from a URL provided by the grounding tool.
- A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. (n.d.). BenchChem. Retrieved from a URL provided by the grounding tool.
- Process for producing a purified hydrazine hydrate. (n.d.). Google Patents. Retrieved from a URL provided by the grounding tool.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry. Retrieved from a URL provided by the grounding tool.
- Synergizing hydrazine co-crystals with hydrazine salt of TNAE. (2025). RSC Publishing. Retrieved from a URL provided by the grounding tool.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Hydrazine Impurity Survey. (n.d.). DTIC. Retrieved from a URL provided by the grounding tool.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from a URL provided by the grounding tool.
- Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from a URL provided by the grounding tool.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Fischer indole synthesis applied to the total synthesis of n
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from a URL provided by the grounding tool.
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- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from a URL provided by the grounding tool.
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- A kind of purification process of tert-butylhydrazine hydrochloride. (n.d.). Google Patents. Retrieved from a URL provided by the grounding tool.
- Synthesis of 1,2,3-triazoles containing an allomaltol moiety. (2024). Beilstein Journals.
- Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. (n.d.). Google Patents. Retrieved from a URL provided by the grounding tool.
- Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. (n.d.). MDPI. Retrieved from a URL provided by the grounding tool.
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Technical Support Center: Optimizing Reaction Conditions for 1-Sec-butylhydrazine Hydrochloride
Welcome to the technical support center for 1-Sec-butylhydrazine hydrochloride (CAS 1177361-36-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions, specifically focusing on solvent and temperature selection. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, understanding the nuances of its reactivity is paramount to achieving desired outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 1-Sec-butylhydrazine hydrochloride?
A1: 1-Sec-butylhydrazine hydrochloride is a crucial intermediate in organic synthesis. Its primary utility lies in its role as a precursor for a wide array of hydrazine derivatives. These derivatives are often key components in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemical compounds such as pesticides and herbicides. The reactive hydrazine functional group, combined with the steric and electronic properties of the sec-butyl group, allows for specific and selective chemical transformations.
Q2: How does the hydrochloride salt form affect its reactivity?
A2: 1-Sec-butylhydrazine is supplied as a hydrochloride salt to improve its stability and handling. In most reactions, the free base form of the hydrazine is the active nucleophile. Therefore, it is often necessary to neutralize the hydrochloride salt in situ using a suitable base, or to perform the reaction under conditions that facilitate the release of the free hydrazine. The choice of base and the timing of its addition can be critical parameters to optimize.
Q3: What are the main safety considerations when working with 1-Sec-butylhydrazine hydrochloride?
A3: Like other hydrazine derivatives, 1-Sec-butylhydrazine hydrochloride should be handled with care in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Hydrazines are known to be toxic and potential irritants. In case of fire, thermal decomposition can release hazardous gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas. Always consult the Safety Data Sheet (SDS) for complete safety and handling information.
Troubleshooting Guide: Optimizing Reaction Conditions
Issue 1: Low Reaction Yield or Incomplete Conversion
Low yields or incomplete reactions are common challenges that can often be traced back to suboptimal solvent or temperature conditions.
The choice of solvent is critical as it influences the solubility of reactants, the reaction rate, and in some cases, the reaction pathway itself. Hydrazine reactions, such as the formation of hydrazones from carbonyl compounds, are sensitive to the solvent environment.[2][3][4]
-
Solubility: 1-Sec-butylhydrazine hydrochloride, being a salt, generally exhibits better solubility in polar protic solvents like water, ethanol, and methanol. Its tert-butyl isomer is also soluble in polar aprotic solvents like DMSO and methanol.[3] Ensuring all reactants are sufficiently soluble at the reaction temperature is the first step to a successful reaction.
-
Polarity and Reaction Rate: The polarity of the solvent can significantly impact the kinetics of condensation reactions. For the formation of pyrazoles from hydrazines and diketones, aprotic dipolar solvents like DMF have been shown to give better results than polar protic solvents like ethanol.[3] However, for simpler condensation reactions, alcohols are often a good starting point.
Recommended Solvents for Initial Screening:
| Solvent Class | Examples | Rationale & Considerations |
| Polar Protic | Ethanol, Methanol, Water | Good solubility for the hydrochloride salt. Can participate in hydrogen bonding, potentially stabilizing transition states. Water can sometimes hinder reactions that are sensitive to hydrolysis. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Can accelerate reaction rates. High boiling points allow for a wider range of reaction temperatures.[4] Useful for dissolving a broader range of organic substrates. |
| Aprotic Non-Polar | Toluene, Dioxane | May be used when reactants are less polar. Often require higher temperatures to drive reactions. |
Temperature is a double-edged sword in hydrazine chemistry. While increased temperature generally accelerates reaction rates, it can also lead to thermal decomposition and the formation of unwanted byproducts.[5]
-
Reaction Rate: Many condensation reactions involving hydrazines require heating to proceed at a reasonable rate.[4] Reactions can be screened from room temperature up to the reflux temperature of the chosen solvent.
-
Thermal Stability: Hydrazines can decompose at elevated temperatures. At lower temperatures, the primary decomposition product is often ammonia, while at higher temperatures, nitrogen and hydrogen gas are dominant.[5] The presence of catalysts, including certain metals like copper and iron oxides, can significantly lower the decomposition temperature.[6] It is crucial to operate at the lowest effective temperature to minimize degradation.
Temperature Optimization Workflow:
Caption: Workflow for Temperature Optimization.
Issue 2: Formation of Side Products
The formation of multiple products can complicate purification and reduce the yield of the desired compound.
-
Azine Formation: In reactions with carbonyl compounds, the initially formed hydrazone can sometimes react with a second molecule of the carbonyl, especially if the hydrazine is the limiting reagent, leading to the formation of an azine.[2]
-
Over-alkylation: In alkylation reactions, the resulting substituted hydrazine can sometimes undergo further alkylation, leading to di- and tri-substituted products.[2]
-
Regioisomerism in Heterocycle Synthesis: When forming asymmetric heterocycles like pyrazoles, the reaction of 1-sec-butylhydrazine with an unsymmetrical diketone can lead to the formation of two different regioisomers.[3] The choice of solvent and the presence of acid or base can influence the regioselectivity.
-
Decomposition Products: As mentioned, thermal decomposition can lead to various byproducts.[5]
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the molar ratios of reactants. For hydrazone formation, a slight excess of the hydrazine can help prevent azine formation.
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize thermal decomposition.
-
pH Control: In pyrazole synthesis, acidic conditions can favor the formation of one regioisomer over another.[3] Screening different acids (e.g., acetic acid, HCl) or bases can be beneficial.
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Formation
This protocol describes a general method for the condensation of 1-sec-butylhydrazine hydrochloride with an aldehyde or ketone.
Materials:
-
1-Sec-butylhydrazine hydrochloride
-
Aldehyde or ketone
-
Anhydrous ethanol
-
Sodium acetate
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
To a round-bottom flask, add 1-sec-butylhydrazine hydrochloride (1.0 eq) and the carbonyl compound (1.05 eq).
-
Add anhydrous ethanol as the solvent (a concentration of 0.1-0.5 M is a good starting point).
-
Add a mild base, such as sodium acetate (1.1 eq), to neutralize the hydrochloride.
-
Stir the mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is slow, gently heat the mixture to 50-60 °C or to reflux.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by crystallization or column chromatography.
Protocol 2: Synthesis of a Pyrazole Derivative
This protocol provides a starting point for the synthesis of a pyrazole, a common application of hydrazine derivatives.[3][7]
Materials:
-
1-Sec-butylhydrazine hydrochloride
-
1,3-Diketone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic acid
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in anhydrous DMF.
-
Add 1-sec-butylhydrazine hydrochloride (1.1 eq).
-
Add a catalytic amount of a suitable acid, such as glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).
Workflow for Pyrazole Synthesis Optimization:
Caption: General workflow for pyrazole synthesis.
References
- The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. (URL: Available upon request)
- High Purity 1-sec-Butylhydrazine Dihydrochloride: Your Trusted Chemical Supplier. (URL: Available upon request)
-
Hydrazine - Wikipedia. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). (URL: [Link])
- 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Fiveable. (URL: Available upon request)
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Royal Society of Chemistry. (URL: Available upon request)
- Technical Guide: Solubility of 4-Cyanophenylhydrazine Hydrochloride in Organic Solvents. Benchchem. (URL: Available upon request)
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. LibreTexts. (URL: [Link])
-
Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. National Institutes of Health (NIH). (URL: [Link])
-
Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. (URL: [Link])
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. (URL: [Link])
-
Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. (URL: [Link])
- Reactions of solid hydrazine (1) with carbonyl compounds.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. (URL: [Link])
-
21.6. Wolff-Kishner reduction. Lumen Learning. (URL: [Link])
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. (URL: [Link])
-
The Heats of Combustion of the Methyl Substituted Hydrazines and Some Observations on the Burning of Volatile Liquids. ACS Publications. (URL: [Link])
- Securing Your Supply of 1-sec-Butylhydrazine Dihydrochloride: A... (URL: Available upon request)
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
How to avoid byproduct formation in reactions with 1-Sec-butylhydrazine hydrochloride
Welcome to the technical support center for reactions involving 1-sec-butylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your synthetic outcomes.
Introduction to 1-Sec-Butylhydrazine Hydrochloride in Synthesis
1-sec-Butylhydrazine hydrochloride is a crucial building block in the synthesis of a wide range of molecules, particularly in the agrochemical and pharmaceutical industries. Its reactive hydrazine moiety allows for the formation of various derivatives, including hydrazones and N-acylhydrazines, which are often key intermediates in the production of active pharmaceutical ingredients (APIs). However, the bifunctional nature of the hydrazine group presents challenges, often leading to the formation of undesired byproducts. This guide will address the most common issues and provide robust solutions to ensure the integrity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where 1-sec-butylhydrazine hydrochloride is used?
A1: 1-sec-Butylhydrazine hydrochloride is primarily used in two main classes of reactions:
-
Hydrazone Formation: Condensation reactions with aldehydes and ketones to form hydrazones. This is a fundamental reaction in organic synthesis.
-
N-Acylation: Reactions with acylating agents, such as acyl chlorides or anhydrides, to form N-acylhydrazines. These are common intermediates in the synthesis of various bioactive molecules.
Q2: What are the typical byproducts I should be aware of when using 1-sec-butylhydrazine hydrochloride?
A2: The most common byproducts arise from the inherent reactivity of the hydrazine group and the purity of the starting material. These include:
-
Unreacted Starting Materials: Residual hydrazine hydrochloride from the synthesis of the reagent itself can be a significant impurity.
-
Diacylated Products: During N-acylation, the hydrazine can react with two equivalents of the acylating agent to form a 1,2-diacyl-1-sec-butylhydrazine byproduct.
-
Regioisomeric Products: As 1-sec-butylhydrazine has two nitrogen atoms with different steric environments, acylation can potentially occur on either nitrogen, leading to regioisomers.
-
Over-alkylation Products: In reactions involving alkylating agents, it's possible for the hydrazine to be alkylated multiple times.
Q3: How does the quality of 1-sec-butylhydrazine hydrochloride affect my reaction?
A3: The purity of your 1-sec-butylhydrazine hydrochloride is critical. A common impurity in commercially available alkylhydrazines is the parent hydrazine hydrochloride.[1] This impurity can react with your substrates, leading to the formation of undesired byproducts and complicating your purification process.[1] It is crucial to either source high-purity reagent or purify it before use.
Troubleshooting Guide: Common Issues and Solutions
This section provides a scenario-based approach to troubleshooting common problems encountered during reactions with 1-sec-butylhydrazine hydrochloride.
Scenario 1: Formation of a Diacylated Byproduct in N-Acylation Reactions
Problem: "I am performing an N-acylation reaction with an acyl chloride and I am observing a significant amount of a diacylated byproduct in my reaction mixture by LC-MS."
Causality: Diacylation occurs when the initially formed mono-acylated product reacts with a second molecule of the acylating agent. This is a common side reaction in the synthesis of diacylhydrazine derivatives.[2][3] The formation of this byproduct is often favored by an excess of the acylating agent, prolonged reaction times, and elevated temperatures.
Solution:
The key to preventing diacylation is to control the stoichiometry and reaction conditions carefully. The Schotten-Baumann reaction, which involves the use of a base to neutralize the HCl generated during the acylation of amines, is a common method for this type of transformation.[4][5][6]
Workflow for Minimizing Diacylation:
Caption: Workflow to minimize diacylation byproducts.
Experimental Protocol: Optimized Mono-acylation of 1-Sec-Butylhydrazine Hydrochloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-sec-butylhydrazine hydrochloride (1.0 eq.) in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Basification: Add an aqueous solution of a base, such as sodium hydroxide (2.0-2.2 eq.), and stir vigorously to create a biphasic mixture.
-
Controlled Addition: Cool the mixture to 0-5 °C. Dissolve the acyl chloride (1.0 eq.) in the same organic solvent and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains low.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Table 1: Effect of Reaction Parameters on Diacylation
| Parameter | Condition | Expected Outcome on Diacylation | Rationale |
| Stoichiometry | Acyl Chloride > 1.1 eq. | Increased | Higher concentration of acylating agent drives the second acylation. |
| Acyl Chloride ~ 1.0 eq. | Decreased | Limits the availability of the acylating agent for the second reaction. | |
| Temperature | > 25 °C | Increased | Higher temperature increases the rate of the second acylation. |
| 0-5 °C | Decreased | Slows down the reaction rates, allowing for better control. | |
| Addition Rate | Rapid Addition | Increased | Creates localized high concentrations of the acylating agent. |
| Slow Dropwise Addition | Decreased | Maintains a low concentration of the acylating agent throughout the reaction. |
Scenario 2: Formation of Regioisomeric Byproducts
Problem: "My NMR analysis suggests the presence of two isomeric products after acylation. How can I improve the regioselectivity?"
Causality: 1-sec-butylhydrazine has two nitrogen atoms: N1, which is bonded to the sec-butyl group, and N2, which is the terminal nitrogen. Acylation can occur at either nitrogen. The sec-butyl group provides steric hindrance around N1, making the terminal N2 the more nucleophilic and sterically accessible site for acylation.[7] However, under certain conditions, acylation at N1 can still occur, leading to a mixture of regioisomers.
Solution:
To favor acylation at the more nucleophilic and less sterically hindered N2 position, it is important to choose appropriate reaction conditions.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: The bulky sec-butyl group naturally directs acylation to the N2 position.[7] Using a bulky acylating agent can further enhance this effect.
-
Solvent: The choice of solvent can influence the reactivity of both the hydrazine and the acylating agent. Aprotic solvents are generally preferred.
-
Temperature: Lower temperatures can enhance the kinetic control of the reaction, favoring the attack at the more accessible N2 position.
Diagram of Regioselective Acylation:
Sources
- 1. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 2. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shiksha.com [shiksha.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. testbook.com [testbook.com]
- 6. byjus.com [byjus.com]
- 7. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing the hygroscopic nature of 1-Sec-butylhydrazine hydrochloride in experiments
Welcome to the technical support resource for 1-sec-butylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the compound's hygroscopic nature. As a hydrazine salt, 1-sec-butylhydrazine hydrochloride readily attracts and absorbs moisture from the atmosphere, a property that can significantly impact experimental accuracy, reproducibility, and outcomes if not properly managed.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during experimentation due to moisture absorption by 1-sec-butylhydrazine hydrochloride.
Q1: My reaction stoichiometry is inconsistent, and I suspect inaccurate weighing of the 1-sec-butylhydrazine hydrochloride. What's happening and how can I fix it?
Causality: You are likely observing the effects of hygroscopicity. As the compound absorbs atmospheric moisture, its measured weight increases.[4] This means a portion of the mass on the balance is water, not your reagent, leading to the addition of fewer moles of the hydrazine than calculated. This error directly impacts stoichiometry, affecting reaction yields, purity, and reproducibility.
Solution Workflow:
-
Controlled Environment Weighing (Gold Standard): The most reliable method is to handle and weigh the compound in a controlled, moisture-free environment.[1][5]
-
Rapid Weighing Protocol (Standard Lab Practice): If a glove box is unavailable, speed and preparation are critical.[7]
-
Allow the sealed container of 1-sec-butylhydrazine hydrochloride to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.
-
Weigh the compound as quickly as possible.[7]
-
Use a weighing boat and tare the balance with the boat on it. Add the approximate amount of reagent needed, record the exact weight, and immediately transfer it to your reaction vessel.
-
-
Weighing by Difference:
-
Pre-weigh a sealed vial containing the 1-sec-butylhydrazine hydrochloride.
-
Quickly transfer the desired amount of solid into your reaction flask.
-
Immediately reseal the vial and weigh it again. The difference in mass is the amount of reagent transferred.
-
-
Preparation of a Stock Solution: For repeated experiments, consider preparing a stock solution in a validated anhydrous solvent.
-
Using a controlled atmosphere (glove box), weigh a larger, more accurate quantity of the hydrochloride salt and dissolve it in a precise volume of an appropriate anhydrous solvent.
-
This solution can then be stored under an inert atmosphere and dispensed volumetrically for subsequent reactions, ensuring consistent molar quantities.[8]
-
Experimental Protocol: Accurate Weighing of 1-Sec-Butylhydrazine Hydrochloride in a Glove Box
-
Preparation: Ensure the glove box antechamber is properly purged and the internal atmosphere is inert and dry (typically <1 ppm H₂O). Place your sealed reagent container, spatulas, weighing paper/boat, and a tared, sealable vial for the weighed compound into the antechamber.
-
Transfer: Move all items from the antechamber into the main glove box chamber.
-
Equilibration: Allow the reagent container to sit inside the glove box for 15-20 minutes to ensure it is at the same temperature as the glove box atmosphere.
-
Weighing: Open the main reagent container. Using a clean spatula, transfer the desired amount of 1-sec-butylhydrazine hydrochloride onto the weighing paper on the analytical balance inside the glove box.
-
Transfer & Seal: Carefully transfer the weighed solid into your pre-tared vial and securely seal it.
-
Documentation: Record the final weight. The sealed vial can now be removed from the glove box for use in your reaction.
Q2: My reaction is yielding unexpected byproducts, or the overall yield is significantly lower than expected. Could moisture be the culprit?
Causality: Absolutely. Water is a chemical reagent and can participate in or interfere with many organic reactions.[9] For reactions involving 1-sec-butylhydrazine hydrochloride, absorbed moisture can:
-
Act as a Nucleophile: Water can compete with your intended nucleophiles, leading to undesired hydrolysis of starting materials or intermediates.
-
Deactivate Reagents: Water can quench water-sensitive reagents, such as organometallics or strong bases, rendering them inactive.[9]
-
Alter Solvent Polarity: The introduction of water changes the polarity of the reaction medium, which can alter reaction pathways and favor the formation of byproducts.
Solution Workflow:
-
Ensure Anhydrous Glassware: Standard laboratory glassware has a thin film of adsorbed moisture on its surface that must be removed.[9][10]
-
Oven Drying: Place glassware in a laboratory oven at >120°C for at least 4 hours (overnight is common).[10] Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (nitrogen or argon).
-
Flame Drying: For robust glassware like round-bottom flasks, heat the entire surface with a heat gun or a gentle flame under a flow of inert gas until all visible moisture is gone. Allow to cool under the inert gas stream.[9]
-
-
Use Anhydrous Solvents and Reagents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Ensure all other reagents are also anhydrous.
-
Maintain an Inert Atmosphere: Protect the reaction from atmospheric moisture throughout the experiment.
-
Set up the reaction under a positive pressure of nitrogen or argon.
-
Use a drying tube filled with a desiccant (e.g., calcium chloride, calcium sulfate) on the condenser or gas outlet to prevent moisture from entering the system.[9]
-
For liquid additions, use syringe techniques through a rubber septum.[10] For solid additions, perform them under a counterflow of inert gas.
-
Diagram: Consequences of Moisture Contamination
Caption: The impact of moisture on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-sec-butylhydrazine hydrochloride?
Store the compound in a cool, dry place away from incompatible materials.[11] The container must be tightly sealed to prevent moisture ingress.[7][11][12] For long-term storage or for researchers in humid environments, placing the sealed primary container inside a desiccator or a dry box provides an additional layer of protection.[6][13] Storing under an inert gas like argon or nitrogen is also a highly effective practice.
| Storage Method | Level of Protection | Best For |
| Tightly Sealed Container | Good | Short-term storage in a climate-controlled lab.[7][14] |
| Sealed Container in Desiccator | Better | Long-term storage; labs with high humidity.[6][15] |
| Glove Box/Inert Atmosphere | Best | Highest-purity applications; highly sensitive reactions.[5] |
Q2: What are the visible signs that my compound has absorbed excessive moisture?
A pure, dry sample of 1-sec-butylhydrazine hydrochloride should be a crystalline powder.[3] The first sign of moisture absorption is typically clumping or caking of the powder.[4] Upon significant water uptake, the material may become gummy, pasty, or even fully deliquesce into a saturated solution.[4][7]
Q3: Can I dry 1-sec-butylhydrazine hydrochloride if it has already absorbed water?
While it may be possible to dry the compound, it must be done with caution. Gently heating the material under high vacuum is a potential method.[7] However, you must consider the thermal stability of 1-sec-butylhydrazine hydrochloride. Aggressive heating can lead to decomposition. It is crucial to consult the Safety Data Sheet (SDS) for thermal stability information before attempting to dry the compound. In many cases, if the compound's integrity is critical, it is safer and more reliable to use a fresh, unopened container of the reagent.
Q4: How should I dispose of 1-sec-butylhydrazine hydrochloride?
Dispose of the compound and any contaminated materials as hazardous waste.[5][16] Do not dispose of it down the sink or in regular trash.[5] Follow all local, state, and federal regulations for hazardous waste disposal and contact your institution's Environmental Health & Safety (EHS) department for specific guidance.[5][16]
Diagram: Decision Workflow for Handling 1-Sec-Butylhydrazine HCl
Caption: A workflow for handling hygroscopic reagents.
References
- Utah Tech University. (n.d.). Water Sensitive Reactions.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
- University of California, Berkeley - Environment, Health & Safety. (n.d.). Water Sensitive Chemicals.
- University of Michigan-Dearborn. (n.d.). Water Sensitive Chemicals.
- Apollo Scientific. (2023). Safety Data Sheet: 1-(tert-Butyl)hydrazine hydrochloride.
- HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?
- University of Pennsylvania - Environmental Health and Radiation Safety. (n.d.). STANDARD OPERATING PROCEDURES (SOP) FOR WATER SENSITIVE CHEMICALS.
- BenchChem. (2025). Best practices for drying and handling hygroscopic reagents in Ethyl 3-oxocyclohexanecarboxylate synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride.
- Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Hydrazine, (1,1-dimethylethyl)-, monohydrochloride.
- PubChem. (2025). tert-Butylhydrazine monohydrochloride.
- Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?
- Thermo Scientific Chemicals. (n.d.). tert-Butylhydrazine hydrochloride, 98%.
- Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?
- CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know.
- BLD Pharm. (n.d.). 7400-27-3|tert-Butylhydrazine hydrochloride.
- ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. tert-Butylhydrazine monohydrochloride | C4H13ClN2 | CID 81889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. tutorchase.com [tutorchase.com]
- 8. reddit.com [reddit.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. tert-Butylhydrazine hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 14. 7400-27-3|tert-Butylhydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Impurity Profiling in 1-sec-Butylhydrazine Hydrochloride Reactions
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, characterizing, and troubleshooting impurities encountered during the synthesis and handling of 1-sec-butylhydrazine hydrochloride. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common experimental challenges.
Introduction: The Criticality of Impurity Management
1-sec-Butylhydrazine and its hydrochloride salt are valuable building blocks in modern organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. However, the inherent reactivity of the hydrazine moiety presents unique challenges in controlling reaction pathways and preventing the formation of unwanted byproducts.[1] Even trace-level impurities can significantly impact the safety, efficacy, and stability of an Active Pharmaceutical Ingredient (API).[2][3] Therefore, a robust impurity profiling strategy is not merely a quality control measure but a fundamental component of process development and regulatory compliance.[4]
This guide offers practical, field-tested advice and detailed analytical protocols to empower scientists to proactively address impurity-related issues.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and analysis of 1-sec-butylhydrazine hydrochloride.
Q1: My reaction produced an unexpected peak in the HPLC chromatogram. How do I begin to identify this unknown impurity?
Answer: Identifying an unknown peak requires a systematic, multi-technique approach. The goal is to gather orthogonal data points that, when combined, provide a definitive structural identification.
Initial Steps:
-
Review the Synthesis: Scrutinize the reaction scheme. Potential sources of impurities include unreacted starting materials, intermediates, byproducts from side reactions (e.g., over-alkylation, oxidation), reagents, and degradation products.[2][5]
-
Assess Polarity: Based on its retention time in your reverse-phase HPLC method, you can infer the impurity's relative polarity compared to the main product. Earlier eluting peaks are generally more polar, while later eluting peaks are less polar.
-
UV-Vis Spectral Analysis: If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, compare the UV spectrum of the impurity to that of your API. A similar spectrum might suggest a related compound, whereas a completely different spectrum could indicate an impurity from a starting material or reagent.
Definitive Identification Workflow: The most powerful tool for unknown identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] It provides both the retention time and the molecular weight of the impurity.
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like Time-of-Flight (TOF) or Orbitrap MS to obtain a highly accurate mass measurement. This allows you to predict the molecular formula of the impurity.[1][6]
-
Tandem Mass Spectrometry (MS/MS): Isolate the impurity ion and fragment it. The resulting fragmentation pattern provides critical clues about the molecule's structure, which can be compared against known fragmentation pathways of your target compound.[7]
If the impurity can be isolated in sufficient quantity (typically >1 mg) via preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[2][6]
Q2: I suspect residual hydrazine is present in my final product. What is the best method to detect and quantify it at trace levels?
Answer: Residual hydrazine is a major concern as it is classified as a potential genotoxic impurity (GTI) and must be controlled at parts-per-million (ppm) levels.[1] Direct analysis is challenging due to hydrazine's high polarity, low molecular weight, and lack of a strong UV chromophore.[1][8]
Recommended Method: Derivatization followed by Chromatography.
The most reliable strategy involves reacting the hydrazine with a derivatizing agent to form a stable, easily detectable product.
-
HPLC-UV after Derivatization: This is a common and robust method.
-
Derivatizing Agent: Aldehydes like salicylaldehyde or benzaldehyde are frequently used. They react with hydrazine to form a hydrazone, which has a strong UV chromophore.[9][10][11]
-
Benefit: This method is highly sensitive and specific, with detection limits often in the low ppm range.[11] The resulting hydrazone is well-retained on standard C18 columns.
-
-
Headspace GC-MS after Derivatization: This is an excellent alternative, particularly for complex matrices.
-
Derivatizing Agent: Acetone is a simple and effective reagent that reacts with hydrazine to form the volatile acetone azine.[12]
-
Benefit: The headspace technique minimizes matrix interference. The sample is heated, and only the volatile components (like acetone azine) are injected into the GC-MS. This method can achieve quantitation limits as low as 0.1 ppm.[12]
-
Q3: My isolated 1-sec-butylhydrazine hydrochloride is off-color (e.g., yellow or brown). What are the likely causes?
Answer: Discoloration is almost always indicative of impurities, typically arising from oxidation or degradation.
-
Oxidation: Hydrazines are susceptible to autoxidation, especially when exposed to air (oxygen), light, or trace metal ions.[13] This process can form colored azo compounds or other degradation products. It is crucial to handle hydrazine-containing solutions under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Residual Aniline or Related Compounds: If aniline was used in the synthesis (e.g., in an azeotropic distillation step to produce anhydrous hydrazine), trace amounts can remain. Aniline and its own oxidation products are notorious for causing discoloration.[14]
-
High-Molecular-Weight Byproducts: Minor side reactions can sometimes lead to the formation of polymeric or tar-like substances that impart color even at very low concentrations.
Troubleshooting Steps:
-
Re-analyze by HPLC-DAD: Check for new, small peaks in the chromatogram, particularly in the late-eluting region. Extend the run time if necessary.
-
Inert Atmosphere Handling: Ensure all subsequent reactions and handling steps are performed under a nitrogen or argon blanket to prevent further oxidation.[14]
-
Purification Review: Evaluate the effectiveness of your purification method (e.g., recrystallization, chromatography). A different solvent system for recrystallization may be more effective at rejecting the color-causing impurities.
Q4: How can I differentiate between the starting material (e.g., sec-butyl bromide) and a potential over-alkylation byproduct (di-sec-butylhydrazine)?
Answer: This is a classic process-related impurity challenge. Differentiating these species requires a technique that can resolve compounds with different volatility and polarity and provide specific identification.
Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS).
GC is ideal for separating volatile and semi-volatile organic compounds like alkyl halides and alkylated hydrazines.[2][13]
-
Separation: A standard non-polar or mid-polar GC column can effectively separate sec-butyl bromide, 1-sec-butylhydrazine, and the higher-boiling di-sec-butylhydrazine.
-
Identification: The mass spectrometer provides definitive identification.
-
sec-Butyl Bromide: Will show a characteristic isotopic pattern for bromine (79Br and 81Br in an approximate 1:1 ratio).
-
1-sec-Butylhydrazine: Will have a specific molecular ion peak and fragmentation pattern.
-
Di-sec-butylhydrazine: Will have a higher molecular weight than the desired product, and its fragmentation pattern will likely show the loss of a sec-butyl group.
-
For less volatile hydrazine derivatives, derivatization may be necessary to improve their chromatographic behavior and prevent on-column degradation.[15]
Section 2: Analytical Protocols & Workflows
Visual Workflow: General Impurity Identification Strategy
This diagram outlines a logical workflow for tackling an unknown impurity, from initial detection to final structural confirmation.
Caption: A decision-tree workflow for systematic impurity identification.
Protocol 1: HPLC-UV Method for General Impurity Profiling
This protocol is a starting point for separating 1-sec-butylhydrazine HCl from potential process-related impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Provides good retention and separation for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the amine is protonated, improving peak shape. MS-compatible.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting less polar components. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures elution of both polar starting materials and non-polar byproducts. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection (UV) | 210 nm | Hydrazines and related compounds typically have absorbance in the low UV range. |
| Injection Vol. | 5 µL | A small volume prevents peak distortion. |
| Sample Prep. | Dissolve sample in Mobile Phase A or Water/Acetonitrile (50:50) at ~1 mg/mL. | Ensures compatibility with the starting mobile phase conditions. |
Protocol 2: GC-MS Method for Volatile Impurities and Starting Materials
This method is designed to detect residual starting materials (e.g., sec-butyl bromide) and volatile byproducts.
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A general-purpose, low-polarity column suitable for a wide range of volatile analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Start at 40°C (hold 2 min), ramp to 280°C at 15°C/min | Separates highly volatile compounds at the start and elutes higher-boiling components. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Scan Range | 35 - 400 amu | Covers the expected mass range for typical starting materials and byproducts. |
| Sample Prep. | Dissolve sample in a volatile solvent like Dichloromethane or MTBE at ~1 mg/mL. | Ensures sample is suitable for GC injection. |
Section 3: Understanding Impurity Formation
The following diagram illustrates a simplified synthetic pathway and highlights potential points where key impurities can be introduced or formed.
Caption: Potential sources of impurities in a typical alkylhydrazine synthesis.
References
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HPLC Methods for analysis of Hydrazine. HELIX Chromatography. Available from: [Link]
-
Hydrazine determination in sludge samples by high-performance liquid chromatography. Journal of Separation Science, 2006. Available from: [Link]
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HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Analytical Letters, Vol 23, No 8. Available from: [Link]
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NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, Vol. 15, No. 2, 2022. Available from: [Link]
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Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd. Available from: [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]
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The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. Available from: [Link]
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Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times, Vol. 45, No. 7, July 2013. Available from: [Link]
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Pharmaceutical Impurity Analysis Overview. Chemass. Available from: [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available from: [Link]
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Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]
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Hydrazine purity influence on construction material compatibility. Aerospace Research Central. Available from: [Link]
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Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Alfa Chemistry. Available from: [Link]
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Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 2020. Available from: [Link]
-
Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. ResearchGate. Available from: [Link]
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A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 2009. Available from: [Link]
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Strategies for improving the regioselectivity of reactions with 1-Sec-butylhydrazine hydrochloride
Introduction
Welcome to the technical support guide for 1-Sec-butylhydrazine hydrochloride (CAS: 1177361-36-2). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows.[1] 1-Sec-butylhydrazine is a valuable reagent for constructing nitrogen-containing heterocycles and other complex molecules.[1] However, its inherent asymmetry, with two distinct nitrogen atoms and a sterically demanding sec-butyl group, frequently presents a significant challenge: controlling regioselectivity.
This guide provides in-depth, field-proven strategies and troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying principles—steric, electronic, and solvent effects—that govern reaction outcomes, empowering you to optimize your syntheses with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental factors that control regioselectivity in reactions involving 1-sec-butylhydrazine?
The regiochemical outcome of reactions with 1-sec-butylhydrazine is a delicate interplay of several factors. Understanding these is the first step to troubleshooting and optimization.
-
Steric Hindrance: This is often the most dominant factor. The bulky sec-butyl group physically obstructs the nitrogen atom it is attached to (N1).[2][3] Consequently, the terminal, less-hindered nitrogen (N2) is typically more accessible for initial nucleophilic attack.[4] The steric bulk of the substrate (e.g., the substituents on a ketone or diketone) also plays a crucial role in determining the orientation of the intermediates.[5]
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on your substrate can dictate which reaction site is more electrophilic. For instance, in an unsymmetrical 1,3-diketone, one carbonyl carbon will be more electron-deficient and thus more susceptible to initial attack.
-
Nucleophilicity of the Hydrazine Nitrogens: The terminal -NH2 group (N2) is generally more nucleophilic than the substituted -NH- group (N1) due to less steric congestion and subtle electronic differences.[6][7] This inherent difference is the primary reason that reactions often initiate at the terminal nitrogen.
-
Reaction Conditions:
-
Solvent: The choice of solvent can dramatically alter reaction pathways, particularly through specific hydrogen-bonding interactions or by influencing the stability of charged intermediates.[8][9]
-
Catalyst (pH): Acidic or basic conditions can change the nature of the rate-determining step and favor one mechanistic pathway over another. For example, in pyrazole synthesis, the reaction can proceed via different intermediates depending on the pH, leading to different regioisomers.[10]
-
Temperature: Higher temperatures can sometimes overcome small activation energy barriers, leading to a loss of selectivity and the formation of the thermodynamically more stable product, which may not be the desired regioisomer.
-
Q2: I'm synthesizing a pyrazole from an unsymmetrical 1,3-diketone and getting a mixture of regioisomers. How can I improve the selectivity?
This is a classic challenge. The reaction of a monosubstituted hydrazine with a non-symmetrical 1,3-diketone can, in principle, yield two regioisomeric pyrazoles.[11] The key is to manipulate the reaction conditions to favor one cyclization pathway.
Causality: The regioselectivity is determined by which nitrogen of the hydrazine attacks which carbonyl of the diketone and in which order. The initial condensation almost always involves the more nucleophilic and less hindered terminal -NH2 group. The subsequent cyclization step is where selectivity can be controlled.
Strategy 1: Solvent-Mediated Control
The use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[12] These solvents, through their unique hydrogen-bonding capabilities, are thought to stabilize the key transition state leading to the preferred isomer.
Data Summary: Effect of Solvent on Pyrazole Regioselectivity
| 1,3-Diketone Substituent (R) | Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) | Reference |
| 4-ClC₆H₄ | Ethanol (EtOH) | 25 | 60:40 | [12] |
| 4-ClC₆H₄ | Trifluoroethanol (TFE) | 25 | 94:6 | [12] |
| 4-ClC₆H₄ | Hexafluoro-2-propanol (HFIP) | 25 | >99:1 | [12] |
| 4-MeOC₆H₄ | Ethanol (EtOH) | 25 | 67:33 | [12] |
| 4-MeOC₆H₄ | Hexafluoro-2-propanol (HFIP) | 25 | >99:1 | [12] |
Strategy 2: pH Control
The nature of the hydrazine (free base vs. hydrochloride salt) can dictate the outcome. Using the hydrochloride salt under acidic conditions can favor one isomer, while using the free base may favor the other.[10] This is because the protonation state of the intermediates influences the cyclization pathway.
Experimental Protocol: Highly Regioselective Pyrazole Synthesis using HFIP
This protocol is adapted from established methods for achieving high regioselectivity.[12]
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.2 M.
-
Reagent Addition: To the stirred solution, add 1-sec-butylhydrazine hydrochloride (1.1 eq) followed by a mild base (e.g., triethylamine, 1.2 eq) to liberate the free hydrazine in situ.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Workup: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired pyrazole regioisomer.
Q3: My Fischer Indole Synthesis with an unsymmetrical ketone is giving poor regioselectivity. What are my options?
While the classic Fischer Indole Synthesis uses arylhydrazines, the principles of controlling the key-sigmatropic rearrangement apply to analogous cyclizations.[13][14] The reaction proceeds via a hydrazone intermediate, which tautomerizes to an ene-hydrazine. For an unsymmetrical ketone, two different ene-hydrazines can form, leading to two indole products. The goal is to favor the formation of one specific ene-hydrazine tautomer.
Causality: Regioselectivity is determined by the relative stability of the two possible ene-hydrazine intermediates and the activation energies of their subsequent-sigmatropic rearrangements. This is heavily influenced by sterics.[5]
Strategy 1: Catalyst-Based Steric Amplification
Using solid acid catalysts, particularly shape-selective zeolites, can enhance the inherent steric bias of the reaction. The constrained pores and channels of a zeolite can act as a "micro-reactor," favoring the transition state of the less sterically demanding pathway.[5]
-
Recommendation: Screen different zeolite catalysts (e.g., Zeolite Y, ZSM-5, Mordenite) in a non-polar, high-boiling solvent like xylene or toluene.[5] The choice of catalyst can significantly alter the product ratio.
Strategy 2: Leverage Substrate Sterics
The dominant factor is often the steric bulk of the ketone's side chains.[5] The-sigmatropic rearrangement will preferentially proceed through the ene-hydrazine intermediate that minimizes steric clash between the sec-butyl group of the hydrazine and the substituents of the ketone.
-
Recommendation: If possible, modify the ketone substrate to increase the steric difference between the two alpha-positions. This will provide a stronger inherent bias for the formation of one regioisomer.
Q4: How can I selectively perform a reaction on only one of the two nitrogen atoms of 1-sec-butylhydrazine?
For reactions like alkylation or acylation, achieving selectivity requires either exploiting the inherent reactivity difference between the two nitrogens or using a protecting group strategy.
Causality: The terminal -NH2 group is both more nucleophilic and less sterically hindered than the internal -NH- group. Therefore, reactions with electrophiles will preferentially occur at the terminal nitrogen.
Strategy: Selective N-Protection
To direct reactivity towards the internal N1 nitrogen, the more reactive terminal N2 nitrogen must first be masked with a protecting group. The tert-butoxycarbonyl (Boc) group is ideal for this purpose.
Experimental Protocol: Selective Mono-Boc-Protection of 1-Sec-butylhydrazine
This solvent-free protocol is efficient and minimizes side reactions.[15]
-
Preparation: Neutralize 1-sec-butylhydrazine hydrochloride with a suitable base (e.g., NaOH solution) and extract the free hydrazine into an organic solvent (e.g., diethyl ether). Carefully dry the organic layer (e.g., over anhydrous K₂CO₃), filter, and concentrate under reduced pressure at low temperature (<30 °C) to obtain the free base as an oil. Caution: Free hydrazines can be toxic and volatile.
-
Reaction: In a round-bottom flask, gently melt di-tert-butyl dicarbonate (Boc₂O, 1.05 equivalents) by warming to ~30-40 °C.
-
Addition: To the molten, stirred Boc₂O, add the free 1-sec-butylhydrazine (1.0 eq) dropwise. The reaction is often exothermic and will evolve CO₂ gas. Add slowly to maintain control.
-
Completion: After the addition is complete, continue stirring at room temperature for 1-2 hours until gas evolution ceases.
-
Purification: The resulting product, tert-butyl 2-(sec-butyl)hydrazine-1-carboxylate, can often be used directly or purified by vacuum distillation or column chromatography. The bulky Boc group will now direct subsequent reactions (e.g., alkylation) to the unprotected internal nitrogen.
Visualized Workflows and Mechanisms
A logical approach is critical when troubleshooting. The following diagram outlines a decision-making workflow for addressing regioselectivity issues.
Caption: Troubleshooting workflow for poor regioselectivity.
The following diagram illustrates the two competing pathways in pyrazole synthesis from an unsymmetrical 1,3-diketone.
Caption: Competing pathways in pyrazole synthesis.
References
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Besson, M., Gallezot, P., & Césario, M. (1995). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Catalysis Letters, 34(3-4), 383-391. [Link]
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Kündig, E. P., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5649–5656. [Link]
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Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(8), 3123–3128. [Link]
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Kündig, E. P., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed.[Link]
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Rosa, F. A., et al. (2014). Theoretical study of the regiospecific synthesis of pyrazole-5-carboxylate from unsymmetrical enaminodiketones. Blucher Chemistry Proceedings, 2(1). [Link]
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Akrout, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(21), 3948. [Link]
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Kappe, C. O., et al. (2007). Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc, 2007(16), 145-154. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
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da Silva, J. A., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13356–13364. [Link]
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Hurevich, M. (2008). substituted Ddz-protected hydrazines and their application in solid phase synthesis of aza-peptides. The Hebrew University of Jerusalem. [Link]
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Hurevich, M. (2009). substituted Ddz-protected hydrazines and their application in solid phase synthesis of aza-peptides. The Hebrew University of Jerusalem. [Link]
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Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Journal of the American Chemical Society, 134(32), 13494–13504. [Link]
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Liu, C., et al. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Organic Letters, 13(5), 1032–1035. [Link]
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Liu, C., et al. (2011). Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry. PubMed. [Link]
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Gvozdik, S. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(15), 5866. [Link]
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Chembb. (n.d.). The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
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Ackermann, L. (2018). Directing-Group-mediated C-H-Alkynylations. Angewandte Chemie International Edition, 57(21), 6048-6050. [Link]
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Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]
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Al-Hiari, Y. M., et al. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 12(7), 1457-1466. [Link]
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Saini, V., & Guntreddi, T. (2020). Directing group assisted para-selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis. Chemical Science, 11(20), 5226–5232. [Link]
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Kromann, J. C., et al. (2024). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Beilstein Journal of Organic Chemistry, 20, 236–245. [Link]
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Chemical Communications. (2018). Traceless directing groups: a novel strategy in regiodivergent C–H functionalization. [Link]
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Bakherad, M., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17099–17111. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Sec-butylhydrazine and Phenylhydrazine
Executive Summary
In the landscape of synthetic chemistry, hydrazines serve as versatile nucleophiles and foundational synthons for a myriad of heterocyclic and acyclic structures. The choice between an alkyl-substituted hydrazine, such as 1-sec-butylhydrazine, and an aryl-substituted one, like phenylhydrazine, is a critical decision point in reaction design, governed by profound differences in their electronic and steric profiles. This guide provides an in-depth comparison of these two reagents, moving beyond catalog specifications to explore the fundamental principles dictating their reactivity. We will dissect their electronic and steric characteristics, provide quantitative data, and present a validated experimental protocol for a head-to-head comparison of their performance in the classical hydrazone formation reaction.
Foundational Properties: An Introduction to the Reagents
At a glance, 1-sec-butylhydrazine hydrochloride and phenylhydrazine are both derivatives of hydrazine (H₂N-NH₂), but the nature of their substituents—an aliphatic sec-butyl group versus an aromatic phenyl group—creates two reagents with distinct chemical personalities.[1] Phenylhydrazine is a pale yellow liquid or solid, first characterized by Emil Fischer in 1875, and has since become indispensable in reactions like the Fischer indole synthesis and in the characterization of sugars.[2][3] 1-sec-butylhydrazine hydrochloride is a more specialized alkylhydrazine, typically supplied as a stable salt, valued in pharmaceutical and agrochemical synthesis for introducing a specific lipophilic moiety.[4]
A summary of their core properties is presented below.
| Property | 1-Sec-butylhydrazine Hydrochloride | Phenylhydrazine |
| IUPAC Name | (Butan-2-yl)hydrazine hydrochloride | Phenylhydrazine |
| CAS Number | 1177361-36-2 (dihydrochloride) | 100-63-0 |
| Molecular Formula | C₄H₁₃ClN₂ | C₆H₈N₂ |
| Molar Mass | 124.61 g/mol | 108.14 g/mol |
| Physical State | White solid[4] | Pale yellow liquid or solid[2][5] |
| pKa (of conjugate acid) | ~10-11 (Estimated for alkylhydrazines) | 5.21[5] |
The Core of Reactivity: Electronic and Steric Effects
The reactivity of a hydrazine as a nucleophile is primarily determined by the electron density on its terminal nitrogen atom (the α-nitrogen).[6] Both electronic and steric effects of the substituent group modulate this electron density and the accessibility of the lone pair.
Electronic Effects: A Tale of Two Systems
The fundamental difference in reactivity stems from the electronic nature of the sec-butyl versus the phenyl group.
-
1-Sec-butylhydrazine (Alkylhydrazine): The sec-butyl group is an alkyl substituent. Alkyl groups are electron-donating through the inductive effect (+I). This effect pushes electron density towards the hydrazine moiety, increasing the electron density on the nitrogen atoms. This enhanced electron density makes the lone pair on the terminal nitrogen more available for nucleophilic attack, rendering alkylhydrazines more basic and generally more powerful nucleophiles than their aryl counterparts.[1][6]
-
Phenylhydrazine (Arylhydrazine): The phenyl group exhibits a dual electronic influence. It is weakly electron-withdrawing by induction (-I) but strongly electron-withdrawing by resonance (-M or -R effect). The lone pair of the nitrogen atom adjacent to the ring (the β-nitrogen) is delocalized into the aromatic π-system. This delocalization significantly reduces the electron density on the hydrazine group, thereby decreasing its nucleophilicity and basicity compared to hydrazine and alkylhydrazines.[6]
Caption: Electronic effects governing hydrazine nucleophilicity.
Steric Hindrance
Steric hindrance refers to the spatial bulk around a reactive center, which can impede the approach of other molecules.[7]
-
1-Sec-butylhydrazine: The sec-butyl group is a branched, three-dimensional substituent. Its conformational flexibility can create significant steric bulk, potentially slowing reactions with sterically demanding electrophiles.
-
Phenylhydrazine: While the phenyl group is planar, it is also a large substituent that can exert considerable steric hindrance, particularly for reactions requiring approach trajectories perpendicular to the plane of the ring.[6]
The impact of sterics can be complex; in some cases, the relief of steric strain in the transition state can accelerate subsequent steps of a reaction mechanism.[8][9] However, for the initial nucleophilic attack, both substituents present a notable degree of steric hindrance compared to unsubstituted hydrazine.
Experimental Comparison: Hydrazone Formation
To provide a tangible measure of reactivity, we propose a self-validating, parallel experiment comparing the rate of hydrazone formation with a model electrophile, cyclohexanone. Hydrazone formation is a cornerstone reaction for these reagents and proceeds via nucleophilic attack on the carbonyl carbon, followed by dehydration.[8][10] The overall reaction is typically acid-catalyzed.
Objective
To qualitatively and semi-quantitatively compare the reaction rates of 1-sec-butylhydrazine and phenylhydrazine with cyclohexanone under identical, controlled conditions by monitoring the reaction progress via Thin-Layer Chromatography (TLC).
Experimental Workflow
Caption: Workflow for comparative reactivity analysis.
Detailed Protocol
Materials:
-
Phenylhydrazine (Reagent Grade)
-
1-sec-butylhydrazine hydrochloride (Reagent Grade)
-
Cyclohexanone (Reagent Grade)
-
Sodium Acetate (Anhydrous)
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Ethyl Acetate & Hexanes (TLC Grade)
-
TLC Plates (Silica gel 60 F₂₅₄)
Safety Precautions:
-
Phenylhydrazine is toxic and a suspected carcinogen. [11] Handle only in a certified chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
Hydrazine derivatives are potentially corrosive and can cause skin irritation.[12] Avoid all direct contact.
Procedure:
-
Preparation of Reagent Solutions (Time: 15 min):
-
Cyclohexanone Solution (0.5 M): In a 25 mL volumetric flask, dissolve 1.23 mL (1.20 g, 12.2 mmol) of cyclohexanone in absolute ethanol and dilute to the mark.
-
Phenylhydrazine Solution (0.5 M): In a separate 25 mL volumetric flask, dissolve 1.12 mL (1.22 g, 11.3 mmol) of phenylhydrazine in absolute ethanol and dilute to the mark.
-
1-sec-butylhydrazine Solution (0.5 M): In a third 25 mL volumetric flask, dissolve 1.41 g (11.3 mmol) of 1-sec-butylhydrazine hydrochloride and 0.93 g (11.3 mmol) of anhydrous sodium acetate in ~20 mL of absolute ethanol. Sonicate briefly to dissolve, then dilute to the mark.
-
Causality Note: The hydrochloride salt is the stable, commercially available form. To generate the reactive free-base nucleophile in situ, an equivalent of a non-nucleophilic base (sodium acetate) is required to neutralize the HCl.
-
-
-
Reaction Setup (Time: 5 min):
-
Label two 50 mL round-bottom flasks as "Rxn 1 (Phenylhydrazine)" and "Rxn 2 (sec-Butylhydrazine)".
-
To each flask, add a small magnetic stir bar and 10 mL of the 0.5 M cyclohexanone solution (5.0 mmol).
-
Add 2 drops (~0.1 mL) of glacial acetic acid to each flask.
-
-
Reaction Initiation and Monitoring (Time: 60-120 min):
-
Prepare a TLC developing chamber with 15% Ethyl Acetate / 85% Hexanes.
-
Spot starting materials (cyclohexanone, phenylhydrazine, sec-butylhydrazine free base solution) on a TLC plate.
-
Simultaneously, add 10 mL of the 0.5 M phenylhydrazine solution to Rxn 1 and 10 mL of the 0.5 M sec-butylhydrazine solution to Rxn 2. Start a timer immediately.
-
At t = 5, 15, 30, and 60 minutes, withdraw a small aliquot from each reaction mixture with a capillary tube and spot it on the TLC plate.
-
Develop the TLC plate and visualize under a UV lamp (254 nm). The phenylhydrazone product will be UV active, while the sec-butylhydrazone will likely require staining (e.g., with potassium permanganate) to be visualized. The disappearance of the cyclohexanone starting material (visualized by staining) is the key indicator of reaction progress.
-
-
Expected Outcome and Interpretation:
-
Hypothesis: Based on electronic effects, the 1-sec-butylhydrazine (Rxn 2) is expected to react faster than phenylhydrazine (Rxn 1).
-
TLC Analysis: The spot corresponding to cyclohexanone should diminish more rapidly in the lane for Rxn 2 compared to Rxn 1. Concurrently, the product hydrazone spot should appear more intensely at earlier time points for Rxn 2. The relative consumption of the starting material provides a clear, visual comparison of the reaction rates.
-
Advanced Application: The Fischer Indole Synthesis
The difference in reactivity becomes even more pronounced in more complex, multi-step syntheses. The Fischer indole synthesis, a reaction that forms an indole from an arylhydrazine and a ketone or aldehyde under acidic conditions, relies critically on the electronic properties of the hydrazine.[13][15]
Caption: Mechanism of the Fischer Indole Synthesis.
This reaction sequence is initiated by hydrazone formation, but the key step is a[2][2]-sigmatropic rearrangement.[16] This rearrangement requires the specific electronic architecture of an arylhydrazine; the aromatic ring is an integral part of the rearranging system. Simple alkylhydrazines like 1-sec-butylhydrazine cannot undergo this specific pathway to form indoles, highlighting a functional divergence where phenylhydrazine is uniquely suited for this transformation. Attempts to use alkylhydrazines under these conditions typically do not yield indole products.[17]
Conclusion
While both 1-sec-butylhydrazine hydrochloride and phenylhydrazine are valuable reagents, their reactivity profiles are fundamentally different, dictating their suitability for specific applications.
-
1-Sec-butylhydrazine is a more potent nucleophile due to the electron-donating nature of its alkyl substituent. It is the preferred choice for rapid nucleophilic additions, such as hydrazone formation, where maximizing reaction rate is the primary objective.
-
Phenylhydrazine , conversely, is a less reactive nucleophile because its nitrogen lone pair is delocalized into the aromatic ring. This attenuated reactivity is, however, essential for its unique role in reactions like the Fischer indole synthesis, where the aromatic system is a mechanistic requirement.
For the researcher and drug development professional, understanding these underlying principles of electronic and steric control is paramount. It allows for the rational selection of reagents, optimization of reaction conditions, and the prediction of outcomes, ultimately leading to more efficient and successful synthetic campaigns.
References
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Wikipedia. Fischer indole synthesis . [Link]
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MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
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chemeurope.com. Phenylhydrazine . [Link]
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Grokipedia. Phenylhydrazine . [Link]
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Autechaux. The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis . [Link]
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PubMed Central, National Institutes of Health. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH . [Link]
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University of Southampton. Acetophenone phenylhydrazone (XX) 1 . [Link]
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ResearchGate. Synthesis and Antimicrobial Evaluation of Some Simple Phenylhydrazones . [Link]
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YouTube. Fischer Indole Synthesis Mechanism | Organic Chemistry . [Link]
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PubMed Central, National Institutes of Health. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups . [Link]
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PubMed Central, National Institutes of Health. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions . [Link]
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Wikipedia. Hydrazines . [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride . [Link]
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Khan Academy. Steric hindrance | Substitution and elimination reactions | Organic chemistry . [Link]
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A Spectroscopic Guide to Differentiating 1-sec-butylhydrazine and 1-tert-butylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and pharmaceutical development, the precise identification of isomeric compounds is a critical step that underpins the reliability and reproducibility of scientific findings. Among the vast array of organic molecules, alkylhydrazines serve as versatile building blocks and intermediates.[1] This guide provides a detailed spectroscopic comparison of two closely related isomers: 1-sec-butylhydrazine and 1-tert-butylhydrazine hydrochloride. While their molecular formulas are nearly identical, their structural divergence leads to distinct spectroscopic signatures. Understanding these differences is paramount for unambiguous characterization and quality control.
This technical guide offers a comparative analysis using three principal spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the data derived from these methods, researchers can confidently distinguish between these two isomers.
The Structural Isomerism: A Foundation for Spectroscopic Distinction
The core difference between 1-sec-butylhydrazine and 1-tert-butylhydrazine lies in the arrangement of the butyl group attached to the hydrazine moiety. In 1-sec-butylhydrazine, the nitrogen atom is bonded to a secondary carbon, which is in turn connected to a methyl and an ethyl group. Conversely, in 1-tert-butylhydrazine, the nitrogen is attached to a tertiary carbon, which is bonded to three methyl groups. This seemingly subtle variation in connectivity has profound implications for the electronic environment of the nuclei and the vibrational modes of the bonds, leading to unique spectroscopic fingerprints.
Figure 1: Chemical structures of 1-sec-butylhydrazine and 1-tert-butylhydrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Butyl Groups
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei.[2] For 1-sec-butylhydrazine and 1-tert-butylhydrazine hydrochloride, both ¹H and ¹³C NMR provide clear, distinguishable spectra.
¹H NMR: A Clear Distinction in Proton Environments
The ¹H NMR spectrum of 1-sec-butylhydrazine is expected to be more complex due to the lower symmetry of the sec-butyl group. It will exhibit distinct signals for the methine proton (CH), the diastereotopic methylene protons (CH₂), and the two methyl groups (CH₃), all with characteristic splitting patterns.
In contrast, the ¹H NMR spectrum of 1-tert-butylhydrazine hydrochloride will be significantly simpler. The nine protons of the three equivalent methyl groups will give rise to a single, sharp singlet, a hallmark of the tert-butyl group. The NH and NH₂ protons will also be present, though their chemical shifts can be variable and influenced by the solvent and concentration.
| Compound | Predicted ¹H NMR Signals |
| 1-sec-butylhydrazine | - Triplet (CH₃ of ethyl group)- Doublet (CH₃ adjacent to CH)- Multiplet (CH₂)- Multiplet (CH)- Broad signals (NH, NH₂) |
| 1-tert-butylhydrazine hydrochloride | - Singlet (9H, 3 x CH₃)- Broad signals (NH, NH₃⁺)[3][4] |
Table 1: Predicted ¹H NMR spectral features.
¹³C NMR: Counting the Carbons
The difference in the carbon skeleton is readily apparent in the ¹³C NMR spectra. 1-sec-butylhydrazine will show four distinct signals corresponding to the four unique carbon atoms of the sec-butyl group. In stark contrast, 1-tert-butylhydrazine hydrochloride , with its higher symmetry, will display only two signals: one for the tertiary carbon and another for the three equivalent methyl carbons.
| Compound | Predicted ¹³C NMR Signals |
| 1-sec-butylhydrazine | Four signals (CH₃, CH₂, CH, CH₃) |
| 1-tert-butylhydrazine hydrochloride | Two signals (C, 3 x CH₃)[4] |
Table 2: Predicted ¹³C NMR spectral features.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While both isomers will exhibit characteristic N-H stretching and bending vibrations typical of hydrazines, the C-H and C-N stretching and bending regions will differ. The presence of the hydrochloride salt in the tert-butyl isomer will also influence its spectrum, particularly in the N-H stretching region due to the formation of the hydrazinium ion.
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (hydrazine) | 3350-3250 | Typically two bands for the -NH₂ group. |
| N-H Stretch (hydrazinium) | 3200-2800 | Broader and shifted to lower frequency in the hydrochloride salt. |
| C-H Stretch (alkyl) | 2960-2850 | The profile of this region will differ based on the sec-butyl vs. tert-butyl structure. |
| N-H Bend | 1650-1580 | Characteristic scissoring vibration of the -NH₂ group. |
| C-N Stretch | 1250-1020 |
Table 3: General expected IR absorption regions for alkylhydrazines.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of ions and is a powerful tool for determining molecular weight and elucidating structure through fragmentation analysis.[2][5] Electron ionization (EI) is a common technique that leads to characteristic fragmentation patterns.[2][6]
The molecular ion peak (M⁺) for both isomers will be at a similar m/z value. However, the fragmentation pathways will diverge significantly due to the different stability of the resulting carbocations.
-
1-sec-butylhydrazine is expected to show a prominent fragment from the loss of an ethyl radical (•CH₂CH₃), leading to a stable secondary carbocation.
-
1-tert-butylhydrazine hydrochloride will readily lose a methyl radical (•CH₃) to form a very stable tertiary carbocation, which will likely be the base peak in the spectrum.
Figure 2: Simplified potential fragmentation pathways.
| Compound | Expected Key Fragments (m/z) |
| 1-sec-butylhydrazine | M⁺, [M-15]⁺, [M-29]⁺ |
| 1-tert-butylhydrazine | M⁺, [M-15]⁺ (likely base peak) |
Table 4: Predicted key fragments in Mass Spectrometry.
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). For the hydrochloride salt, D₂O or DMSO-d₆ are often preferred for solubility.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. Standard acquisition parameters for each nucleus should be employed.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane). For the hydrochloride salt, derivatization or direct infusion techniques like electrospray ionization (ESI) may be more suitable.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) for volatile, thermally stable compounds.
-
GC Conditions: Use an appropriate capillary column (e.g., a non-polar or medium-polarity column) and a suitable temperature program to achieve good separation.
-
MS Conditions: For EI-MS, use a standard electron energy of 70 eV. Acquire mass spectra over a relevant m/z range (e.g., 20-200 amu).
Conclusion
The spectroscopic differentiation of 1-sec-butylhydrazine and 1-tert-butylhydrazine hydrochloride is straightforward when employing a multi-technique approach. ¹H and ¹³C NMR provide the most definitive and easily interpretable data, with the number of signals and their splitting patterns offering a clear distinction. Mass spectrometry corroborates this identification through unique fragmentation patterns dictated by the stability of the resulting carbocations. Infrared spectroscopy provides complementary information on the functional groups present. By carefully applying these well-established analytical methods, researchers can ensure the accurate identification of these important chemical building blocks, thereby maintaining the integrity and quality of their scientific work.
References
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A Comparative Guide to Hydrazine Reagents: Benchmarking the Efficiency of 1-Sec-butylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of an appropriate reagent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Hydrazine and its derivatives are a cornerstone class of reagents, indispensable for the construction of a vast array of nitrogen-containing compounds, particularly heterocyclic structures that form the core of many pharmaceutical and agrochemical agents.[1][2] This guide provides an in-depth technical comparison of 1-sec-butylhydrazine hydrochloride with other commonly employed hydrazine reagents, offering objective performance analysis supported by experimental data to inform your synthetic strategy.
The Evolving Role of Substituted Hydrazines
Historically, hydrazine hydrate and phenylhydrazine have been the workhorses for reactions such as the Wolff-Kishner reduction, Fischer indole synthesis, and Knorr pyrazole synthesis.[3][4] However, the demand for greater control over reaction outcomes, particularly regioselectivity, and the need for milder reaction conditions have driven the exploration of substituted alkylhydrazines. The substituent on the hydrazine moiety is not a mere spectator; it profoundly influences the electronic and steric environment of the nucleophilic nitrogen atoms, thereby modulating reactivity and directing the course of the reaction.[5][6]
Alkylhydrazines, such as 1-sec-butylhydrazine, are generally more nucleophilic than arylhydrazines due to the electron-donating inductive effect of the alkyl group.[5] This enhanced nucleophilicity can translate to faster reaction rates and the ability to react under milder conditions. Conversely, in arylhydrazines, the phenyl group is electron-withdrawing, which can decrease the nucleophilicity of the adjacent nitrogen atom.[5] These electronic differences are fundamental to understanding their comparative performance.
Comparative Analysis in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis
A quintessential application of hydrazine reagents is the Knorr synthesis of pyrazoles, a reaction involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4][7] The regiochemical outcome of this reaction is a critical consideration when using an unsymmetrical dicarbonyl and a substituted hydrazine.[6]
The steric bulk and electronic nature of the hydrazine substituent play a pivotal role in determining which carbonyl group is preferentially attacked, thus dictating the substitution pattern of the resulting pyrazole ring.[5][6] While direct comparative studies detailing the performance of 1-sec-butylhydrazine hydrochloride under identical conditions are scarce, we can extrapolate its likely efficiency based on data from its close structural isomers and related alkylhydrazines.
Table 1: Performance of Various Hydrazine Reagents in Pyrazole Synthesis
| Hydrazine Reagent | 1,3-Dicarbonyl Compound | Product(s) | Reaction Conditions | Yield (%) | Regioselectivity | Reference(s) |
| tert-Butylhydrazine Hydrochloride | β-dimethylaminoenones | 1-tert-butyl-pyrazoles | Reflux in ethanol | Good (not specified) | High (>90%) | [8][9] |
| Methylhydrazine | 1-aryl-4,4,4-trifluorobutane-1,3-diones | Mixture of 1-methyl-3-aryl-5-trifluoromethylpyrazole and 1-methyl-5-aryl-3-trifluoromethylpyrazole | Reflux in fluorinated alcohols (HFIP) | Good (not specified) | Up to >99:1 | [10][11] |
| Phenylhydrazine Hydrochloride | β-dimethylaminoenones | 1-phenyl-pyrazoles | Reflux in ethanol | 50-61% | High | [9] |
| Hydrazine Monohydrate | Acylated ethyl acetoacetates | 3-substituted pyrazolin-5-ones | Not specified | High | N/A | [12] |
Note: Direct yield comparison for 1-sec-butylhydrazine hydrochloride is not available in the reviewed literature. Its performance is expected to be similar to tert-butylhydrazine hydrochloride, offering high regioselectivity due to steric hindrance.
The use of bulky alkylhydrazines like tert-butylhydrazine often leads to high regioselectivity, as the sterically demanding group directs the initial nucleophilic attack to the less hindered carbonyl position of the 1,3-dicarbonyl substrate. It is reasonable to infer that 1-sec-butylhydrazine would exhibit similar behavior, providing a valuable tool for controlling the regiochemical outcome of pyrazole synthesis.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following section details a generalized protocol for the Knorr pyrazole synthesis. This protocol can be adapted for various hydrazine reagents, with the understanding that reaction times and purification methods may need to be optimized based on the specific reactivity of the chosen hydrazine and substrate.
General Protocol for Knorr Pyrazole Synthesis
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine reagent (e.g., 1-sec-butylhydrazine hydrochloride, phenylhydrazine, etc.) (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Acid catalyst (if using free base hydrazine, e.g., a few drops of glacial acetic acid)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine reagent to the solution. If using a hydrochloride salt, a base such as sodium acetate may be added to liberate the free hydrazine in situ. If using hydrazine hydrate, a catalytic amount of acid is often beneficial.[3]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Alkylhydrazines may react faster due to their higher nucleophilicity.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality in Experimental Choices:
-
Solvent: Ethanol is a common choice as it readily dissolves both reactants and is relatively inert. The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in some cases.[10][11]
-
Catalyst: The reaction is often acid-catalyzed. The acid protonates a carbonyl group, making it more electrophilic and facilitating the initial attack by the hydrazine.[4][7]
-
Temperature: Heating to reflux provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic pyrazole ring.
Visualizing the Workflow and Mechanism
To better illustrate the process, the following diagrams outline the experimental workflow and the general mechanism of the Knorr pyrazole synthesis.
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Synthesis of Pyridazinones: Another Arena for Comparison
The synthesis of pyridazinones, another important class of bioactive heterocycles, often involves the condensation of γ-keto acids with hydrazine derivatives.[13][14][15] This reaction provides another platform to assess the relative efficiencies of different hydrazine reagents.
Table 2: Comparative Data in Pyridazinone Synthesis
| Hydrazine Reagent | γ-Keto Acid/Ester | Product | Reaction Conditions | Yield (%) | Reference(s) |
| Hydrazine Hydrate | Ethyl levulinate | 6-methyl-4,5-dihydropyridazin-3(2H)-one | Not specified | Not specified | [13] |
| Hydrazine Hydrate | γ-keto acid with a 4-bromophenyl group | 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one | Reflux in ethanol | 75% | [13] |
| Substituted Hydrazines | Solid-supported γ-keto esters | Cleaved pyridazinone | THF, 60°C, 1h | >90% | [13] |
Conclusion and Future Outlook
1-sec-butylhydrazine hydrochloride emerges as a valuable reagent in the synthetic chemist's toolkit, particularly for applications where control of regioselectivity is paramount. While direct, quantitative side-by-side comparisons with traditional hydrazines are not extensively documented, the known principles of hydrazine reactivity provide a strong basis for predicting its performance.
The electron-donating nature of the sec-butyl group enhances the nucleophilicity of the hydrazine, potentially leading to faster reactions and milder conditions compared to arylhydrazines. Furthermore, the steric bulk of the sec-butyl group is a powerful tool for directing the outcome of reactions with unsymmetrical substrates, leading to higher regioselectivity, a feature it likely shares with its tert-butyl isomer.
For researchers and drug development professionals, the strategic choice of a substituted hydrazine like 1-sec-butylhydrazine hydrochloride can offer significant advantages in the synthesis of complex nitrogen-containing heterocycles. It allows for the introduction of specific alkyl substituents, which can be crucial for modulating the physicochemical and pharmacological properties of the target molecules. As the demand for more sophisticated and diverse chemical entities grows, the importance of reagents that offer enhanced control and efficiency, such as 1-sec-butylhydrazine hydrochloride, will undoubtedly continue to increase.
References
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- Çelik, G. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Gümüşhane Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 11(2), 622-628.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
- ChemInform Abstract: Synthesis of 3‐Substituted and 3,4‐Disubstituted Pyrazolin‐5‐ones. (2002). ChemInform, 33(32).
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-sec-butylhydrazine hydrochloride
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring a safe environment for ourselves, our colleagues, and the community. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-sec-butylhydrazine hydrochloride, a substituted hydrazine derivative that requires careful handling due to its hazardous properties.
This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower you to make informed safety decisions.
Part 1: Hazard Profile and Regulatory Framework
1-sec-butylhydrazine hydrochloride, like many hydrazine derivatives, is classified as a hazardous substance.[1][2] Understanding its specific risks is fundamental to appreciating the necessity of stringent disposal protocols.
-
Toxicity and Irritation: The compound is harmful if swallowed and causes significant skin and eye irritation.[3][4][5] Inhalation may also lead to respiratory irritation.[3][4] The core hydrazine structure is associated with potential carcinogenicity, necessitating minimal exposure.[1]
-
Environmental Hazard: Improper disposal can lead to environmental contamination, as these compounds can be harmful to aquatic life.
-
Regulatory Classification: Due to these hazards, 1-sec-butylhydrazine hydrochloride and wastes containing it are classified as hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] This designation mandates strict protocols for its entire lifecycle in the lab, from generation to final disposal.[7][8]
Part 2: Personal Protective Equipment (PPE) and Safe Handling
Before initiating any disposal-related task, ensuring personal safety is paramount. Adherence to the following PPE standards is mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[9]
-
Eye and Face Protection: Use safety goggles with side shields or a full-face shield to protect against splashes.[9]
-
Body Protection: A lab coat or chemical-resistant apron must be worn.[3]
-
Respiratory Protection: All handling of the solid chemical or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]
Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
Part 3: Primary Disposal Pathway: Licensed Professional Waste Management
The universally recommended and safest method for disposing of 1-sec-butylhydrazine hydrochloride is through a licensed hazardous waste contractor. This approach ensures the waste is transported, treated, and disposed of in compliance with all federal and local regulations.
Step-by-Step Protocol for Waste Collection
-
Container Selection: Choose a waste container that is chemically compatible with 1-sec-butylhydrazine hydrochloride and is free from damage or leaks.[7][10] The container must have a secure, leak-proof closure.[7]
-
Segregation of Waste: Do not mix 1-sec-butylhydrazine hydrochloride waste with other incompatible waste streams. It should be stored separately to prevent unintended chemical reactions.[7]
-
Labeling: The waste container must be clearly and accurately labeled. The EPA requires labels to include the words "Hazardous Waste" and a clear description of the contents.[11]
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.[11][12]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste contractor to schedule a pickup. Do not allow hazardous waste to accumulate in the lab beyond the time limits set by your institution and the EPA (typically 90 days in a central area, with specific rules for SAAs).[10][12]
Part 4: Emergency Procedures: Spill Management and In-Lab Neutralization
While bulk disposal must be handled by professionals, small spills may require immediate in-lab attention. The following chemical neutralization methods are intended only for the decontamination of dilute aqueous spills or rinseates and not for routine disposal of the chemical product.
Causality: The principle behind neutralization is the chemical oxidation of the hydrazine moiety to less harmful products like nitrogen gas and water.[13][14] However, this process carries significant risks. Incomplete reactions, especially with substituted hydrazines, can generate hazardous byproducts such as N-nitrosoalkylamines.[15][16] Furthermore, these reactions are highly exothermic and can be dangerous if not performed on a small scale with dilute solutions.[17]
Protocol for Small, Dilute Aqueous Spill Neutralization
-
Ensure Safety: Cordon off the spill area. Ensure you are wearing full PPE as described in Part 2.
-
Dilution: If not already dilute, carefully dilute the spill with a large volume of water to bring the hydrazine concentration below 5%.[14][18]
-
Neutralization: Slowly add a dilute (<5%) solution of an oxidizing agent. Two common options are:
-
Sodium Hypochlorite (Bleach): Add a <5% sodium hypochlorite solution in approximately a 1:1 volume ratio to the diluted spill.[18]
-
Hydrogen Peroxide: Alternatively, a dilute solution of hydrogen peroxide can be used.[13] The reaction can be accelerated by the addition of a trace amount of a copper sulfate catalyst.[14]
-
-
Testing and Disposal: After allowing the reaction to complete, test the resulting solution for residual hydrazine before discharging to the sewer with copious amounts of water, if permitted by local regulations. Always check with your EH&S office first.
-
Cleanup: Absorb the neutralized liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal via your hazardous waste contractor.[9]
Part 5: Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management of 1-sec-butylhydrazine hydrochloride waste.
Caption: Decision workflow for 1-sec-butylhydrazine hydrochloride disposal.
Part 6: Summary of Key Disposal Parameters
| Parameter | Guideline / Procedure | Rationale |
| Waste Classification | EPA Hazardous Waste | Due to toxicity, irritation, and potential carcinogenicity.[3][6] |
| Primary Disposal Method | Licensed Hazardous Waste Contractor | Ensures regulatory compliance and safety.[3][5][9] |
| Spill Neutralization Agents | Dilute (<5%) Sodium Hypochlorite or Hydrogen Peroxide | Oxidizes the hydrazine moiety to less harmful compounds.[13][14][18] |
| Max Concentration for In-Lab Neutralization | < 5% Hydrazine Solution | To control the exothermic reaction and minimize hazardous byproduct formation.[14][17][18] |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat | To prevent skin/eye contact and chemical exposure.[3][5] |
| Required Engineering Control | Certified Chemical Fume Hood | To prevent inhalation of dust or vapors.[1][3] |
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Sec-butylhydrazine Hydrochloride
Welcome to a comprehensive guide designed for the precise and safe handling of 1-Sec-butylhydrazine hydrochloride (also known as tert-Butylhydrazine hydrochloride, CAS No. 7400-27-3). As a hydrazine derivative, this compound is a valuable reagent in complex chemical syntheses within pharmaceutical and materials science research.[1] However, its utility is matched by its potential hazards, which demand a rigorous and well-understood safety protocol.[1][2] This document moves beyond a simple checklist, providing the causal logic behind each recommendation to build a culture of intrinsic safety in your laboratory.
Hazard Assessment: Understanding the Adversary
1-Sec-butylhydrazine hydrochloride is a solid, crystalline powder that presents multiple health risks.[3][4] A thorough understanding of these hazards is the foundation of an effective PPE strategy.
-
Skin and Eye Damage: It is classified as a substance that causes serious skin and eye irritation.[4][7][8] Direct contact can lead to redness, itching, and inflammation, with the potential for severe eye damage.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]
-
Sensitization Potential: Hydrazine and its derivatives are documented as strong skin sensitizers, meaning initial exposure can lead to an allergic reaction upon subsequent contact.[9]
Given these properties, all handling procedures must be designed to prevent any direct contact with the substance.
The Hierarchy of Controls: A Foundational Safety Principle
Before we even discuss PPE, we must embed our safety plan within the universally accepted "Hierarchy of Controls." This framework prioritizes the most effective control measures, with PPE serving as the crucial final barrier between the researcher and the chemical hazard. Relying solely on PPE without addressing the preceding steps is a critical failure in laboratory safety design.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures.
For 1-Sec-butylhydrazine hydrochloride, Engineering Controls are non-negotiable. All handling must occur within a certified chemical fume hood or a glove box to control inhalation exposure.[3][10] Administrative Controls , such as this guide and mandatory hands-on training, are also essential.[10]
Essential Personal Protective Equipment (PPE) Ensemble
The following table outlines the minimum required PPE for handling 1-Sec-butylhydrazine hydrochloride. Conditions involving a higher risk of exposure, such as cleaning up a large spill, may require an escalation of this protection, particularly respiratory protection.
| Protection Type | Task: Low-Volume Weighing & Handling | Task: Spill Cleanup / High-Splash Potential | Rationale & Causality |
| Eye / Face | ANSI Z87.1-compliant, indirect-vent chemical splash goggles. | Chemical splash goggles AND a full-face shield. | The compound causes serious eye irritation.[8] Goggles provide a seal against dust and splashes. A face shield adds a critical second layer of protection for the entire face during higher-risk operations.[10][11] |
| Hand | Chemical-resistant nitrile or neoprene gloves. | Heavier-duty butyl rubber or Viton gloves. | Hydrazine derivatives can be absorbed through the skin.[11] Always consult the glove manufacturer's chemical resistance guide. Nitrile offers good splash protection for incidental contact, while butyl rubber provides extended resistance for spill cleanup.[11][12] |
| Body | Flame-resistant laboratory coat, full-length pants, closed-toe shoes. | Chemical-resistant apron over a flame-resistant lab coat. | A lab coat protects against incidental skin contact from spills and dust.[10] Full-length pants and closed-toe shoes are mandatory to ensure complete skin coverage.[11] An apron provides an additional barrier for tasks with a higher splash potential.[12] |
| Respiratory | Not required if handled exclusively within a certified fume hood. | Full-face respirator with multi-purpose (ABEK) cartridges. | Engineering controls (fume hood) are the primary means of respiratory protection.[10] For emergencies or failure of engineering controls, a respirator is the last line of defense against inhaling the irritant dust.[11] |
Step-by-Step Protocol for Donning and Doffing PPE
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Caption: The proper sequence for donning and doffing PPE to prevent contamination.
Doffing Procedure - The Critical Details:
-
Gloves: This is the most contaminated item. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of both.
-
Goggles/Face Shield: Handle by the head strap or "clean" parts only. Avoid touching the front.
-
Lab Coat: Unbutton and roll it away from your body, ensuring the contaminated exterior is folded inward.
-
Hand Hygiene: ALWAYS wash your hands thoroughly with soap and water after removing all PPE.[4][7]
Operational and Emergency Plans
Safe Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational, the work area is clear, and all required PPE is laid out.
-
Don PPE: Follow the donning sequence outlined above.
-
Handling: Conduct all manipulations deep within the fume hood. Use spark-proof tools and avoid actions that generate dust.[7][13] Keep the container tightly sealed when not in use.[7]
-
Completion: After use, securely seal the primary container. Decontaminate any equipment used.
-
Doff PPE: Follow the doffing sequence. Place disposable PPE into a designated hazardous waste bag.
-
Hand Washing: Wash hands immediately and thoroughly.
Emergency Response Flowchart
Immediate and correct action during an exposure event is critical. All laboratory personnel must be trained on this flowchart.
Caption: Flowchart for immediate actions following a chemical exposure or spill.
Disposal Plan: Completing the Lifecycle Safely
-
Contaminated PPE: All disposable PPE (gloves, aprons) used while handling the compound must be considered hazardous waste. Place them in a clearly labeled, sealed waste bag or container for collection by your institution's environmental health and safety (EHS) office.[7]
-
Chemical Waste: Dispose of 1-Sec-butylhydrazine hydrochloride and any solutions containing it according to all local, state, and federal regulations. Never discharge into drains or waterways.[5][7]
-
Empty Containers: Empty containers retain hazardous residue and must be treated as hazardous waste.[11] Do not reuse them. Puncture or triple-rinse (if appropriate for the container type and subsequent disposal method) before disposal via the EHS office.
By integrating this expert-level guidance into your laboratory's standard operating procedures, you create a robust system that protects researchers and ensures the responsible use of this powerful chemical intermediate.
References
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Hydrazine - Wikipedia. Wikipedia. [Link]
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Hydrazine - Risk Management and Safety. University of Texas at Austin. [Link]
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Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
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Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. [Link]
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Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte - Environmental Health and Safety. [Link]
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Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Chemos GmbH & Co.KG. [Link]
-
What to do in a chemical emergency. GOV.UK. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
